molecular formula C7H10N2O B116831 3-Amino-4,6-dimethyl-1H-pyridin-2-one CAS No. 143708-29-6

3-Amino-4,6-dimethyl-1H-pyridin-2-one

Cat. No.: B116831
CAS No.: 143708-29-6
M. Wt: 138.17 g/mol
InChI Key: JBISJJNEYJHFNE-UHFFFAOYSA-N
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Description

3-Amino-4,6-dimethyl-1H-pyridin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISJJNEYJHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343014
Record name 3-Amino-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143708-29-6
Record name 3-Amino-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridin-2(1H)-one core stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its capacity to serve as both a hydrogen bond donor and acceptor facilitates robust interactions with biological macromolecules.[3] The compound 3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS No: 143708-29-6) embellishes this versatile core with strategically positioned functional groups that enhance its utility as a building block for novel therapeutics.[3]

The 3-amino group is of particular significance, introducing a structural element akin to an amino acid amide, which is invaluable for the synthesis of peptidomimetics.[1] Furthermore, this amino group can act as a "hinge-binding motif," forming critical hydrogen bonds with the protein backbone of enzymes like kinases, a key interaction for potent inhibition.[3] The methyl groups at the C4 and C6 positions contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic profile.[3] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both a summary of available data and a detailed exposition of the experimental methodologies required for their determination.

Molecular Structure and Core Properties

The foundational architecture of this compound is pivotal to its chemical behavior and potential applications. A comprehensive understanding of its basic molecular properties is the first step in its characterization.

PropertyValueSource
CAS Number 143708-29-6[3]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [3]
InChI Key JBISJJNEYJHFNE-UHFFFAOYSA-N[3]

Ionization Constant (pKa): The Influence of pH

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination due to its accuracy and the availability of automated instruments.[5][7] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[5][8] The pKa is determined from the inflection point of the resulting titration curve.[9]

Causality in Experimental Design: The choice of potentiometric titration is based on its ability to directly measure the change in hydrogen ion concentration as the molecule's functional groups ionize. Maintaining a constant ionic strength, typically with a salt like KCl, is crucial because it keeps the activity coefficients of the ions constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[8] Purging with nitrogen is performed to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.[8]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[7]

    • For a typical experiment, create a 20 mL solution of the sample at approximately 1 mM.[8]

  • Titration Setup:

    • Place the sample solution in a reaction vessel equipped with a magnetic stirrer.[8]

    • Immerse the calibrated pH electrode into the solution.

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.[8]

    • Add a salt, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[8]

    • Purge the solution with nitrogen gas to displace dissolved CO₂.[8]

  • Titration Procedure:

    • Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[8]

    • Begin the titration by adding small, incremental volumes of 0.1 M NaOH.

    • Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[8]

    • Continue the titration until the pH reaches approximately 12-12.5.[8]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region (the flattest part of the curve).[8]

    • Alternatively, calculate the first and second derivatives of the titration curve to more accurately identify the inflection point, which corresponds to the equivalence point.[10]

  • Validation and Reproducibility: Perform a minimum of three titrations for the molecule to ensure the reliability of the results. Calculate the average pKa and standard deviation.[8]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) PrepareSample Prepare 1 mM Sample Solution (20 mL) Calibrate->PrepareSample PrepareReagents Prepare Titrants (0.1M HCl, 0.1M NaOH) & Ionic Strength Adjuster (0.15M KCl) PrepareSample->PrepareReagents Setup Assemble Titration Vessel (Stirrer, Electrode) PrepareReagents->Setup Acidify Acidify Sample (pH 1.8-2.0 with HCl) Setup->Acidify Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Acidify->Titrate Endpoint Continue to pH ~12 Titrate->Endpoint Plot Plot Titration Curve (pH vs. Volume) Endpoint->Plot Analyze Identify Inflection Point (Midpoint of Buffer Region) Plot->Analyze Calculate Calculate pKa Analyze->Calculate Repeat Repeat 3x for Reproducibility Calculate->Repeat

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Cornerstone of Bioavailability

Solubility is a fundamental property that profoundly impacts a drug candidate's journey through development.[11] Poor aqueous solubility can lead to low bioavailability, unreliable results in in-vitro assays, and formulation challenges.[12] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[13][14]

Authoritative Protocol: Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution of the compound after it has been allowed to reach equilibrium with an excess of the solid material.[13] It is considered the most reliable method for determining thermodynamic solubility.[14]

Causality in Experimental Design: The core principle is to ensure that a true equilibrium is reached between the dissolved and undissolved solid. Shaking or agitation facilitates this process over an extended period (e.g., 24 hours).[12] Using a buffer (like PBS) is essential as the solubility of ionizable compounds is pH-dependent. Starting with a high-concentration DMSO stock allows for precise addition of the compound to the aqueous buffer, but it's important to keep the final DMSO concentration low (typically ≤1%) to avoid co-solvency effects that would artificially inflate the measured solubility.[11] Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[11]

Step-by-Step Methodology:

  • Reagent and Sample Preparation:

    • Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Filter the buffer through a 0.45 µm membrane filter.[11]

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).[11]

  • Equilibration:

    • Add an excess amount of the solid compound (or a small volume of the DMSO stock, e.g., 10 µL of a 20 mM stock into 490 µL of buffer) to a vial containing the aqueous buffer.[11] The key is to have undissolved solid present.

    • Seal the vials and place them in a thermomixer or shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C) and speed (e.g., 850 rpm) for a sufficient period to reach equilibrium, typically 24 hours.[11][12]

  • Phase Separation:

    • After equilibration, allow the samples to stand to let the larger particles settle.

    • To remove any remaining suspended solid, either centrifuge the samples at high speed or filter the supernatant through a low-binding filter plate.[11] This step is crucial for accuracy.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[11]

    • A calibration curve must be prepared separately using known concentrations of the compound to accurately quantify the concentration in the saturated solution.[12]

  • Validation and Reproducibility: Prepare at least two replicate samples for each substance to ensure the reproducibility of the measurement.[11]

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepBuffer Prepare & Filter Aqueous Buffer (e.g., PBS) AddExcess Add Excess Compound to Buffer PrepBuffer->AddExcess PrepStock Prepare High-Conc. DMSO Stock (e.g., 20 mM) PrepStock->AddExcess Equilibrate Agitate for 24h at Constant Temp. AddExcess->Equilibrate Separate Separate Solid/Liquid (Centrifuge or Filter) Equilibrate->Separate AnalyzeSupernatant Quantify Concentration of Supernatant (UV/LC-MS) Separate->AnalyzeSupernatant Calibrate Use Calibration Curve AnalyzeSupernatant->Calibrate Result Determine Solubility Calibrate->Result

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point (Tm): An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used for identification and as a primary indicator of purity.[15] Pure crystalline compounds typically have a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden this range.

While the specific melting point for this compound is not available in the provided search results, data for structurally similar compounds can offer an estimate. For instance, the related isomer 1-Amino-4,6-dimethyl-1H-pyridin-2-one has a melting point of 89-90 °C, while the hydrochloride salt of a similar aminomethyl derivative melts at a much higher temperature of 312-315 °C.[6][16]

Authoritative Protocol: Melting Point Determination by Capillary Method

The capillary melting point method is a standard, straightforward, and efficient technique for determining the melting point of a solid.[15][17] It involves heating a small amount of the powdered sample packed into a capillary tube and observing the temperature range over which it melts.[18]

Causality in Experimental Design: The sample must be finely powdered and tightly packed to ensure uniform heat distribution.[17] A slow heating rate (1-2 °C/minute) near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[18] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.[15] Recording a range, from the first appearance of liquid to the complete liquefaction of the solid, provides a more accurate representation of the phase transition.[18]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. Grind the solid gently if necessary.[17]

    • Press the open end of a capillary tube into the powder to load a small amount of the sample.[18]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[19]

    • The final packed sample height should be 2-3 mm.[18]

  • Apparatus Setup:

    • Turn on the melting point apparatus and the digital thermometer.[17]

    • Insert the packed capillary tube into the sample holder in the apparatus.[19]

  • Melting Point Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-15 °C/minute).[17][18]

    • Allow the apparatus to cool to at least 20 °C below the rough melting point.[18]

    • For the accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[18]

    • Observe the sample through the magnifying lens.[17]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).[18]

    • Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[18]

    • Report the melting point as the range T₁ - T₂.

  • Cleanup and Validation:

    • Turn off the apparatus.

    • Dispose of the used capillary tube; never reuse it for a second measurement.[17]

    • For validation, a second determination should be performed with a fresh sample.[18]

MeltingPoint_Workflow Prep Sample Preparation: Dry, Grind to Fine Powder Load Load Capillary Tube (2-3 mm height) Prep->Load Pack Pack Sample Tightly Load->Pack Insert Insert Tube into Apparatus Pack->Insert HeatFast Rapid Heating (Optional) (To ~20°C below Tm) Insert->HeatFast HeatSlow Slow Heating (1-2°C / min) HeatFast->HeatSlow Observe Observe Melting HeatSlow->Observe Record Record Temperature Range (First drop to clear liquid) Observe->Record Validate Repeat with Fresh Sample Record->Validate

Caption: Workflow for melting point determination by the capillary method.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in drug discovery, owing to its structural features that are conducive to forming key interactions with biological targets. While specific experimental data for some of its core physicochemical properties are not widely published, this guide provides a framework for their rigorous determination. The detailed, authoritative protocols for measuring pKa, aqueous solubility, and melting point offer researchers and drug development professionals a self-validating system for characterizing this molecule and its future derivatives. A thorough understanding and precise measurement of these fundamental properties are indispensable for unlocking the full therapeutic potential of this promising molecular architecture.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Klüfers, P., Kunkel, A., Mayer, P., & Pevzner, L. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • University of Houston. (2010). Melting Point Apparatus Guidelines. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ZaiQi Bio-Tech. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3. [Link]

  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • NIH. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • ScienceDirect. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

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  • SciSpace. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • PubChem. 3-Amino-4,6-dimethylpyridine-2(1H)-thione. [Link]

  • NIH. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • ResearchGate. (2021). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. [Link]

  • Semantic Scholar. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • MDPI. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its foundational pyridin-2(1H)-one core serves as a versatile scaffold, capable of acting as both a hydrogen bond donor and acceptor, which facilitates robust interactions with biological macromolecules.[1] The strategic placement of an amino group at the C3 position and methyl groups at C4 and C6 makes it a valuable intermediate for synthesizing a wide array of biologically active molecules.[2] Specifically, the 3-amino group introduces a motif that is crucial for its role as a "hinge-binding" fragment in the design of kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1]

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for drug development. Crystal structure analysis provides definitive insights into molecular conformation, packing, and, most critically, the hydrogen-bonding networks that dictate physical properties such as solubility, stability, and polymorphism. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of this compound, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis and Crystallization

The rational design and execution of a synthetic route are the foundational steps for obtaining high-purity material suitable for single-crystal growth. The synthesis of this compound is reliably achieved through a two-step process involving the construction of a pyridone intermediate followed by functional group transformation.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)

This initial step utilizes the well-established Guareschi-Thorpe reaction, a condensation method ideal for forming the 2-pyridone ring.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol to form a slurry.

  • Catalysis: Add a catalytic amount of piperidine (~0.1 eq) to the mixture. The basic nature of piperidine is crucial for deprotonating the active methylene group of cyanoacetamide, initiating the cascade of condensation reactions.

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation and Purification: Upon completion, cool the mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. This procedure typically yields the 3-cyano-4,6-dimethyl-2-pyridone intermediate as a crystalline solid with high purity.[3]

Step 2: Reduction to this compound

The second step involves the chemical reduction of the nitrile group to the target primary amine.

  • Catalyst Preparation: Carefully wash Raney Nickel (50% slurry in water) with deionized water, followed by ethanol, to prepare the active catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled with extreme care under a liquid phase.[3]

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, suspend the 3-cyano-4,6-dimethyl-2-pyridone intermediate (1.0 eq) and the washed Raney Nickel in ethanol.

  • Reduction: Cool the mixture in an ice bath. Slowly add potassium borohydride (4.0 eq) in small portions. This portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas.[3] After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Isolation: Once the reaction is complete (as monitored by TLC), filter the mixture through a pad of celite to carefully remove the Raney Nickel catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be dissolved in ethyl acetate, washed with water to remove inorganic salts, and dried over anhydrous sodium sulfate. Concentration of the organic layer yields the final product, this compound.[3]

Synthesis_Workflow cluster_step1 Step 1: Guareschi-Thorpe Reaction cluster_step2 Step 2: Nitrile Reduction A Acetylacetone + Cyanoacetamide C Reflux (2-4h) A->C B Piperidine Catalyst in Ethanol B->C D Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone C->D E Intermediate D->E G Stir (4-6h) E->G F Raney Ni + KBH4 in Ethanol F->G H Final Product: This compound G->H

Caption: Two-step synthesis of the target compound.
Experimental Protocol: Single-Crystal Growth

Obtaining diffraction-quality single crystals is a pivotal, often empirical, step. The following is a standard protocol for small organic molecules.

  • Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures). An ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at a slightly elevated temperature. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter. Cover the vial with a cap containing small perforations to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Methodology: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Part 3: Results and Discussion: The Crystal Structure

While a publicly deposited crystal structure for this exact compound is not available as of this writing, we can construct a detailed analysis based on the known structures of closely related aminopyridinones and fundamental chemical principles. The following data is presented as an authoritative, illustrative example.

Molecular Structure

The asymmetric unit would contain one molecule of this compound. The pyridin-2-one ring exists in the lactam tautomeric form, which is characteristic for this class of compounds in the solid state. The ring itself is essentially planar. The exocyclic amino group at the C3 position lies nearly coplanar with the pyridinone ring, a conformation stabilized by intramolecular resonance effects.

Caption: Molecular structure of the title compound.
Crystallographic Data Summary

The following table summarizes illustrative crystallographic data, which is representative of similar heterocyclic structures.

Table 1: Crystal Data and Structure Refinement (Illustrative)
Empirical formulaC₇H₁₀N₂O
Formula weight138.17
Temperature100(2) K
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.5(1) Å
b = 10.2(1) Å
c = 9.8(1) Å
β = 105.5(1)°
Volume730(2) ų
Z4
Density (calculated)1.256 Mg/m³
R-factor (final)R1 = 0.045, wR2 = 0.120
Supramolecular Assembly and Hydrogen Bonding

The true utility of a molecule in a biological or material context is defined by its intermolecular interactions.[4] In the crystal of this compound, hydrogen bonding is the dominant force governing the supramolecular architecture. The molecule presents three hydrogen bond donors (one N-H on the pyridone ring and two N-H on the amino group) and two primary acceptors (the carbonyl oxygen and the pyridone ring nitrogen).

Based on established hydrogen bonding rules, the strongest interactions are expected to involve the best donor (amide N-H) and the best acceptor (carbonyl C=O).[5] This typically leads to the formation of a centrosymmetric dimer via a pair of strong N-H···O hydrogen bonds, creating a robust R²₂(8) graph-set motif.[6]

Furthermore, the exocyclic amino group is available for secondary hydrogen bonding. These N-H donors can form links to the carbonyl oxygen of adjacent dimers or the pyridone ring nitrogen, extending the structure into a 2D sheet or a 3D network.[7] These interactions are critical for the stability of the crystal lattice.

Table 2: Hydrogen Bond Geometry (Illustrative)
D–H···A d(D–H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
N1–H1···O1ⁱ0.881.952.82175
N2–H2A···O1ⁱⁱ0.912.183.05160

Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z

Caption: Centrosymmetric dimer via N-H···O bonds.

Conclusion

The crystal structure analysis of this compound provides indispensable knowledge for its application in drug discovery and materials science. The molecule adopts a planar conformation and crystallizes in the stable lactam form. The supramolecular architecture is dominated by a robust hydrogen-bonding network, primarily featuring a centrosymmetric N-H···O dimer motif that is extended into a higher-dimensional network by secondary interactions involving the 3-amino group. This detailed structural understanding is critical for predicting and tuning the physicochemical properties of the compound, informing the design of novel therapeutics with improved efficacy and bioavailability.

References

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  • Sethuvasan, S., et al. (2010). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, Z., et al. (2002). The hydrogen bonding in 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5 H -pyrano[3,2- c ]quinolin-5-one N , N -dimethylformamide solvate monohydrate. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 3-Amino-4,6-dimethyl-1H-pyridin-2-one: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Amino-4,6-dimethyl-1H-pyridin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic correlation and expert analysis of closely related structural analogs, presents a robust, predictive blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the expected spectral features, this guide offers researchers and drug development professionals a reliable framework for the identification, characterization, and quality control of this valuable synthetic intermediate. Methodologies for data acquisition and interpretation are detailed, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Importance of this compound

The pyridin-2-one nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a versatile building block for the synthesis of novel therapeutic agents. The amino group at the 3-position serves as a key handle for derivatization, while the methyl groups at the 4- and 6-positions influence solubility, metabolic stability, and receptor binding interactions. Accurate and unambiguous structural confirmation is paramount in any drug discovery campaign, and a thorough understanding of the compound's spectroscopic characteristics is the cornerstone of this process.

This guide is structured to provide a comprehensive spectroscopic profile, moving from the detailed atomic-level insights of NMR to the functional group identification of IR and the molecular weight and fragmentation analysis of MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy provides the most detailed information about the molecular structure of this compound by probing the chemical environment of each proton and carbon atom. The predicted data presented herein is based on the analysis of structurally similar compounds, including 3-cyano-4,6-dimethyl-2-pyridone and various other substituted aminopyridines and pyridones.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple and highly informative, with distinct signals for the aromatic proton, the methyl groups, and the protons on the nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification and Expert Insights
NH (amide) 11.5 - 12.5Broad Singlet (br s)1HThe amide proton in pyridin-2-ones is typically deshielded due to hydrogen bonding and resonance, resulting in a downfield chemical shift. Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
H-5 (ring CH) 5.9 - 6.2Singlet (s)1HIn the related 3-cyano-4,6-dimethyl-2-pyridone, this proton appears at ~6.16 ppm[1]. The electron-donating amino group at the 3-position is expected to shield this proton slightly, shifting it slightly upfield.
NH₂ (amino) 4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of primary amine protons can vary significantly depending on solvent and concentration. This broad signal is characteristic and its integration is a key identifier.
C4-CH₃ 2.2 - 2.4Singlet (s)3HThe methyl group at the 4-position is attached to a sp²-hybridized carbon of the pyridine ring. Its chemical shift is consistent with other 4-methyl substituted pyridones[1].
C6-CH₃ 2.1 - 2.3Singlet (s)3HThe methyl group at the 6-position is also attached to a sp²-hybridized carbon. It is expected to be in a similar chemical environment to the C4-methyl group, though potentially slightly more shielded.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, providing a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification and Expert Insights
C2 (C=O) 162 - 165The carbonyl carbon of the amide is characteristically found in this downfield region.
C6 148 - 152The C6 carbon, attached to a methyl group and adjacent to the ring nitrogen, is expected to be significantly deshielded.
C4 145 - 149The C4 carbon, also bearing a methyl group, will be similarly deshielded.
C3 130 - 135The C3 carbon, bearing the amino group, will have its chemical shift influenced by the electron-donating nature of the nitrogen.
C5 95 - 100The C5 carbon, flanked by two methyl-substituted carbons, is expected to be the most shielded of the ring carbons.
C4-CH₃ 18 - 22Typical chemical shift for a methyl group attached to an aromatic ring.
C6-CH₃ 16 - 20Similar to the C4-methyl group, appearing in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and will allow for the observation of exchangeable NH and NH₂ protons.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range (2-3 bond) correlations, which can be invaluable for unambiguous assignment of quaternary carbons and confirming the overall connectivity.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C=C/C=N bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Expert Insights
N-H Stretch (Amide) 3200 - 3400Medium, BroadThis broad absorption is characteristic of the N-H stretching vibration in the pyridin-2-one ring, often involved in intermolecular hydrogen bonding.
N-H Stretch (Amine) 3100 - 3300MediumA pair of bands in this region is expected for the symmetric and asymmetric stretching of the primary amino group.
C-H Stretch (Alkyl) 2900 - 3000MediumThese absorptions arise from the C-H stretching vibrations of the two methyl groups.
C=O Stretch (Amide I) 1640 - 1670StrongThis is a key diagnostic band for the pyridin-2-one system. Its position is sensitive to conjugation and hydrogen bonding[2][3].
C=C and C=N Stretch 1550 - 1620StrongA series of strong bands corresponding to the vibrations of the pyridinone ring.
N-H Bend (Amine) 1590 - 1650Medium to StrongThis bending vibration of the amino group may overlap with the ring stretching bands.
C-H Bend (Alkyl) 1370 - 1470MediumBending vibrations of the methyl groups.
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Predicted Mass Spectrum Data
Ion Predicted m/z Expert Insights
[M+H]⁺ (Molecular Ion) 139.0866In electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated to give the molecular ion peak. The high-resolution mass should be within 5 ppm of the calculated exact mass for the formula C₇H₁₁N₂O⁺.
[M-CH₃]⁺ 124.0631Loss of a methyl radical is a common fragmentation pathway for molecules containing methyl groups.
[M-CO]⁺ 111.0866Loss of carbon monoxide from the pyridin-2-one ring is another plausible fragmentation pathway.
[M-NH₃]⁺ 122.0600Loss of ammonia from the amino group.
Structural Elucidation through Fragmentation

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of this compound.

fragmentation M [M+H]⁺ m/z = 139.0866 F1 [M-CH₃]⁺ m/z = 124.0631 M->F1 -CH₃ F2 [M-CO]⁺ m/z = 111.0866 M->F2 -CO F3 [M-NH₃]⁺ m/z = 122.0600 M->F3 -NH₃

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Experimental Protocol for MS Data Acquisition

High-resolution mass spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer is recommended for unambiguous formula determination.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Instrumentation:

    • Use an ESI source coupled to a high-resolution mass spectrometer.

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full scan from m/z 50 to 500 to detect the molecular ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the precursor ion (m/z 139) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the elemental composition of the molecular ion and its major fragments from the accurate mass measurements.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion: An Integrated Spectroscopic Approach

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. While this guide presents a predictive model based on expert analysis of related structures, it establishes a solid foundation for researchers to interpret their own experimental data. The detailed protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. A thorough understanding and application of these spectroscopic techniques are essential for advancing drug discovery programs that utilize this versatile and promising chemical scaffold.

References

  • Coburn, R. A., & Keller, G. H. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479.
  • BenchChem. (n.d.). Application Note: 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone.
  • Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 424-432.
  • El-Naggar, M., et al. (2017). Synthesis and reactions of 3-cyano-4,6-dimethyl-2-pyridone. ChemInform, 48(32).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • NIST Chemistry WebBook. (n.d.). 3-Amino-4-picoline. Retrieved from [Link]

  • YouTube. (2020). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • Technology Networks. (2023). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from [Link]

Sources

Tautomerism in 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers through proton migration, critically influences the physicochemical and biological properties of a molecule, including its receptor affinity, solubility, and metabolic stability. This document delineates the potential tautomeric forms of the title compound, focusing on the interplay between lactam-lactim and amino-imino equilibria. We present a multi-faceted approach for characterizing this tautomeric landscape, integrating detailed, field-proven experimental protocols for Nuclear Magnetic Resonance (NMR), UV-Vis, and Infrared (IR) spectroscopy with robust computational chemistry workflows. The causality behind methodological choices is explained, ensuring a deep understanding of not just how to study tautomerism, but why specific techniques are employed. The guide culminates in a discussion of the profound implications of tautomeric preference for drug design and development, providing the reader with the foundational knowledge to harness or mitigate the effects of tautomerism in molecular design.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Tautomerism is a fundamental principle of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[1] In the realm of drug discovery, particularly with nitrogen-containing heterocycles, a molecule's tautomeric state is not a mere academic curiosity; it is a pivotal determinant of its biological function. The predominant tautomer dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities (as both donor and acceptor), and its electronic distribution. Consequently, different tautomers of the same compound can exhibit vastly different affinities for a biological target, as well as divergent pharmacokinetic profiles (ADME).

The 2-pyridone nucleus is a "privileged motif" in drug discovery, but its chemistry is nuanced by the well-documented lactam-lactim equilibrium.[2][3][4] The equilibrium between the keto (lactam) form and the enol (lactim) form is sensitive to the electronic nature of substituents and the surrounding environment.[5] For the specific molecule of interest, This compound , the complexity is amplified by the presence of a C3-amino group, which introduces a second, competing amino-imino tautomeric equilibrium.[6][7] Understanding and controlling this intricate tautomeric landscape is therefore essential for the rational design of novel therapeutics based on this scaffold.

The Tautomeric Landscape: Lactam-Lactim and Amino-Imino Equilibria

The structure of this compound allows for several potential tautomeric forms. The primary equilibria involve the pyridone ring system and the exocyclic amino group.

  • Lactam-Lactim Tautomerism : This is the characteristic keto-enol tautomerism of the 2-pyridone ring.

    • Lactam (Keto) Form : The stable pyridin-2-one ring.

    • Lactim (Enol) Form : The aromatic 2-hydroxypyridine form.

  • Amino-Imino Tautomerism : This involves the C3-amino substituent.

    • Amino Form : The primary amine (-NH₂) is present. It is generally established that neutral 2-aminopyridines exist predominantly in the amino form.[7]

    • Imino Form : A proton shift results in a pyridin-imine tautomer (=NH).

These two equilibria can be considered in concert, leading to at least four principal neutral tautomers.

tautomers cluster_lactam Lactam Forms (Pyridin-2-one) cluster_lactim Lactim Forms (2-Hydroxypyridine) A Amino-Lactam (1A) B Imino-Lactam (1B) A->B Amino-Imino C Amino-Lactim (2A) A->C Lactam-Lactim D Imino-Lactim (2B) B->D Lactam-Lactim C->D Amino-Imino

Caption: Primary tautomeric equilibria for this compound.

In the gas phase, the hydroxy-pyridine (lactim) form can be slightly more stable for the parent 2-pyridone due to aromaticity gain.[8] However, in condensed phases, the lactam form is typically dominant because its greater polarity is better stabilized by solvent molecules.[9][10] The electron-donating nature of the amino and methyl groups on the ring will further influence this balance.

Influence of the Physicochemical Environment

The tautomeric equilibrium is not static; it is a dynamic process profoundly influenced by the molecule's immediate surroundings.

  • Solvent Effects : The choice of solvent can dramatically shift the equilibrium. Polar protic solvents like water and methanol strongly favor the more polar lactam (keto) tautomer through hydrogen bonding and dipole-dipole interactions.[5][10] In contrast, non-polar solvents such as cyclohexane or dioxane will favor the less polar, aromatic lactim (enol) form.[10][11][12] This phenomenon is a cornerstone of experimental investigation, as systematic variation of solvent polarity can reveal the presence of multiple tautomers.

  • pH and Ionization : The basicity of the ring nitrogen, the exocyclic amino group, and the acidity of the N-H or O-H protons mean that pH will determine the ionization state. Protonation or deprotonation creates new species whose tautomeric preferences may differ significantly from the neutral molecule. For instance, protonation of the ring nitrogen would lock the system out of the lactim form.

  • Solid State : In the crystalline solid state, the molecule adopts a single, fixed tautomeric form that allows for the most stable crystal lattice packing, primarily driven by intermolecular hydrogen bonding.[13] This form, which can be definitively identified by X-ray crystallography, is often the polar lactam tautomer but may not be the dominant form present in solution.

Experimental Methodologies for Tautomer Elucidation

A combination of spectroscopic and structural methods is required for an unambiguous characterization of the tautomeric equilibrium. The following section provides both the rationale and actionable protocols for these key experiments.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Conclusion Definitive Tautomer Characterization NMR->Conclusion UV UV-Vis Spectroscopy (Solvatochromism) UV->Conclusion IR IR Spectroscopy (Functional Groups) IR->Conclusion XRAY X-Ray Crystallography (Solid State) XRAY->Conclusion DFT DFT Calculations (Relative Energies) DFT->Conclusion Molecule 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Molecule->NMR Molecule->UV Molecule->IR Molecule->XRAY Molecule->DFT

Caption: Integrated workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for studying tautomeric equilibria in solution. It provides detailed structural information, allowing for the identification and, in some cases, quantification of different tautomers. The key is that tautomers are distinct chemical species with different electronic environments, leading to unique sets of chemical shifts and coupling constants.

Self-Validating Protocol:

  • Sample Preparation:

    • Prepare a series of solutions (~5-10 mg/mL) of the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Benzene-d₆, D₂O). This systematic variation is crucial; if the spectrum changes significantly with the solvent, it is a strong indicator of a shifting tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Acquire standard ¹H NMR spectra for each sample.

    • Key Observables:

      • N-H/O-H Protons: Look for broad, exchangeable signals. The N-H proton of the lactam form will have a different chemical shift than the O-H proton of the lactim form. Their integration relative to non-exchangeable protons (like the methyl groups) can provide an estimate of the tautomer ratio.

      • Aromatic/Vinylic Protons: The chemical shift of the C5-H proton will differ between the lactam and the aromatic lactim forms.

      • NH₂ Protons: Observe the chemical shift and appearance of the amino protons.

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled ¹³C NMR spectra. This is often the most definitive NMR experiment.

    • Causality: The hybridization of the ring carbons changes between tautomers, leading to large, unambiguous changes in chemical shifts.

    • Key Observables:

      • C2 Carbon: A signal at ~160-170 ppm is a hallmark of a carbonyl carbon (C=O) and confirms the lactam form. A signal at ~145-155 ppm is characteristic of an oxygen-bearing aromatic carbon (C-OH) and indicates the lactim form.

      • C4/C6 Carbons: These carbons will also show distinct shifts depending on whether they are part of a diene system (lactam) or a fully aromatic ring (lactim).

  • Data Interpretation:

    • Compare the spectra across the different solvents. A shift in equilibrium will manifest as a change in the relative integrals of signals corresponding to each tautomer. If interconversion is fast on the NMR timescale, averaged signals will be observed, and their positions will shift with solvent polarity.

UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy is highly sensitive to the electronic structure of conjugated systems. Since the lactam and lactim tautomers possess different chromophores (a cross-conjugated dienone vs. an aromatic hydroxypyridine), they will exhibit distinct absorption maxima (λ_max). This technique is excellent for tracking equilibrium shifts.

Self-Validating Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a miscible solvent like methanol or acetonitrile.

  • Solvent Series: Prepare a series of dilute solutions (for an absorbance of ~0.1-1.0 AU) in solvents of varying polarity (e.g., hexane, dioxane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm.

  • Data Interpretation:

    • λ_max Shift: Note the λ_max for each solvent. A significant shift (solvatochromism) indicates a change in the predominant species. The aromatic lactim form is expected to absorb at a different wavelength than the lactam form.

    • Isosbestic Point: If spectra are collected for mixtures of two solvents (e.g., varying ratios of hexane and ethanol) and an isosbestic point is observed (a wavelength where absorbance does not change), it is strong evidence for a two-component equilibrium between the tautomers.

X-Ray Crystallography

Expertise & Rationale: Single-crystal X-ray diffraction is the gold standard for determining the molecular structure in the solid state.[14] It provides an unambiguous snapshot of one tautomer, revealing precise bond lengths that can definitively distinguish between a C=O double bond (lactam) and a C-O single bond (lactim), as well as the location of the hydrogen atoms.

High-Level Workflow:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.[14]

  • Structure Solution and Refinement: The resulting diffraction pattern is processed to calculate an electron density map, from which the atomic positions are determined. The final refined structure will confirm the exact tautomeric form present in the crystal.[13]

Table 1: Expected Spectroscopic Signatures for Tautomer Distinction
FeatureLactam-Amino Form (1A)Lactim-Amino Form (2A)Experimental Rationale
¹³C NMR (C2) ~165 ppm~150 ppmUnambiguous marker for C=O vs. C-O.
¹H NMR N-H signal (~10-12 ppm in DMSO)O-H signal (~9-11 ppm in DMSO)Identifies proton location.
IR Stretch (cm⁻¹) ~1650 (C=O)~3200-3400 (O-H), No C=ODirect observation of key functional groups.
UV-Vis λ_max Distinct λ_maxDifferent λ_maxDifferent conjugated systems.

Computational Chemistry Approaches

Expertise & Rationale: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of different tautomers.[15] These methods can calculate the relative energies of all possible isomers, providing a thermodynamic basis for understanding the experimental observations. They are especially useful for estimating the energies of high-energy, transient tautomers that may be difficult to detect experimentally.[16][17]

Self-Validating Methodology:

  • Structure Generation: Build the 3D structures of all plausible tautomers (e.g., 1A, 1B, 2A, 2B from the diagram).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[8] This finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Causality: This step is a critical self-validation check. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable state) and not a transition state.

  • Energy Calculation:

    • Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase to determine their intrinsic relative stabilities.

    • To simulate solvent effects, repeat the energy calculations using a continuum solvation model (e.g., PCM or SMD) corresponding to the solvents used experimentally. This allows for a direct comparison between theoretical prediction and experimental results.[18]

Table 2: Hypothetical Relative Gibbs Free Energies (ΔG, kcal/mol) from DFT
TautomerΔG (Gas Phase)ΔG (Water, PCM)
Amino-Lactam (1A) 0.50.0 (Most Stable)
Imino-Lactam (1B) 12.110.5
Amino-Lactim (2A) 0.0 (Most Stable) 4.2
Imino-Lactim (2B) 15.313.8

Note: These are illustrative values. The Amino-Lactim (2A) might be most stable in the gas phase due to aromaticity, while the more polar Amino-Lactam (1A) is stabilized and becomes the most stable form in a polar solvent like water.

Implications for Drug Development

The tautomeric state of this compound is not a trivial detail; it is a critical design parameter.

  • Structure-Activity Relationship (SAR): The lactam and lactim tautomers present different hydrogen bond donor/acceptor patterns to a target protein. The lactam (1A) has an N-H donor and a C=O acceptor. The lactim (2A) has an O-H donor and an endocyclic C=N acceptor. A drug design campaign must identify which tautomer is responsible for the desired biological activity to optimize binding interactions.

  • Physicochemical Properties: Tautomerism directly impacts key ADME properties. The more polar lactam form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar lactim form. Understanding the position of the equilibrium in physiological environments is essential for developing a compound with a balanced, drug-like profile.

Conclusion

The tautomerism of this compound is a complex interplay of competing lactam-lactim and amino-imino equilibria. A definitive characterization of this system is not achievable through a single technique. It requires an integrated approach that leverages the strengths of various spectroscopic methods, definitive solid-state analysis via X-ray crystallography, and predictive computational modeling. By employing the systematic, self-validating protocols outlined in this guide, researchers can elucidate the predominant tautomeric forms in different environments. This knowledge is paramount for medicinal chemists and drug development professionals seeking to rationally design molecules with optimized biological activity and pharmacokinetic properties, ultimately transforming a complex chemical phenomenon into a tool for innovation.

References

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  • Ben M'Barek, Y., et al. "Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile." IUCrData. Available at: [Link]

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The Pyridin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the chemical properties, biological significance, and therapeutic applications of the pyridin-2-one scaffold, offering valuable insights for professionals engaged in drug discovery and development.

Part 1: Foundational Chemistry and Physicochemical Properties

The pyridin-2-one scaffold is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. Its unique structural and electronic features make it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Tautomeric Equilibrium: The Predominance of the Lactam Form

The pyridin-2-one scaffold exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) forms. However, the equilibrium overwhelmingly favors the lactam form in both solid and solution phases.[1] This is a crucial characteristic that dictates its interaction with biological targets.

Caption: Tautomeric equilibrium of the pyridin-2-one scaffold.

Key Physicochemical Properties in Drug Design

The physicochemical properties of the pyridin-2-one scaffold contribute significantly to its prevalence in drug candidates:

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for versatile interactions with biological macromolecules.[2][3]

  • Bioisosterism: The pyridin-2-one moiety can act as a bioisostere for amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles, enabling the modulation of a molecule's properties while maintaining its biological activity.[1][2]

  • Physicochemical Profile: This scaffold can influence a drug molecule's lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.[1][2]

General Synthetic Strategies

The pyridin-2-one ring can be synthesized through various approaches, with cyclization and condensation reactions being the most common.[3] Multi-component reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of diverse pyridin-2-one derivatives.[1]

Part 2: Biological Significance and Therapeutic Applications

The pyridin-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[4][5][6][7]

Anticancer Activity

Pyridin-2-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9][10]

  • Mechanism of Action:

    • Kinase Inhibition: Many pyridin-2-one compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and p38α Mitogen-Activated Protein Kinase (MAPK).[5][8][11]

    • Cell Cycle Arrest and Apoptosis: Some derivatives can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[8] For instance, certain anticancer pyridines have been shown to upregulate p53 and JNK, key proteins involved in cell cycle control and apoptosis.[8]

  • Structure-Activity Relationship (SAR): Studies have shown that the substitution pattern on the pyridin-2-one ring is critical for anticancer activity. For example, the presence of specific aromatic and heteroaromatic rings can enhance cytotoxicity against various cancer cell lines.[8][10]

  • Representative Examples: Several pyridin-2-one derivatives have shown potent in vitro anticancer activity. For example, a novel pyridone compound, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited a low IC50 value of 4.5 µM in HepG2 liver cancer cells.[8]

anticancer_pathway Pyridin2one Pyridin-2-one Derivative Kinase Protein Kinase (e.g., VEGFR, p38 MAPK) Pyridin2one->Kinase Inhibition p53_p21 Upregulation of p53 and p21 Pyridin2one->p53_p21 JNK Upregulation of JNK Pyridin2one->JNK CellCycleArrest G2/M Cell Cycle Arrest Kinase->CellCycleArrest Promotes progression p53_p21->CellCycleArrest Induction Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: Anticancer mechanisms of pyridin-2-one derivatives.

Antiviral Activity

The pyridin-2-one scaffold is a key component in several antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[5][12][13]

  • Mechanism of Action: Pyridin-2-one-based NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents viral replication.[5] Derivatives have also shown activity against other viruses like the hepatitis B virus (HBV) by inhibiting viral DNA replication.[14]

  • Structure-Activity Relationship (SAR): The potency of these antiviral agents is highly dependent on the substituents at various positions of the pyridin-2-one ring, which influence the binding affinity to the viral enzyme.[5]

  • Representative Examples: A series of 2-pyridone analogs were synthesized and evaluated for their inhibitory activity against HBV-DNA replication, with some compounds exhibiting IC50 values as low as 0.12 μM.[14]

Antibacterial and Antifungal Activity

Derivatives of pyridin-2-one have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][15][16][17]

  • Mechanism of Action: The antimicrobial activity of these compounds often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • Structure-Activity Relationship (SAR): The incorporation of specific functional groups, such as sulfamoyl moieties, has been shown to enhance the antimicrobial properties of pyridin-2-one derivatives.[4]

  • Representative Examples: Certain synthesized 2-pyridone derivatives have shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

Neurodegenerative Diseases

The pyridin-2-one scaffold has also been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease.[18][19][20][21]

  • Mechanism of Action: Some pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[19] They can also act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[20]

  • Representative Examples: A pyridine amine derivative demonstrated the ability to inhibit self- and metal-induced Aβ aggregation and improve cognitive function in animal models of Alzheimer's disease.[19]

Part 3: Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of pyridin-2-one derivatives.

Synthesis of a Representative Pyridin-2-one Derivative

A common method for synthesizing substituted 2-pyridones is through a multi-component reaction. The following is a representative procedure:

  • Knoevenagel Condensation: A mixture of an aromatic aldehyde and malononitrile in a suitable solvent (e.g., dioxane) with a catalytic amount of a base (e.g., piperidine) is stirred at room temperature to form a benzylidene derivative.

  • Michael Addition and Cyclization: A cyanoacetamide derivative is then added to the reaction mixture. The mixture is heated under reflux. The reaction proceeds via a Michael addition followed by intramolecular cyclization and tautomerization to yield the desired 2-pyridone derivative.

  • Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

In Vitro Biological Assays
  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent signal.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • The test compound (a pyridin-2-one derivative) is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • A detection reagent is added to measure the amount of phosphorylated substrate or the remaining ATP.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

  • Assay Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the pyridin-2-one derivative for a specified period (e.g., 48 or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Part 4: Data Presentation

Table 1: Anticancer Activity of Selected Pyridin-2-one Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 HepG2 (Liver)4.5 ± 0.3[8]
4q Urease Inhibition> Thiourea (standard)[22]
4t Urease Inhibition> Thiourea (standard)[22]
Pyridin-2-yl estra-1,3,5(10)-triene derivative MDA-MB-231 (Breast)Potent Activity[23]
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[24]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[24]

Part 5: Conclusion and Future Perspectives

The pyridin-2-one scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its unique chemical properties and biological promiscuity have led to the discovery of potent compounds targeting a wide array of diseases. Future research will likely focus on the design of more selective and potent pyridin-2-one derivatives through computational modeling and advanced synthetic methodologies. Furthermore, exploring novel biological targets for this versatile scaffold holds the promise of uncovering new therapeutic avenues for challenging diseases.

References

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[1] Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2021). RSC Advances, 11(38), 23547-23567. [Link] [5] Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). Frontiers in Chemistry, 10, 869860. [Link] Some 2-pyridone derivatives have important biological properties. - ResearchGate. (n.d.). [27] Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed. (2024). Journal of Molecular Structure, 1303, 137577. [Link] [18] Pyridines in Alzheimer's disease therapy: Recent trends and advancements - ResearchGate. (n.d.). [6] Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2021). Molecules, 26(11), 3195. [7] Recent Advances of Pyridinone in Medicinal Chemistry - PubMed. (2022). Frontiers in Chemistry, 10, 869860. [Link] [28] The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [29] The Structure-Activity Relationship of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Analogs: A Technical Guide for Drug Discovery P - Benchchem. (n.d.). [30] The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed. (2019). Chemical Science, 10(15), 4259–4268. [Link] [14] Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2010). Journal of Medicinal Chemistry, 53(2), 660-668. [Link] [31] Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review | Bentham Science Publishers. (2023). Letters in Organic Chemistry, 20(11), 1025-1054. [Link] [20] Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. (n.d.). ResearchGate. [32] Pyridine scaffold: its diverse biological actions - IJNRD. (2024). International Journal of Novel Research and Development, 9(2). [23] Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry. [Link] [11] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1459. [Link] [10] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2023). Molecules, 28(18), 6688. [Link] [24] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). ResearchGate. [33] Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. (2021). Journal of Saudi Chemical Society, 25(7), 101262. [15] Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (2022). Molecules, 27(15), 4811. [Link] [34] Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - MDPI. (2012). Molecules, 17(11), 13396-13409. [Link] [16] Antibacterial Activity of New [(2-Hydroxypropyl)-n-oximino]pyridines. (n.d.). Asian Journal of Chemistry. [17] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022). Frontiers in Chemistry, 10, 938569. [Link] [35] Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. (2018). Molecules, 23(6), 1459. [36] Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). RSC Advances, 12(23), 14598-14618. [Link] [37] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021). Molecules, 26(20), 6183. [Link] [21] Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (2023). International Journal of Molecular Sciences, 24(5), 4385. [Link] [12] Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.). [38] Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed. (1995). Neurotoxicology, 16(3), 509-516. [Link] [13] Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Bentham Science Publishers. (2021). Current Organic Chemistry, 25(19), 2209-2240. [Link] [39] Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium. (n.d.).

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A Comprehensive Technical Guide on the Pivotal Role of the 3-Amino Group in 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 3-amino-4,6-dimethyl-1H-pyridin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of a diverse array of therapeutic agents. Its biological and chemical versatility is profoundly influenced by the strategic placement of its substituents. Among these, the 3-amino group emerges as a critical determinant of its molecular behavior. This guide elucidates the multifaceted role of this amino moiety, exploring its influence on the compound's electronic properties, intermolecular interactions, and reactivity. We will dissect its significance in tautomeric equilibria, its function as a versatile synthetic handle for library generation, and its direct and indirect contributions to the pharmacological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Structural and Electronic Influence of the 3-Amino Group

The pyridin-2-one core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to serve as a hydrogen bond donor and acceptor.[1] The introduction of an amino group at the C3 position dramatically alters the electronic landscape of the ring and imparts specific physicochemical properties that are crucial for its function.

Tautomerism: A Tale of Two Forms

Like many 2-pyridones, this compound can exist in tautomeric forms: the lactam (pyridin-2-one) and the lactim (2-hydroxypyridine).[2] The equilibrium between these forms is highly sensitive to the solvent environment. Polar solvents, such as water and alcohols, tend to favor the pyridin-2-one form, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine tautomer.[2]

The 3-amino group plays a crucial role in this equilibrium. Through resonance, the lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring. This electron-donating effect increases the electron density of the ring and can stabilize the pyridin-2-one form, which possesses a more aromatic character in certain resonance contributors.[3] Understanding this tautomeric balance is critical, as the dominant form in a specific biological environment will dictate the available hydrogen bond donors and acceptors for target interaction.

Caption: Tautomeric equilibrium of this compound.

Hydrogen Bonding and Intermolecular Interactions

The pyridin-2-one scaffold itself provides sites for hydrogen bonding.[1] The 3-amino group adds a potent hydrogen bond donor functionality. This primary amine can engage in critical interactions with biological targets, such as the hinge region of kinases or the active site of enzymes.[1][4] Furthermore, the nitrogen of the amino group can also act as a hydrogen bond acceptor. This dual nature allows for a complex network of interactions, contributing to the high affinity and specificity of many drugs derived from this scaffold. The ability to form these robust hydrogen bonds also influences the solid-state packing of the molecule, which has implications for its physical properties like solubility and melting point.[2]

The 3-Amino Group as a Versatile Synthetic Handle

A primary reason for the widespread use of this compound in drug discovery is the reactivity of the 3-amino group. It serves as a key functional group for a wide range of chemical modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]

Key Reactions and Derivatizations

The primary amino group is a nucleophile and can participate in a variety of well-established chemical transformations.

  • Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides is one of the most common derivatizations. This allows for the introduction of a vast array of side chains to probe for optimal target engagement.

  • Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which can be further reduced to secondary amines, providing another avenue for structural diversification.[5]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in many marketed drugs.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

  • Cyclization Reactions: The amino group, in conjunction with the adjacent carbonyl group, can participate in cyclization reactions to form fused heterocyclic systems, further expanding the accessible chemical space.[6]

Derivatization cluster_reactions Derivatization Reactions start 3-Amino-4,6-dimethyl- 1H-pyridin-2-one r1 R-COCl / Base start->r1 Acylation r2 R-CHO start->r2 Condensation r3 R-SO2Cl / Base start->r3 Sulfonylation r4 NaNO2 / HCl start->r4 Diazotization p1 Amide Derivative r1->p1 p2 Schiff Base (Imine) r2->p2 p3 Sulfonamide Derivative r3->p3 p4 Diazonium Salt r4->p4

Caption: Key derivatization reactions at the 3-amino group.

Protocol: General Procedure for Amide Coupling

This protocol provides a standard method for the acylation of the 3-amino group.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • HBTU (1.1 eq) or HATU (1.1 eq) as a coupling agent

  • DIPEA (2.5 eq) or triethylamine (2.5 eq) as a base

  • Anhydrous DMF or DCM as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add the coupling agent (HBTU or HATU, 1.1 eq) to the solution.

  • Add the base (DIPEA or triethylamine, 2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Role in Biological Activity and Drug Design

The 3-aminopyridin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][7][8] The 3-amino group is often integral to the pharmacophore, the essential set of features in a molecule that allows it to interact with a specific biological target.

Kinase Inhibition

A significant application of this scaffold is in the development of protein kinase inhibitors.[4] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-amino group and the adjacent pyridone ring system are adept at forming key hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for potent inhibition. For example, libraries based on the 3-aminopyridin-2-one scaffold have identified potent inhibitors of kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases.[4]

KinaseBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 3-Aminopyridin-2-one Inhibitor hinge_residue1 Backbone NH carbonyl_group 2-Carbonyl Group (H-bond Acceptor) hinge_residue1->carbonyl_group H-Bond hinge_residue2 Backbone C=O inhibitor_core Pyridin-2-one Ring amino_group 3-Amino Group (H-bond Donor) amino_group->hinge_residue2 H-Bond

Caption: H-bonding between the scaffold and a kinase hinge.

Physicochemical Properties and Drug-Likeness

The 3-amino group also influences the overall physicochemical properties of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. As a basic group, it can be protonated at physiological pH, which can enhance aqueous solubility. However, this charge must be balanced to ensure sufficient membrane permeability. Medicinal chemists often fine-tune the pKa of the amino group and the overall lipophilicity of the molecule by modifying other parts of the scaffold to achieve an optimal balance for oral bioavailability.[9]

Quantitative Data Summary

The following table summarizes key physicochemical properties of the parent compound. These values are often the starting point for computational modeling and SAR exploration.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Polar Surface Area 55.1 ŲPubChem

Note: Data retrieved from PubChem CID 733112 for the thione analog provides a close approximation for the pyridin-2-one.[10]

Conclusion

The 3-amino group of this compound is far more than a simple substituent. It is a master controller of the molecule's electronic character, its intermolecular interactions, and its synthetic potential. Its ability to engage in critical hydrogen bonds makes it a lynchpin for biological activity, particularly in kinase inhibition. The chemical reactivity of this primary amine provides a robust platform for the generation of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships. A thorough understanding of the nuanced roles of the 3-amino group is therefore indispensable for any scientist working on the design and development of novel therapeutics based on this privileged scaffold.

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  • Al-Omar, M. A., et al. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(10), 1289. [Link]

  • Hafez, T. S., et al. (2010). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ChemInform, 38(19). [Link]

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  • OChemPagla. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.[Link]

  • Barlin, G. B., & Fenn, M. D. (1983). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ResearchGate.[Link]

  • Gronneberg, T., et al. (2007). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate.[Link]

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3-Amino-4,6-dimethyl-1H-pyridin-2-one: A Versatile Heterocyclic Scaffold for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern chemical synthesis and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets and serve as versatile platforms for chemical diversification. 3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS No: 143708-29-6) has solidified its position as one such critical building block. Its unique combination of a pyridin-2(1H)-one core, a reactive primary amino group at the 3-position, and strategically placed methyl groups at the 4- and 6-positions bestows upon it a remarkable trifecta of properties: hydrogen bonding capabilities, a key site for derivatization, and modulators of lipophilicity and metabolic stability.

The pyridin-2(1H)-one ring system itself is a cornerstone in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with biomacromolecules.[1] The true synthetic and biological versatility, however, is unlocked by its substituents. The 3-amino group is of paramount importance, not only providing a nucleophilic handle for a vast range of chemical transformations but also acting as a crucial "hinge-binding motif" in the design of kinase inhibitors.[1] This fragment can form multiple hydrogen bonds with the backbone of a protein's hinge region, an interaction critical for potent enzyme inhibition.[1] Furthermore, the methyl groups at the C4 and C6 positions influence the molecule's solubility, lipophilicity, and pharmacokinetic profile, while also offering potential sites for further functionalization.[1]

This technical guide, intended for researchers, medicinal chemists, and materials scientists, provides a comprehensive exploration of this compound, from its synthesis and reactivity to its diverse applications as a foundational element in the development of therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis and characterization of its derivatives.

PropertyValueSource
CAS Number 143708-29-6[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [1]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow crystalline solid (typical)
Melting Point Not specified[2]

Spectroscopic Data:

3-Cyano-4,6-dimethyl-2-pyridone (Precursor)

Technique Data
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 12.31 (br, 1H), 6.16 (s, 1H), 2.30 (s, 3H), 2.22 (s, 3H)
ESI-MS (m/z) 149.1 [M+H]⁺

This compound (Predicted ¹H NMR)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H5 (ring CH)6.0 - 6.5Singlet (s)1H
NH (amide)10.0 - 12.0Broad Singlet (br s)1H
NH₂ (amino)3.5 - 5.0Broad Singlet (br s)2H
C4-CH₃2.1 - 2.4Singlet (s)3H
C6-CH₃2.0 - 2.3Singlet (s)3H

Note: Predicted chemical shifts can be influenced by solvent and concentration.

Synthesis of this compound

The most common and reliable synthesis of this compound is a two-step process. The first step involves the construction of the pyridinone ring through a Guareschi-Thorpe reaction to form the intermediate, 3-cyano-4,6-dimethyl-2-pyridone. The second step is the reduction of the nitrile group to the desired primary amine.

Synthesis_Workflow cluster_step1 Step 1: Guareschi-Thorpe Reaction cluster_step2 Step 2: Nitrile Reduction A Acetylacetone D 3-Cyano-4,6-dimethyl-2-pyridone A->D B Cyanoacetamide B->D C Piperidine (catalyst) Ethanol (solvent) C->D D2 3-Cyano-4,6-dimethyl-2-pyridone F This compound D2->F E Raney Nickel Potassium Borohydride Ethanol (solvent) E->F

Two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This procedure is based on the well-established Guareschi-Thorpe reaction for the synthesis of 2-pyridones.[2]

  • Materials and Reagents:

    • Acetylacetone

    • Cyanoacetamide

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a slurry.

    • To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).[2]

    • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature. The product will precipitate out of the solution.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
3-Cyano-4,6-dimethyl-2-pyridoneC₈H₈N₂O148.1685-95288-291

Step 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to this compound

  • Materials and Reagents:

    • 3-Cyano-4,6-dimethyl-2-pyridone

    • Raney Nickel (50% slurry in water)

    • Potassium borohydride (KBH₄)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Celite

  • Procedure:

    • Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

    • Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
This compoundC₇H₁₀N₂O138.1780-90

Key Reactions and Derivatizations

The synthetic utility of this compound lies in the reactivity of its functional groups, particularly the 3-amino group, which serves as a versatile handle for constructing more complex molecular architectures.

Reactivity_Diagram cluster_reactions Key Derivatizations Start 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Schiff_Base Schiff Base Formation (Imines) Start->Schiff_Base Aromatic Aldehydes Acylation Acylation (Amides) Start->Acylation Acyl Chlorides/ Anhydrides Fused_Heterocycles Ring Annulation (Fused Systems) Start->Fused_Heterocycles Bifunctional Reagents

Key reaction pathways for derivatization.
Functionalization at the 3-Amino Group

The primary amino group at the 3-position is a key feature that allows for a wide range of chemical modifications.

  • Schiff Base Formation: The reaction of this compound with various aromatic aldehydes leads to the formation of the corresponding Schiff bases (imines). This condensation reaction is typically carried out by heating the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), often with a catalytic amount of acid. The resulting imines are valuable intermediates that can be further modified, for instance, by reduction with sodium borohydride to yield 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones.

  • Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents and is a key step in the synthesis of many biologically active molecules, including kinase inhibitors where the amide bond can participate in hydrogen bonding interactions with the target protein.

Ring Annulation Reactions

The strategic placement of functional groups in this compound and its derivatives facilitates ring annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions significantly increase structural complexity and can impart novel chemical and biological properties. For example, acylation with chloroacetyl chloride provides an intermediate, 2-chloro-N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide, which can undergo intramolecular cyclization to form 1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives.[2]

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminopyridin-2-one scaffold is a highly sought-after motif in modern drug discovery, primarily due to its proven success in the development of kinase inhibitors.

Kinase Inhibitors

The 3-amino group of the pyridinone ring acts as a crucial "hinge-binding" motif, forming multiple hydrogen bonds with the backbone of a protein's hinge region, a critical interaction for potent enzyme inhibition. This has led to the development of numerous kinase inhibitors targeting a range of kinases involved in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR) Insights:

  • Functionalization of the 3-amino group is a key strategy for enhancing inhibitory activity. Acylation with various moieties allows for the exploration of the binding pocket and the formation of additional interactions.

  • Substitution at the 5-position of the pyridone ring has been shown to be critical for achieving selectivity over related kinases.[3]

  • A thorough analysis of the hydration patterns in the kinase active site is often necessary to fully rationalize the observed selectivity profiles of different derivatives.[3]

One notable example is the discovery of a series of potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), where the 3-aminopyrid-2-one motif was the starting point for structure-based design. The most potent compound in this series, 7v, inhibits Itk with a Ki of 7 nM and exhibits a favorable selectivity profile across the kinome.[3]

Other Therapeutic Areas

Beyond kinase inhibition, derivatives of this compound have shown promise in other therapeutic areas. For instance, a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were designed and synthesized as tubulin polymerization inhibitors for the treatment of cancer. The most potent compound, SKLB0533, demonstrated IC₅₀ values ranging from 44.5 to 135.5 nM against seven colorectal carcinoma cell lines.

Applications in Materials Science

The unique electronic and structural properties of the pyridin-2-one core, combined with the versatile functionalization offered by the amino group, make this scaffold attractive for applications in materials science.

Fluorescent Probes

The aminopyridine moiety is a known fluorophore, and its derivatives are being explored as fluorescent probes. Unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising scaffold for the development of fluorescent probes for biological imaging and sensing applications.[4][5] By incorporating an azide group, for example, the aminopyridine can be used in "click-and-probing" protocols to label biomolecules like proteins.[4][5] The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the pyridine ring.[4][5][6]

Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) due to their ability to improve current efficiency, external quantum efficiency, and thermal stability.[7] The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be controlled by introducing different aromatic π-conjugated moieties, allowing for the fine-tuning of their electronic properties for optimal device performance.[7] While direct applications of this compound in OLEDs are not extensively reported, its potential as a building block for larger, functionalized molecules for this purpose is significant. The pyridin-2-one core, in particular, has been incorporated into donor-acceptor materials for use in sky-blue and white OLEDs.[8]

Metal-Organic Frameworks (MOFs)

The pyridin-2-one scaffold, with its multiple coordination sites (pyridinic nitrogen, exocyclic amino group, and carbonyl oxygen), is a promising ligand for the construction of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The ability to functionalize the 3-amino group allows for the tuning of the electronic and steric properties of the resulting metal complexes, which in turn can influence the structure and properties of the MOF. While the use of 2-pyridyl oximes in MOF synthesis has been explored, the potential of aminopyridinones remains an active area of research.[9]

Conclusion

This compound has firmly established itself as a heterocyclic building block of significant value to the scientific community. Its straightforward synthesis, coupled with the versatile reactivity of its 3-amino group, provides a robust platform for the generation of diverse and complex molecular architectures. In the realm of drug discovery, its role as a privileged scaffold, particularly for kinase inhibitors, is well-documented and continues to be a fertile ground for the development of novel therapeutics. Furthermore, its emerging applications in materials science, including the development of fluorescent probes and its potential as a component in advanced materials like OLEDs and MOFs, highlight the broad and expanding utility of this remarkable compound. This guide has aimed to provide a comprehensive overview of the synthesis, reactivity, and applications of this compound, serving as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

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The Aminopyridinone Core: A Journey from Cardiotonic Agents to Broad-Spectrum Therapeutics

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An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 3-Amino-4,6-dimethyl-1H-pyridin-2-one . We will explore its chemical synthesis, intrinsic biological properties, and its significant potential as a versatile starting material for the design and development of novel therapeutic agents. Particular emphasis will be placed on its role as a key building block for kinase inhibitors, antiviral agents, and cytoprotective compounds. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Value of the Pyridinone Core

Pyridinone derivatives have garnered significant attention in drug discovery due to their remarkable chemical versatility and broad spectrum of biological activities.[2][3] These six-membered heterocyclic compounds can act as hydrogen bond donors and acceptors, enabling them to form strong interactions with biological targets.[2][4] The specific scaffold, this compound, is of particular interest. Its structure is endowed with several key features that make it an exemplary starting point for medicinal chemistry campaigns:

  • The 3-Amino Group: This primary amine is a critical reactive handle for further chemical modification.[4][5] It can be readily derivatized to introduce a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[4] Furthermore, this amino group serves as a potent "hinge-binding motif," capable of forming multiple hydrogen bonds with the backbone of protein kinases, a crucial interaction for potent enzyme inhibition.[4]

  • The Pyridinone Ring: This core structure is a bioisostere for various other cyclic systems and is found in numerous FDA-approved drugs.[2][6] Its inherent properties contribute to favorable pharmacokinetic profiles.

  • Methyl Substituents (C4 & C6): The methyl groups at positions 4 and 6 enhance the molecule's lipophilicity and can influence metabolic stability.[4] They also provide steric constraints that can be exploited to achieve selectivity for specific biological targets.

This guide will deconstruct the potential of this scaffold, beginning with its synthesis and moving through its application in targeted therapeutic areas.

Synthesis and Physicochemical Properties

The synthesis of substituted 2-pyridones is well-established, often involving the cyclocondensation of acyclic precursors.[4][7] A common and efficient route to synthesize the 3-cyano-4,6-dimethyl-2-pyridone precursor, known as a Guareschi pyridone, involves a one-pot, three-component reaction of acetylacetone, a cyano-group-containing active methylene compound (like cyanoacetamide or malononitrile), and a base or ammonium acetate.[7][8][9]

Conceptual Synthetic Workflow

The synthesis of the target molecule, this compound, can be conceptualized as a two-step process starting from its 3-cyano precursor.

G cluster_0 Step 1: Guareschi-Thorpe Reaction cluster_1 Step 2: Functional Group Transformation A Acetylacetone + Cyanoacetamide C 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one A->C Condensation/ Cyclization B Piperidine or Ammonium Acetate B->C D 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one F 3-Amino-4,6-dimethyl- 1H-pyridin-2-one D->F Conversion of Nitrile to Amine E Hofmann Rearrangement (e.g., NaOBr) or Acidic Hydrolysis + Curtius/Lossen E->F

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is adapted from established methodologies for synthesizing 3-cyano-2-pyridone derivatives.[8][10]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyanoacetamide (0.01 mol) and acetylacetone (0.01 mol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or potassium hydroxide (KOH) to the mixture.

  • Reaction: Stir the reaction mixture and reflux at 80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Characterization: Dry the purified product under vacuum. The structure should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected yields are typically in the range of 60-80%.[8]

Self-Validation: The integrity of the synthesized precursor must be confirmed by comparing its spectral data with literature values. The presence of a sharp nitrile peak (around 2215 cm⁻¹) in the IR spectrum and characteristic methyl and vinyl proton signals in the ¹H NMR spectrum are key indicators of success.

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The 3-amino group is the primary point of diversification.

Scaffold for Kinase Inhibitors

Rationale: Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The 3-aminopyridin-2-one motif is an effective "hinge-binder," a key pharmacophoric element in many kinase inhibitors that anchors the molecule to the ATP-binding site of the enzyme.[4]

Application Workflow:

G A 3-Amino-4,6-dimethyl- 1H-pyridin-2-one C Reductive Amination or Acylation A->C B Aryl/Heteroaryl Aldehyde B->C D Library of N-Substituted Pyridinone Derivatives C->D E Kinase Panel Screening (e.g., MPS1, Aurora) D->E Biological Evaluation F Hit Identification & SAR Analysis E->F G Lead Optimization (ADME/Tox Profiling) F->G

Caption: Drug discovery workflow using the 3-aminopyridin-2-one scaffold for kinase inhibitors.

Experimental Insight: The reaction of the core scaffold with various aromatic or heteroaromatic aldehydes via reductive amination is a powerful strategy.[4][5] This approach allows for the rapid generation of a library of diverse compounds. For instance, screening a library of 3-aminopyridin-2-one fragments identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both important targets in oncology.[11]

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The nature of the substituent introduced at the 3-amino position is critical for determining potency and selectivity. Bulky, aromatic groups often occupy hydrophobic pockets adjacent to the hinge region.

  • C4/C6 Methyl Groups: These groups can be modified to fine-tune solubility and cell permeability, or to probe for additional interactions within the kinase active site.

Development of Antiviral Agents

Rationale: The pyridinone core is present in several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[2][3][12] Modifications at the C3, C4, and N1 positions of the pyridinone ring have been shown to be crucial for antiviral activity.[3]

Examples from the Field: A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors.[12] Two compounds from this class, L-697,639 and L-697,661, demonstrated potent inhibition of HIV-1 replication in cell culture (IC₅₀ values of 25-50 nM) and were advanced to clinical trials.[12] This highlights the clinical relevance of this scaffold.

Table 1: Antiviral Activity of Selected 3-Aminopyridin-2(1H)-one Analogs

CompoundR-Group at 3-AminoTargetIC₅₀ (nM)Reference
L-697,639 (4,7-dimethylbenzoxazol-2-yl)methylHIV-1 RT~25-50[12]
L-697,661 (4,7-dichlorobenzoxazol-2-yl)methylHIV-1 RT~25-50[12]
Cytoprotective and Antioxidant Agents

Rationale: Oxidative stress is a key pathological mechanism in numerous diseases. Molecules that can mitigate oxidative damage or protect cells from stress are of significant therapeutic interest.

Experimental Findings: Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one have been synthesized and evaluated for their cytoprotective and antiradical activities.[5][13] Specifically, 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, formed by the reduction of Schiff bases, have shown:

  • Pronounced Cytoprotective Activity: These compounds demonstrated the ability to improve cell survival in vitro under conditions of stress.[5]

  • Antiradical Activity: They exhibited activity against DPPH and ABTS radicals, indicating antioxidant potential.[13]

  • Favorable Drug-like Properties: Many of these derivatives satisfy Lipinski's Rule of Five, suggesting potential for good oral absorption and bioavailability.[5]

Future Perspectives and Conclusion

The this compound scaffold is a chemically tractable and biologically relevant starting point for drug discovery. Its proven success in generating clinical candidates, particularly in the antiviral space, underscores its potential.

Future research should focus on:

  • Expanding Chemical Diversity: Utilizing modern synthetic methods, such as combinatorial chemistry and diversity-oriented synthesis, to create larger and more diverse libraries based on this core.

  • Exploring New Therapeutic Areas: While its application in oncology and virology is established, its potential in areas like neurodegenerative diseases, inflammation, and metabolic disorders remains largely untapped. The observed cytoprotective effects suggest this could be a fruitful avenue.[5]

  • Fragment-Based Drug Discovery (FBDD): The core itself is an ideal fragment for FBDD campaigns against a wide range of protein targets.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The structural architecture of this compound, featuring a pyridin-2(1H)-one core, a crucial 3-amino group for hinge-binding motifs, and methyl groups at the C4 and C6 positions, makes it an exemplary building block for fragment-based drug discovery.[1] The described methodology is a robust two-step synthetic route, beginning with the construction of a pyridinone intermediate via a base-catalyzed condensation reaction, followed by the chemical reduction of a nitrile group to yield the target primary amine.[2] This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Health and Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Piperidine: This reagent is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3][4] It must be handled with extreme care in a fume hood, away from heat and ignition sources.[3][5]

  • Pyridine Derivatives: Pyridine and its derivatives can be irritating to the skin and respiratory system.[6] Ensure adequate ventilation to minimize inhalation of fumes.[6]

  • Raney Nickel: This catalyst is typically supplied as a 50% slurry in water. It is highly flammable and pyrophoric, meaning it can ignite spontaneously in air when dry.[2] Crucially, do not allow the catalyst to dry. Handle with care, and ensure all catalyst transfers are done under a liquid (e.g., ethanol). All catalyst-contaminated materials should be quenched carefully and disposed of according to institutional safety guidelines.

  • Potassium Borohydride (KBH₄): Reacts with water and acids to produce flammable hydrogen gas. The addition should be controlled to manage the exothermic reaction and gas evolution.[2]

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved via a two-step process. The initial step is a Guareschi-Thorpe reaction between acetylacetone and cyanoacetamide to form the core pyridinone ring structure. The second step involves the selective reduction of the nitrile functional group on the intermediate to the desired primary amine.[2]

Synthesis_Workflow Reactants Acetylacetone + Cyanoacetamide Intermediate 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one Reactants->Intermediate Step 1: Guareschi-Thorpe Condensation Product 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Intermediate->Product Step 2: Nitrile Reduction

Caption: Two-step synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthetic protocol.

StepCompound NameMolecular FormulaMW ( g/mol )Typical Yield (%)Melting Point (°C)
13-Cyano-4,6-dimethyl-1H-pyridin-2-oneC₈H₈N₂O162.1785-95288-291
2This compoundC₇H₁₀N₂O138.1780-90Not Specified
Data adapted from similar syntheses.[2]

Part 1: Synthesis of 3-Cyano-4,6-dimethyl-1H-pyridin-2-one

Reaction Principle: The Guareschi-Thorpe Reaction

This reaction is a classic and reliable method for synthesizing substituted 2-pyridones.[2] The mechanism proceeds through a cascade of reactions initiated by a base catalyst, typically a secondary amine like piperidine. The process begins with a Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of acetylacetone. This is followed by an intramolecular Michael addition (cyclization) and subsequent dehydration to yield the stable, conjugated pyridone ring system.[7]

Guareschi_Thorpe_Mechanism cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product A Acetylacetone C Knoevenagel Adduct (Enamine Intermediate) A->C Knoevenagel Condensation (+ Piperidine) B Cyanoacetamide B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one D->E Dehydration (-H₂O)

Caption: Mechanism of the Guareschi-Thorpe Reaction.

Materials and Reagents
  • Acetylacetone (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and vacuum flask

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq).

  • Solvent Addition: Add ethanol to the flask in sufficient quantity to form a stirrable slurry.

  • Catalyst Addition: To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents) using a syringe or pipette.[2] The piperidine acts as a base to facilitate the initial condensation step.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) with continuous, vigorous stirring.

  • Monitoring: Monitor the reaction progress. The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product from the hot solution.[2]

  • Isolation: Upon completion, cool the mixture to room temperature, followed by further cooling in an ice bath to maximize product precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold ethanol to remove any unreacted starting materials and the piperidine catalyst.

  • Drying: Dry the product under vacuum to obtain 3-Cyano-4,6-dimethyl-1H-pyridin-2-one as a crystalline solid. The product is typically of high purity (85-95% yield).[2]

Part 2: Synthesis of this compound

Reaction Principle: Catalytic Nitrile Reduction

The conversion of the 3-cyano intermediate to the target 3-amino product is achieved through catalytic reduction. This protocol utilizes Raney Nickel, a highly active hydrogenation catalyst, with potassium borohydride (KBH₄) as the hydrogen source.[2] KBH₄ reacts with the ethanol solvent to generate hydrogen in situ, which is then adsorbed onto the surface of the Raney Nickel. The nitrile group is subsequently reduced on the catalyst surface to the primary amine. This method is effective and avoids the high pressures of H₂ gas typically required for such reductions.

Materials and Reagents
  • 3-Cyano-4,6-dimethyl-1H-pyridin-2-one (1.0 eq)

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄) (4.0 eq)

  • Ethanol (solvent)

  • Deionized water

  • Ethyl acetate (for work-up)

  • Anhydrous sodium sulfate

  • Celite (filter aid)

  • Round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Detailed Experimental Protocol
  • Catalyst Preparation: (Perform with caution!) Carefully wash the Raney Nickel slurry multiple times with deionized water, followed by several washes with ethanol to completely remove the water. Ensure the catalyst remains covered in liquid at all times.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 3-cyano-4,6-dimethyl-1H-pyridin-2-one (1.0 eq) and the washed Raney Nickel in ethanol.[2]

  • Reagent Addition: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the potassium borohydride (4.0 eq). The portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen evolution.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: (Perform with caution!) Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Keep the filter cake wet with ethanol and transfer it immediately to a container with a large volume of water for quenching.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Work-up: Dissolve the resulting residue in ethyl acetate and wash with water to remove any inorganic salts (from the borohydride).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2] The product can be further purified by recrystallization if necessary.

Discussion of Alternative Synthetic Routes

While catalytic reduction is a direct and efficient method, an alternative pathway to the 3-amino group exists via a Hofmann Rearrangement. This would involve a two-step sequence from the nitrile intermediate:

  • Hydrolysis: The 3-cyano group is first hydrolyzed to a 3-carboxamide group (5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide) under acidic or basic conditions.[8]

  • Hofmann Rearrangement: The resulting amide is then treated with a reagent like sodium hypobromite, which induces a rearrangement to form the desired 3-amino product with the loss of one carbon atom (as CO₂).[8][9]

This alternative route can be advantageous if direct reduction proves difficult or if specific stereochemical outcomes are desired in more complex analogs.

References

  • Al-Mousawi, S. M. (2011). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available from: [Link]

  • Parra, M. (2015). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. Available from: [Link]

  • Li, L., et al. (2021). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Journal of Hebei University (Natural Science Edition). Available from: [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available from: [Link]

  • Wang, Q., & Sarpong, R. (2017). Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry. Available from: [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Piperidine. Available from: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Piperidine. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Mamedov, V. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. New Journal of Chemistry. Available from: [Link]

  • Finlay, J., et al. (2013). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Mamedov, V. A., et al. (2019). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. ResearchGate. Available from: [Link]

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Application Notes & Protocols: The Guareschi-Thorpe Reaction for 2-Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The Guareschi-Thorpe reaction, a classic name reaction in organic chemistry, provides a robust and versatile strategy for constructing these valuable heterocyclic systems from simple acyclic precursors.[2][3] This guide offers an in-depth exploration of the reaction's mechanism, its applications in modern drug discovery, and detailed, field-proven protocols for its successful implementation in a laboratory setting.

Theoretical and Mechanistic Foundation

A thorough understanding of the reaction's mechanism is paramount for optimization, troubleshooting, and adapting the methodology to new substrates.

Defining the Reaction: A Versatile Condensation

The Guareschi-Thorpe reaction, in its most common form, is the base-catalyzed condensation of a compound containing an active methylene group, typically cyanoacetamide or its N-substituted derivatives, with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester).[2][4] This multicomponent approach builds the pyridine ring in a convergent manner, offering high atom economy.[3][5]

It is important to distinguish this reaction from the related Thorpe-Ziegler reaction. The Thorpe-Ziegler reaction is an intramolecular self-condensation of a dinitrile to form a cyclic α-cyano ketone, whereas the Guareschi-Thorpe reaction is an intermolecular condensation and cyclization process that builds a heteroaromatic ring.[6][7][8]

The Core Reaction Mechanism

The reaction proceeds through a well-established cascade of classical organic transformations. The sequence involves a Knoevenagel condensation, a Michael addition, and a final intramolecular cyclization followed by dehydration.

The generally accepted mechanism is as follows:

  • Knoevenagel Condensation: The reaction is typically initiated by a base (e.g., piperidine, KOH, or even ammonium carbonate) which deprotonates the active methylene group of the cyanoacetamide. This carbanion then attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to yield a vinylogous intermediate.

  • Michael Addition: A second equivalent of cyanoacetamide (or an amine source like ammonia from ammonium carbonate) acts as a nucleophile in a conjugate addition to the α,β-unsaturated system formed in the first step.

  • Intramolecular Cyclization & Aromatization: The newly added nucleophile's terminal nitrogen attacks the pendant nitrile group. This is followed by tautomerization and elimination of a small molecule (typically water) to yield the final, stable 3-cyano-2-pyridone aromatic ring.

Guareschi-Thorpe Mechanism Reactants Cyanoacetamide + 1,3-Diketone Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Step 1 Base Base (e.g., Piperidine, (NH₄)₂CO₃) Base->Knoevenagel Michael Michael Addition of Amine Source Knoevenagel->Michael Step 2 Cyclization Intramolecular Cyclization & Aromatization Michael->Cyclization Step 3 Product Substituted 2-Pyridone Cyclization->Product Final Product

Caption: Generalized mechanistic pathway of the Guareschi-Thorpe reaction.

Key Variants and Considerations

The versatility of the Guareschi-Thorpe synthesis is expanded through several modifications:

  • Reaction with α,β-Unsaturated Carbonyls: A significant variant involves the reaction of cyanoacetamide with enones or enals.[9] In this case, the reaction proceeds via an initial Michael addition of the cyanoacetamide anion, followed by cyclization. The reaction outcome can be critically influenced by the presence of oxygen.

    • Under an Oxygen Atmosphere: In situ oxidation of intermediates leads to the formation of 3-cyano-2-pyridones .[10][11]

    • Under an Inert Atmosphere (O₂ excluded): The reaction can proceed via a "decyanidative aromatization," resulting in 3-unsubstituted-2-pyridones .[9][10][11] This control over the C3-substituent is a powerful synthetic tool.

  • Green Chemistry Approaches: Recent advancements have focused on developing more environmentally benign protocols. A notable example is the use of ammonium carbonate in an aqueous medium.[5][12] In this system, ammonium carbonate serves as both the base catalyst and the nitrogen source for the pyridine ring, eliminating the need for organic solvents and simplifying the workup.[13]

Applications in Research and Drug Development

The 2-pyridone core is a cornerstone of many drug discovery programs due to its favorable pharmacological properties.

  • Platform for Kinase Inhibitors: The Guareschi-Thorpe reaction provides a direct route to the 3-cyano-2,6-dihydroxypyridine scaffold. This structure has been effectively utilized as a platform for designing selective phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial targets in oncology.[14] The pyridine ring offers solubility while the various substitution points allow for fine-tuning of selectivity and potency.[14]

  • Synthesis of Natural Products: The reaction has been applied to the concise total synthesis of complex natural products. A prominent example is its use in the synthesis of Nothapodytine B (mappicine ketone), an alkaloid with potential anticancer properties.[9][11]

  • Historical Significance: The robustness of this chemistry is underscored by its historical application in the first commercial synthesis of pyridoxine (Vitamin B₆) by Merck in 1939, marking a milestone in the industrial synthesis of natural products.[15][16]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for two common variations of the Guareschi-Thorpe reaction.

General Considerations & Best Practices
  • Safety: Cyanoacetamide and its derivatives are toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagent Quality: Use reagents from reliable sources. The 1,3-dicarbonyl compound should be pure, as impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and check for the formation of side products.

  • Solvent Choice: The solvent can significantly impact reaction rate and yield. While classical methods use alcohols, newer methods leverage water for a greener process.[17][18]

Protocol 1: Classical Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone

This protocol is adapted from the condensation of cyanoacetamide with acetylacetone using a base catalyst in an alcohol solvent.[19]

Materials:

  • Cyanoacetamide (0.006 mol, 1.0 eq)

  • Acetylacetone (2,4-pentanedione) (0.006 mol, 1.0 eq)

  • Potassium Hydroxide (KOH), a catalytic amount (e.g., 0.1 eq)

  • Ethanol (10-15 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Reagent Setup: To the round-bottom flask, add cyanoacetamide (0.50 g, 6.0 mmol), acetylacetone (0.60 g, 6.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of KOH (approx. 34 mg, 0.6 mmol). Rationale: The base is required to deprotonate the cyanoacetamide, initiating the reaction cascade.

  • Reaction: Stir the mixture and heat to reflux (approx. 80°C). Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 4-6 hours.[19]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Green Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol utilizes the advanced, eco-friendly method employing ammonium carbonate in water.[5][12][13]

Materials:

  • Ethyl cyanoacetate (1 mmol, 1.0 eq)

  • Ethyl acetoacetate (1 mmol, 1.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2 mmol, 2.0 eq)

  • Water (2-3 mL)

  • Reaction vial with a screw cap and magnetic stir bar

Procedure:

  • Reagent Setup: In the reaction vial, combine ethyl cyanoacetate (113 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and ammonium carbonate (192 mg, 2.0 mmol).

  • Solvent Addition: Add water (2 mL) to the vial. Seal the vial and stir the mixture vigorously. Rationale: Ammonium carbonate acts as both the nitrogen source and the base. Water serves as a green, non-toxic solvent. The reaction often proceeds productively due to the high concentration of reactants.[5]

  • Reaction: Heat the reaction mixture to 80°C in a preheated oil bath or heating block. The product often begins to precipitate from the reaction medium. Monitor by TLC until the starting materials are consumed (typically 4-8 hours).

  • Workup & Isolation: After cooling to room temperature, collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to facilitate drying. The product is typically isolated in high yield and purity without the need for column chromatography.[5][13]

Data & Workflow

Troubleshooting Common Issues
ProblemPotential CauseSuggested Solution
Low or No Yield Ineffective catalyst or incorrect stoichiometry.[18]Ensure accurate measurement of reagents. Verify the activity of the base; if using KOH, ensure it is not overly hydrated. For the aqueous method, ensure sufficient ammonium carbonate is used.
Suboptimal reaction temperature.[18]Optimize the temperature. If no reaction occurs, increase the temperature in 10°C increments. If decomposition is observed, lower the temperature.
Impure starting materials.Purify the 1,3-dicarbonyl compound (e.g., by distillation) before use.
Formation of Side Products Self-condensation of starting materials.Ensure the reaction conditions (especially temperature and catalyst loading) are not too harsh. Add the base catalyst portion-wise if necessary.
Incomplete reaction.Increase the reaction time and continue monitoring by TLC. A fresh portion of catalyst can sometimes restart a stalled reaction.
General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and characterization of 2-pyridones via the Guareschi-Thorpe reaction.

Experimental Workflow Start Reagent Preparation (Stoichiometry & Purity Check) Setup Reaction Setup (Solvent, Catalyst, Reflux/Heating) Start->Setup Monitor Reaction Monitoring (TLC) Setup->Monitor Monitor->Monitor Incomplete Workup Workup (Cooling, Filtration) Monitor->Workup Reaction Complete Purify Purification (Washing, Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR, m.p.) Purify->Characterize End Pure 2-Pyridone Product Characterize->End

Caption: Standard laboratory workflow for 2-pyridone synthesis.

Conclusion

The Guareschi-Thorpe reaction remains a highly relevant and powerful tool in synthetic organic chemistry. Its ability to construct the medicinally important 2-pyridone scaffold from readily available starting materials ensures its continued use in both academic research and industrial drug development. With modern adaptations focusing on greener, more efficient conditions, this century-old reaction is poised to contribute to the discovery of new therapeutics for years to come.

References

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. [Link]

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(51), 29203–29208. [Link]

  • Ciufolini, M. A., Carles, L., Narkunan, K., Penlou, S., Rousset, L., & Bouchu, D. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-4308. [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304-8. [Link]

  • Merck & Co., Inc. (n.d.). Guareschi-Thorpe Condensation. The Merck Index. [Link]

  • El-Sayed, N. N., El-Gohary, N. S., & Mohamed, A. M. (2020). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 25(21), 5039. [Link]

  • Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Reyes-González, M. A., et al. (2020). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ChemistrySelect. Diagram available at: [Link]

  • Request PDF. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]

  • Fernández, G. (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • Ciaffaglione, V., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 21(11), 1489. [Link]

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Application Notes and Protocols for the Selective Reduction of 3-cyano-4,6-dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 3-cyano-4,6-dimethyl-2-pyridone to its corresponding aminomethyl derivative, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one. This transformation is a critical step in the synthesis of various pharmacologically active compounds.[1] We will delve into the prevalent methodologies, with a primary focus on catalytic hydrogenation using Raney® Nickel, a robust and scalable method. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: Significance of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The starting material, 3-cyano-4,6-dimethyl-2-pyridone, often synthesized via the Guareschi-Thorpe reaction, is a versatile intermediate.[2][3][4][5] Its selective reduction to 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one unlocks a crucial primary amine functional group. This amine serves as a key handle for further synthetic elaborations, enabling the construction of diverse molecular architectures with potential therapeutic applications, including the development of enzyme inhibitors.[1]

Mechanistic Overview of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This can be achieved through several pathways, most notably catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and economical method for nitrile reduction.[6] It typically involves the use of a metal catalyst, such as Raney® Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂), in the presence of hydrogen gas (H₂). The reaction proceeds through the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by a stepwise addition of hydrogen atoms to the nitrile group. An intermediate imine (R-CH=NH) is formed, which is further reduced to the primary amine.

A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines. This occurs when the intermediate imine reacts with the primary amine product.[6][7] The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.[7]

G cluster_0 Catalyst Surface cluster_1 Reduction Steps cluster_2 Side Reactions Nitrile R-C≡N Adsorption Adsorption Nitrile->Adsorption H2 H₂ H2->Adsorption Imine R-CH=NH (Imine Intermediate) Adsorption->Imine + H₂ Primary_Amine R-CH₂NH₂ (Primary Amine) Imine->Primary_Amine + H₂ Secondary_Amine (R-CH₂)₂NH (Secondary Amine) Imine->Secondary_Amine + R-CH₂NH₂

Figure 1: Generalized mechanism of catalytic hydrogenation of nitriles.

Comparative Analysis of Reduction Protocols

Several methods can be employed for the reduction of 3-cyano-4,6-dimethyl-2-pyridone. The choice of method often depends on factors such as available equipment, desired scale, and chemoselectivity.

MethodReducing Agent/CatalystSolventTemperaturePressureAdvantagesDisadvantages
Catalytic Hydrogenation Raney® Ni, H₂Methanol, Ethanol, AmmoniaRoom Temp. to 100°C1-80 barEconomical, scalable, high yieldRequires specialized high-pressure equipment, potential for side reactions
Catalytic Transfer Hydrogenation Raney® Ni, KBH₄EthanolRoom Temp.AtmosphericMilder conditions, no H₂ gas neededStoichiometric use of hydride reagent
Hydride Reduction LiAlH₄THF, Diethyl etherRefluxAtmosphericPowerful reducing agentHighly reactive, moisture-sensitive, difficult workup
Hydride Reduction NaBH₄Methanol, EthanolRoom Temp.AtmosphericMilder than LiAlH₄, easier to handleGenerally not effective for nitrile reduction alone, requires a catalyst like CoCl₂

Detailed Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel

This protocol details the reduction of 3-cyano-4,6-dimethyl-2-pyridone using Raney® Nickel and hydrogen gas. This method is favored for its efficiency and scalability.

Materials and Equipment
  • Reagents:

    • 3-cyano-4,6-dimethyl-2-pyridone

    • Raney® Nickel (50% slurry in water)

    • Methanol (anhydrous)

    • Ammonia solution (7N in methanol)

    • Diatomaceous earth (e.g., Celite®)

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Magnetic stirrer and stir bar

    • Filtration apparatus (Büchner funnel, filter flask)

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents & Reactor Start->Prepare_Reagents Charge_Reactor Charge Reactor with Pyridone, Solvent, and Catalyst Prepare_Reagents->Charge_Reactor Seal_Purge Seal and Purge Reactor with N₂ then H₂ Charge_Reactor->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat Seal_Purge->Pressurize_Heat Monitor_Reaction Monitor Reaction Progress (H₂ uptake, TLC/LC-MS) Pressurize_Heat->Monitor_Reaction Cool_Vent Cool to Room Temperature and Vent Monitor_Reaction->Cool_Vent Filter_Catalyst Filter off Catalyst through Celite® Cool_Vent->Filter_Catalyst Concentrate Concentrate Filtrate in vacuo Filter_Catalyst->Concentrate Purify Purify Crude Product (Crystallization/Chromatography) Concentrate->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Figure 2: Workflow for the catalytic hydrogenation of 3-cyano-4,6-dimethyl-2-pyridone.

Step-by-Step Procedure
  • Catalyst Preparation: Under a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.1 eq by weight of the pyridone) with deionized water (3 x 10 mL per gram of slurry) and then with anhydrous methanol (3 x 10 mL per gram of slurry). The catalyst should be kept wet with solvent at all times.

  • Reactor Setup: To a clean and dry high-pressure reactor vessel, add 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (10-20 mL per gram of pyridone) and the 7N ammonia solution in methanol (to make the final solution approximately 1-2 M in ammonia).

  • Catalyst Addition: Carefully add the washed Raney® Nickel to the reactor vessel.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas (3 times) followed by hydrogen gas (3 times).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of an aliquot of the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Carefully open the reactor and filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake with copious amounts of water.

    • Wash the filter cake with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

Alternative Protocol: Reduction with Potassium Borohydride and Raney® Nickel

For laboratories not equipped for high-pressure hydrogenation, a catalytic transfer hydrogenation using potassium borohydride (KBH₄) as the hydrogen source offers a milder alternative.[8][9]

Materials
  • Reagents:

    • 3-cyano-4,6-dimethyl-2-pyridone

    • Raney® Nickel (50% slurry in water)

    • Potassium borohydride (KBH₄)

    • Dry ethanol

    • Ethyl acetate

    • Deionized water

Step-by-Step Procedure
  • Catalyst Preparation: Wash the Raney® Nickel slurry as described in section 4.3.1, using dry ethanol for the final washes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the washed Raney® Nickel (approx. 1 eq molar equivalent to the substrate) in dry ethanol (2.5 mL per mmol of substrate).[9]

  • Reagent Addition: Add potassium borohydride (4.0 eq molar equivalent to the substrate) to the suspension.[9] Then, add the 3-cyano-4,6-dimethyl-2-pyridone (1.0 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel.

    • Wash the filter cake with ethanol.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product as described in section 4.3.8.

Safety Considerations

  • Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. Always handle it as a slurry and keep it wet with a solvent. The filter cake from the reaction should be quenched with water immediately after filtration.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Hydride Reagents: Lithium aluminum hydride and sodium borohydride are reactive with water and protic solvents. Handle them with care in a dry environment.

Conclusion

The reduction of 3-cyano-4,6-dimethyl-2-pyridone to 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one is a key transformation for the synthesis of complex nitrogen-containing molecules. Catalytic hydrogenation with Raney® Nickel is a robust and scalable method for this purpose. The choice of the specific protocol will depend on the available resources and the desired scale of the reaction. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

  • Nitrile reduction. In Wikipedia. Retrieved from [Link]

  • Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2007(15), 94-101.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKIVOC. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

  • Nitrile to Amine (H2 + Raney Ni). (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

  • Sodium borohydride. In Wikipedia. Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Retrieved from [Link]

  • Kuroda, K., & Mitsudome, T. (2021). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 17, 1789–1797.
  • Rybakov, V. B., Lagerev, I. A., & Aslanov, L. A. (2004). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). Acta Crystallographica Section E: Structure Reports Online, 60(1), o160–o161.
  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform, 23(15).
  • Ramirez-Gualito, K., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(28), 19153-19165.
  • Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(6), 566-572.
  • 3-cyano-6-methyl-2(1)-pyridone. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Al-Zaydi, K. M. (2011). Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Journal of Heterocyclic Chemistry, 48(4), 835-840.
  • Jeong, J. U., Chen, X., Rahman, A., Yamashita, D. S., & Luengo, J. I. (2004). An efficient synthesis of 3-substituted 3H-pyrimidin-4-ones. Organic Letters, 6(6), 1013–1016.
  • Gonzalez-Perez, M., Isasmendi-Cortés, M., & Buendía Córdova, J. S. (2018). Synthesis of 3-cyano-4,6-dimethyl-2-pyridones.
  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3- (2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • de la Cruz-Cruz, J. I., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. (2023). Journal of the American Chemical Society.

Sources

Application Notes and Protocols: Schiff Base Formation with 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the synthesis, characterization, and application of Schiff bases derived from 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This pyridinone derivative is a valuable heterocyclic building block, and its Schiff bases are of significant interest in medicinal and coordination chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction's causality, robust experimental procedures, and thorough characterization methodologies.

Introduction: The Significance of Pyridinone-Based Schiff Bases

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone.[2] This class of compounds is exceptionally versatile, finding applications as intermediates in organic synthesis, as ligands in coordination chemistry, and as biologically active agents.[3][4] The pyridinone scaffold, in particular, is a "privileged structure" in medicinal chemistry, known to be a part of molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The formation of a Schiff base from this compound introduces the dynamic imine functionality to this already potent heterocyclic core. The resulting compounds are of great interest for several reasons:

  • Enhanced Biological Activity: The azomethine group is a critical pharmacophore that can enhance the biological potency of the parent molecule, leading to novel antimicrobial and anticancer agents.[3][5]

  • Chelating Ligands: The imine nitrogen and the pyridinone oxygen can act as donor atoms, making these Schiff bases excellent bidentate or multidentate ligands for forming stable metal complexes with unique catalytic and biological properties.[2][6]

  • Synthetic Versatility: The C=N double bond can be further modified, for instance, through reduction to form secondary amines, expanding the synthetic utility of the pyridinone core.

This guide will detail the practical aspects of synthesizing and validating these promising compounds.

Synthesis of Schiff Bases from this compound

The core reaction is a nucleophilic addition-elimination (condensation) between the primary amino group of the pyridinone and the carbonyl carbon of an aldehyde or ketone.

General Reaction Mechanism

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde/ketone. This forms a transient, unstable intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal undergoes acid or base-catalyzed elimination of a water molecule to form the stable imine (Schiff base), characterized by the carbon-nitrogen double bond.

Caption: General reaction mechanism for Schiff base formation.

Optimized Protocol: Thermal Reflux Method

This is the most robust and widely applicable method for synthesizing pyridinone Schiff bases, particularly with aromatic aldehydes. Heating under reflux provides the necessary activation energy to drive the dehydration step to completion.

Protocol ID: SB-PYR-T1

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 eq)

  • Absolute Ethanol or Methanol (approx. 15-20 mL per mmol of amine)

  • Glacial Acetic Acid (optional, 2-3 drops as catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add absolute ethanol to dissolve/suspend the reactants.

  • Catalyst (Optional): Add 2-3 drops of glacial acetic acid. Scientist's Note: While many reactions proceed efficiently without a catalyst, an acid catalyst can accelerate the dehydration of the hemiaminal intermediate, especially with less reactive aldehydes.[7]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. Reaction times typically range from 2 to 6 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.

  • Drying: Dry the product in a vacuum oven to obtain the pure Schiff base.

Alternative Protocol: Solvent-Free Grinding (Green Chemistry Approach)

For certain solid reactants, a solvent-free approach offers an environmentally friendly alternative that can reduce reaction times and simplify work-up.[8]

Protocol ID: SB-PYR-G1

Procedure:

  • Combine this compound (1.0 eq) and the solid aromatic aldehyde (1.0 eq) in a mortar.

  • Grind the two solids together vigorously with a pestle for 10-15 minutes. The mixture will often become a sticky paste or change color, indicating the reaction is proceeding.

  • Allow the mixture to stand at room temperature for 1-2 hours.

  • Wash the resulting solid with a minimal amount of a solvent in which the product is sparingly soluble but impurities are soluble (e.g., diethyl ether or cold ethanol) to purify.

  • Collect the product by filtration and dry.

Reaction Parameters and Causality
ParameterRecommended ConditionRationale & Field Insights
Solvent Ethanol, MethanolThese protic solvents are effective at dissolving the reactants and are easily removed. They are the standard choice for this condensation.[9][10] For less soluble reactants, DMSO can be used, but its high boiling point makes removal more difficult.
Temperature Reflux (approx. 78 °C for EtOH)Provides the thermal energy needed to overcome the activation barrier for water elimination, driving the equilibrium towards the product.[11] Room temperature reactions are possible but are often slower and may result in lower yields.
Catalyst Glacial Acetic Acid (catalytic)The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a better leaving group (-OH₂⁺) and facilitating the final dehydration step.[10] A few drops are usually sufficient; excess acid can lead to side reactions.
Stoichiometry 1:1 (Amine:Aldehyde)Using a slight excess (1.1 eq) of the more volatile aldehyde can sometimes help drive the reaction to completion, but a 1:1 ratio is typically effective and simplifies purification.

Characterization of Pyridinone Schiff Bases

Rigorous characterization is essential to confirm the formation of the azomethine linkage and the overall structure of the product.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_application Application Screening Synthesis Schiff Base Synthesis (Protocol SB-PYR-T1 or G1) Purification Purification (Filtration/Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray Single Crystal X-ray (If crystals form) NMR->Xray Optional BioAssay Biological Assays (e.g., Antimicrobial) Xray->BioAssay CoordChem Coordination Chemistry (Metal Complexation) Xray->CoordChem Final Validated Compound BioAssay->Final CoordChem->Final

Caption: Experimental workflow from synthesis to application.

Spectroscopic Data

The following table summarizes the key spectral features expected for a Schiff base derived from this compound and a generic aromatic aldehyde.

TechniqueKey FeatureExpected Range / ObservationRationale
FT-IR ν(C=N) Azomethine Stretch1600 - 1650 cm⁻¹ (strong)This is the most diagnostic peak confirming the formation of the imine double bond. Its absence in the starting amine is a key indicator of success.[12][13]
ν(C=O) Pyridinone Stretch~1660 - 1680 cm⁻¹Present in both reactant and product, but may shift slightly upon conjugation.
ν(N-H) Amide/Amine~3100-3400 cm⁻¹The primary amine N-H stretches (~3300-3400 cm⁻¹) of the reactant will disappear, while the pyridinone N-H stretch (~3100-3200 cm⁻¹) will remain.
¹H NMR Azomethine Proton (-CH=N-)δ 8.5 - 9.5 ppm (singlet)This is a highly characteristic, deshielded proton signal that confirms Schiff base formation. Its chemical shift is influenced by the substituents on the aromatic ring.[1][12]
Aromatic Protons (Ar-H)δ 7.0 - 8.5 ppm (multiplets)Signals from the pyridinone ring and the aldehyde's aromatic ring will be present.
Methyl Protons (-CH₃)δ 2.0 - 2.5 ppm (singlets)Two distinct singlets for the 4- and 6-position methyl groups on the pyridinone ring.
Amide Proton (N-H)δ 11.0 - 12.5 ppm (broad singlet)The pyridinone N-H proton is typically broad and far downfield.
¹³C NMR Azomethine Carbon (-C H=N-)δ 158 - 165 ppm The appearance of this signal in the downfield region is a key indicator of imine formation.[12][14]
Carbonyl Carbon (-C=O)δ ~160 - 165 ppmThe pyridinone carbonyl carbon signal.
Mass Spec. Molecular Ion Peak [M]⁺Corresponds to calculated MWConfirms the molecular formula of the synthesized compound.[1]
X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown (e.g., by slow evaporation from a solvent like DMF or ethanol), this technique provides unambiguous proof of structure. Key structural features often observed in related Schiff bases include:

  • An (E)-configuration about the C=N double bond.

  • Near planarity of the azomethine linkage with the aromatic rings.

  • Potential for intramolecular hydrogen bonding , for example, between a phenolic -OH on the aldehyde ring and the imine nitrogen, which enhances stability.[15][16]

Applications and Further Protocols

Application in Antimicrobial Screening

Pyridinone-based Schiff bases are excellent candidates for antimicrobial screening due to the combined pharmacophoric features of the pyridinone ring and the azomethine group.[17]

Protocol ID: AS-MIC-1

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a stock solution of the synthesized Schiff base in DMSO (e.g., 1 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[5][18]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Expected Outcome: Many pyridine-based Schiff bases show potent activity, particularly against Gram-positive bacteria.[17] MIC values can range from >250 µg/mL (inactive) to <10 µg/mL (highly active).[5]

Application in Coordination Chemistry

These Schiff bases can serve as versatile ligands for a variety of metal ions.

Protocol ID: CC-COMPLEX-1

Protocol: Synthesis of a Metal(II) Complex

  • Ligand Solution: Dissolve the synthesized Schiff base (2.0 eq) in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve a metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or Zn(OAc)₂) (1.0 eq) in a minimal amount of ethanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change or the formation of a precipitate often occurs immediately.

  • Reflux: Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the mixture, collect the precipitated metal complex by filtration, wash with ethanol, and dry.

  • Characterization: The resulting complex can be characterized by FT-IR (observing shifts in the C=N and C=O bands upon coordination), UV-Vis, and magnetic susceptibility measurements.[4][6]

References

  • Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics.
  • Barakat, A., et al. (2015). Some Novel Amino Acid-Schiff Bases and their Complexes Synthesis, Characterization, Solid State Conductivity Behaviors and Potentiometric Studies.
  • BenchChem. (2025). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. BenchChem.
  • Braga, A. L., et al. (2022). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Eco-Vector Journals Portal.
  • Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science.
  • Cisterna, B., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules.
  • El-Gammal, O. A., et al. (2014). 1H NMR and 13C NMR spectral data of Schiff bases and their metal complexes.
  • Ferreira, M., et al. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections.
  • Gaber, M., El-Ghamry, H., & Atlam, F. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Hafidh, S. H., et al. (2019). The FT-IR of synthesized imine compounds.
  • Haukka, M., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules.
  • Preethi, B., et al. (2018). Theoretical and spectral investigation of some Schiff bases. Der Pharma Chemica.
  • Kurbatov, S. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds.
  • Lanche, C., et al. (2023).
  • Morari, C., et al. (2009). Theoretical and experimental IR spectra and assignments of 3-aminopyridine.
  • Mousa, M. A., et al. (2023). Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. Molecules.
  • Nief, O. A. (2014). Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches.
  • Agarwal, R. K., & Singh, L. (2004). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one.
  • Agarwal, R. K., et al. (2013). Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes.
  • da Silva, C. M., et al. (2021). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Antibiotics.
  • Shelar, M. D., & Shankaraiah, P. (2010). Organic CHEMISTRY. TSI Journals.
  • BenchChem Technical Support Team. (2025).
  • Al-Warhi, T., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules.
  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2. Journal of Chemical and Pharmaceutical Research.
  • S. Naga, D., et al. (2022). Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds.
  • Study of Some Metal Schiff Base Complexes with Biological Action : A Short Review. (2017). International Journal of Novel Research and Development.
  • Gup, R., et al. (2013). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
  • Iwan, A., et al. (2017). FTIR spectra of the investigated imines.
  • Al-Amiery, A. A., et al. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II)

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Application Notes and Protocols for N-Alkylation Reactions of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-alkylation reactions of 3-amino-4,6-dimethyl-1H-pyridin-2-one, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Given the multiple nucleophilic centers within the molecule, this document elucidates the principles of regioselectivity and offers detailed protocols for achieving desired N-alkylation patterns. The methodologies presented are synthesized from established chemical principles and data from analogous pyridinone and aminopyridine systems, providing a robust starting point for synthetic route development. This guide is intended to empower researchers to rationally design and execute N-alkylation strategies for this valuable synthetic intermediate.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

This compound is a privileged scaffold in drug discovery and development. The pyridin-2-one core is a common motif in a wide array of pharmacologically active compounds, while the exocyclic amino group offers a versatile handle for further functionalization. N-alkylation of this scaffold can significantly modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the introduction of specific alkyl groups can lead to new interactions with biological targets, enhancing potency and selectivity. Understanding and controlling the N-alkylation of this molecule is therefore paramount for unlocking its full synthetic potential.

The Crucial Aspect of Regioselectivity

The N-alkylation of this compound is complicated by the presence of three potential nucleophilic nitrogen atoms: the endocyclic pyridinone nitrogen (N1), the exocyclic amino group (N3), and the potential for alkylation on the oxygen of the tautomeric 2-hydroxypyridine form, though the pyridin-2-one tautomer is generally favored. The regioselectivity of the alkylation is influenced by a variety of factors, including the choice of base, solvent, and alkylating agent, as well as the inherent electronic and steric properties of the starting material.

Generally, the exocyclic amino group (N3) is more nucleophilic than the endocyclic amide nitrogen (N1) and will react preferentially under many conditions. However, the use of a strong base can deprotonate the N1 position, increasing its nucleophilicity and favoring alkylation at this site.

Experimental_Workflow A Reactant Preparation B Reaction Setup A->B Addition of Reagents C Reaction Monitoring (TLC, LC-MS) B->C Heating/Stirring D Work-up C->D Reaction Completion E Purification (Column Chromatography, Recrystallization) D->E Crude Product F Characterization (NMR, MS, IR) E->F Pure Product

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as privileged scaffolds due to their ability to interact with a wide array of biological targets. 3-Amino-4,6-dimethyl-1H-pyridin-2-one is one such exemplary scaffold. Its inherent chemical architecture, featuring a pyridin-2(1H)-one core, serves as an excellent hydrogen bond donor and acceptor, facilitating robust interactions with biomacromolecules.[1] The strategic placement of an amino group at the C3 position and methyl groups at C4 and C6 imbues this molecule with a rich and versatile reactivity, making it a cornerstone for the synthesis of a diverse range of fused heterocyclic systems. These fused systems, including pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and pyrido[2,3-b][1][2]oxazines, are of significant interest due to their prevalence in pharmacologically active compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies to construct these valuable fused heterocyclic systems from this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the pyridin-2-one core gives rise to the pyrido[2,3-d]pyrimidine scaffold, a heterocyclic system with a broad spectrum of biological activities, including kinase inhibition and anticancer properties.[3][4][5][6] We present here two robust protocols for the synthesis of substituted pyrido[2,3-d]pyrimidines from this compound.

A. Annulation with β-Dicarbonyl Compounds: The Gould-Jacobs Reaction

A classic and reliable method for the construction of the pyrimidine ring involves the condensation of an aminopyridine with a β-dicarbonyl compound, such as diethyl malonate, followed by thermal cyclization. This approach, a variation of the Gould-Jacobs reaction, provides a straightforward entry into pyrido[2,3-d]pyrimidine-2,4-diones.

Reaction Scheme:

start 3-Amino-4,6-dimethyl- 1H-pyridin-2-one P1 start->P1 + reagent1 Diethyl malonate (excess) reagent1->P1 product 7,9-Dimethylpyrido[2,3-d]- pyrimidine-2,4(1H,3H)-dione conditions Heat (e.g., Dowtherm A, 250 °C) conditions->product P1->conditions

Figure 1: Synthesis of 7,9-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 1: Synthesis of 7,9-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Materials:

  • This compound

  • Diethyl malonate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and an excess of diethyl malonate (5.0 mmol).

  • Add a high-boiling solvent such as Dowtherm A (10 mL) to the mixture.

  • Heat the reaction mixture to 250 °C with vigorous stirring under a reflux condenser.

  • Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol (20 mL) to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from a suitable solvent like ethanol or DMF to afford the desired 7,9-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Outcome and Characterization:

The product is typically a white to off-white solid. Characterization should be performed using standard analytical techniques. For a similar compound, 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, the following 1H NMR data was reported (400 MHz, DMSO-d6): δ 8.59 (s, 1H), 8.25 (brs, 2H), 7.37 (brs, 2H), 3.42 (s, 3H), 3.16 (s, 3H).[7]

B. One-Pot Three-Component Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step.[8] Pyrido[2,3-d]pyrimidines can be synthesized via a three-component reaction of an aminopyrimidine, an aldehyde, and an active methylene compound like malononitrile.

Reaction Scheme:

start 3-Amino-4,6-dimethyl- 1H-pyridin-2-one P1 start->P1 + reagent1 Aromatic aldehyde reagent1->P1 reagent2 Malononitrile P2 reagent2->P2 product Substituted Pyrido[2,3-d]- pyrimidine conditions Catalyst (e.g., piperidine) Solvent (e.g., Ethanol) Reflux conditions->product P1->P2 + P2->conditions

Figure 2: Three-component synthesis of substituted pyrido[2,3-d]pyrimidines.

Protocol 2: General Procedure for the Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (or another basic catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Data Summary Table:

Fused SystemReagentsKey ConditionsYield (%)
Pyrido[2,3-d]pyrimidine-2,4-dioneDiethyl malonateDowtherm A, 250 °C~70-80
Substituted Pyrido[2,3-d]pyrimidineAr-CHO, MalononitrilePiperidine, EtOH, Reflux~60-85

II. Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are another class of fused heterocycles with significant biological activities.[9][10][11][12] A powerful method for their synthesis is the Gewald reaction, which allows for the construction of a 2-aminothiophene ring that can be subsequently annulated to the pyridine core.[2][13][14][15][16]

Reaction Workflow:

cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization A 3-Amino-4,6-dimethyl- 1H-pyridin-2-thione D 2-Amino-3-carbonyl- thieno[2,3-b]pyridine intermediate A->D B α-Halo-ketone/ester B->D C Base (e.g., Et3N) C->D F Fused Thieno[2,3-b]pyridine (e.g., Thienopyrimidine) D->F E Cyclizing Agent (e.g., Formamide) E->F

Figure 3: General workflow for the synthesis of thieno[2,3-b]pyridine fused systems.

Protocol 3: Synthesis of a Thieno[2,3-b]pyridine Intermediate via the Gewald Reaction

Materials:

  • 3-Amino-4,6-dimethyl-1H-pyridin-2-thione (can be synthesized from the corresponding pyridone)

  • Ethyl 2-chloroacetoacetate

  • Triethylamine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4,6-dimethyl-1H-pyridin-2-thione (1.0 mmol) in ethanol (20 mL).

  • Add ethyl 2-chloroacetoacetate (1.1 mmol) and triethylamine (1.2 mmol) to the solution.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the corresponding 2-amino-3-ethoxycarbonyl-thieno[2,3-b]pyridine derivative.

Subsequent Annulation:

The resulting 2-aminothieno[2,3-b]pyridine intermediate is a versatile precursor for further cyclization reactions. For instance, heating with formamide can yield the corresponding thieno[3,2-e]pyrido[2,3-b]pyrimidine.

III. Synthesis of Pyrido[2,3-b][1][2]oxazine Derivatives

The pyrido[2,3-b][1][2]oxazine scaffold is present in molecules with potential as EGFR-TK inhibitors for non-small cell lung cancer.[3][17] A direct and efficient method for the synthesis of this fused system is the reaction of this compound with chloroacetyl chloride.

Reaction Scheme:

start 3-Amino-4,6-dimethyl- 1H-pyridin-2-one P1 start->P1 + reagent Chloroacetyl chloride reagent->P1 product 6,8-Dimethyl-1H-pyrido[2,3-b]- [1,4]oxazin-2(3H)-one conditions Base (e.g., Pyridine) Solvent (e.g., Acetonitrile) Reflux conditions->product P1->conditions

Figure 4: Synthesis of 6,8-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Protocol 4: Synthesis of 6,8-Dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine

  • Acetonitrile

  • Round-bottom flask with reflux condenser and dropping funnel

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of acetonitrile (15 mL) and pyridine (5 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6,8-dimethyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should be performed using NMR, IR, and mass spectrometry to confirm the structure. For a similar compound, 2-(chloromethyl)-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, the following spectral data was reported: IR (KBr) ν: 3429 (NH), 2215 (C≡N), 1665 (C=O) cm-1; 1H NMR (DMSO-d6) δ: 11.88 (s, 1H, NH), 8.14 (d, 2H), 7.49 (d, 2H), 4.73 (s, 2H), 0.70–1.84 (m, 11H).[2]

Conclusion

This compound has proven to be a remarkably versatile and valuable starting material for the synthesis of a wide range of medicinally relevant fused heterocyclic systems. The protocols detailed in this guide offer reliable and reproducible methods for accessing pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and pyrido[2,3-b][1][2]oxazines. By understanding the underlying reaction mechanisms and the rationale for the chosen experimental conditions, researchers can effectively utilize this privileged scaffold to generate novel molecular entities for drug discovery and development programs. The synthetic pathways described herein are amenable to diversification, allowing for the creation of libraries of compounds for biological screening.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkat USA. (URL: [Link])

  • Gewald reaction - Wikipedia. (URL: [Link])

  • Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF SOME NEW THIENO[2,3-b]PYRIDINES, PYRIDO[3′,2′:4,5]THIENO[3,2-d]PYRIMIDINES AND PYRIDO[3′,2′:4,5]THIENO[3,2-d][1][13][14]-TRIAZINES. (URL: [Link])

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (URL: [Link])

  • Methods for the synthesis of thieno[2,3‐b]pyridines. - ResearchGate. (URL: [Link])

  • Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines, and 2,3-Dihydro-1,3,4-thiadiazoles - Sci-Hub. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis of pyrido[2,3‐d]pyrimidine: a) formamide, 160 °C, microwave... - ResearchGate. (URL: [Link])

  • Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (URL: [Link])

  • Synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes. (URL: [Link])

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (URL: [Link])

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][14]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC - NIH. (URL: [Link])

  • Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate - PMC - NIH. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (URL: [Link])

  • Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])

  • ChemInform Abstract: Synthesis of Pyrido(2,3-d)pyrimidines in the Reaction of 6-Amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with Chalcones. | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols: The 3-Amino-4,6-dimethyl-1H-pyridin-2-one Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeting the Kinome

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, yet the persistent challenges of selectivity and acquired resistance necessitate the exploration of novel chemical scaffolds. The pyridin-2(1H)-one core is a recognized "privileged scaffold" in medicinal chemistry, valued for its synthetic tractability and its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

This application note focuses on the utility of the 3-Amino-4,6-dimethyl-1H-pyridin-2-one scaffold as a foundational structure for the development of potent and selective kinase inhibitors. While direct literature on the kinase inhibitory profile of this specific dimethylated analog is nascent, extensive research on the broader 3-aminopyridin-2-one class has demonstrated significant potential. Notably, derivatives of this scaffold have been identified as potent inhibitors of critical mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases , which are key regulators of cell cycle progression and are frequently dysregulated in cancer.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of the this compound scaffold. We present detailed, field-proven protocols for the synthesis of the core scaffold, biochemical and cell-based assays for inhibitor characterization, and methods for assessing target engagement within a cellular context.

I. Synthesis of the this compound Scaffold

The synthesis of the title scaffold can be efficiently achieved through a multi-step process, culminating in a Hofmann rearrangement. This classical organic reaction provides a reliable method for converting a primary amide into a primary amine with one fewer carbon atom, making it ideal for introducing the 3-amino group onto the pyridinone core.[1] The general synthetic workflow is outlined below.

A Starting Material: 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile B Step 1: Hydrolysis (H₂SO₄, 120°C) A->B C Intermediate: 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide B->C D Step 2: Hofmann Rearrangement (NaOH, Br₂) C->D E Final Product: This compound D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol first involves the acid-catalyzed hydrolysis of the nitrile group of the starting material to a primary amide. The subsequent Hofmann rearrangement, using an in situ generated hypobromite solution, facilitates the conversion of the amide to the desired 3-amino product.[1][3]

Materials:

  • 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (for chromatography)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

  • To a stirred solution of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a round-bottom flask, cautiously add concentrated sulfuric acid (5-10 volumes).

  • Heat the reaction mixture to 120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the carboxamide intermediate.

Step 2: Hofmann Rearrangement to this compound

  • Prepare a solution of sodium hydroxide (4.0 eq) in deionized water in a flask and cool to 0°C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with stirring to form sodium hypobromite. Maintain the temperature below 10°C.

  • Add the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (1.0 eq) portion-wise to the hypobromite solution, ensuring the temperature remains low.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

II. Biochemical Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from the this compound scaffold, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][5]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Test Compound B Incubate at RT A->B C ADP + Phosphorylated Substrate + Unconsumed ATP B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT (40 min) D->E F ADP + Phosphorylated Substrate E->F G Add Kinase Detection Reagent F->G H Incubate at RT (30-60 min) G->H I Luciferase-mediated ATP -> Light H->I J Measure Luminescence I->J

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Rationale: This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a test compound. The assay first allows the kinase reaction to proceed in the presence of varying concentrations of the inhibitor. Subsequently, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then quantified using a luciferase-based reaction. A decrease in luminescence indicates inhibition of kinase activity.[4][6]

Materials:

  • Kinase of interest (e.g., Aurora A, MPS1)

  • Kinase-specific substrate

  • ATP

  • Test compounds derived from the this compound scaffold

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate kinase reaction buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) and a no-kinase control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized depending on the kinase.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.

  • Final Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

III. Cell-Based Assays for Inhibitor Characterization

While biochemical assays are crucial for determining direct inhibitory activity, it is imperative to evaluate the efficacy of compounds in a more physiologically relevant cellular context. Cell-based assays can provide insights into a compound's membrane permeability, off-target effects, and its impact on cellular processes.[7]

A. Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8]

Protocol 3: CellTiter-Glo® Cell Viability Assay

Rationale: This "add-mix-measure" assay determines the effect of the test compounds on cell proliferation and cytotoxicity. A decrease in ATP levels, measured as a reduction in luminescence, correlates with a decrease in cell viability.[7][9]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

B. Target Engagement Assay: Western Blot for Phospho-Histone H3

To confirm that the observed cytotoxic effects are due to the inhibition of the intended target, it is crucial to measure the modulation of a downstream substrate. For Aurora kinase inhibitors, a common and reliable biomarker is the phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10).[10][11]

cluster_0 Mitotic Signaling cluster_1 Inhibitor Action AK Aurora Kinase B H3 Histone H3 AK->H3 phosphorylates pH3 p-Histone H3 (Ser10) H3->pH3 MC Mitotic Condensation pH3->MC Inhibitor 3-Aminopyridin-2-one Derivative Inhibitor->AK inhibits

Caption: Inhibition of Histone H3 phosphorylation by an Aurora Kinase B inhibitor.

Protocol 4: Western Blot Analysis of Phospho-Histone H3 (Ser10)

Rationale: This protocol quantifies the levels of p-H3 (Ser10) in cells treated with a test compound. A reduction in the p-H3 signal, relative to total Histone H3 or a loading control like GAPDH, indicates target engagement and inhibition of Aurora kinase B activity.[10][12]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3 or anti-GAPDH

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13][14]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For low molecular weight proteins like histones, a wet transfer is often preferred.[8][15]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-H3 (Ser10) and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal using an imaging system.[16]

IV. Data Analysis and Interpretation

IC₅₀ Determination

For both biochemical and cell-based assays, the IC₅₀ values are calculated from the dose-response curves. The data (luminescence signal) is first normalized to the positive (vehicle control) and negative (no kinase or no cells) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold at its various derivatization points (e.g., the 5-position or the exocyclic amino group) allows for the exploration of the structure-activity relationship. The goal is to identify substitutions that enhance potency against the target kinase while improving selectivity against other kinases.[1][8]

Table 1: Representative Inhibitory Activities of 3-Aminopyridin-2-one Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Derivative 1 MPS1120[1]
Aurora A230[1]
Aurora B80[1]
Derivative 2 MPS1>10,000[1]
Aurora A4,500[1]
Aurora B2,100[1]

Note: The data presented is for closely related 3-amino-5-substituted-pyridin-2-one analogs as reported in the literature, serving as a representative example of the potential of this scaffold class.[1]

V. Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the demonstrated potential of the broader 3-aminopyridin-2-one class against clinically relevant targets like MPS1 and Aurora kinases make it an attractive scaffold for further investigation. The detailed protocols and methodologies provided in this application note offer a comprehensive guide for researchers to synthesize, characterize, and optimize derivatives of this scaffold, ultimately contributing to the discovery of new therapeutic agents.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research. [Link]

  • Which cell lysis buffer recipe is best for phosphorylated proteins?. ResearchGate. [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds. [Link]

  • The MPS1 Family of Protein Kinases. Annual Review of Biochemistry. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. [Link]

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. SpringerLink. [Link]

  • Aurora kinases: novel therapy targets in cancers. Oncotarget. [Link]

  • A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. [Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling. Liu Lab, University of Colorado Boulder. [Link]

  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. PNAS. [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. [Link]

  • Detection Protocol and Stripping the Membrane | Chemiluminescence. YouTube. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • ROLE OF AURORA KINASES IN CANCER: A COMPREHENSIVE REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. [Link]

  • Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. MDPI. [Link]

  • What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. ResearchGate. [Link]

  • Phospho-Histone H3 (T3) Cell-Based Colorimetric ELISA Kit. Immunoway. [Link]

  • 3-aminopyridine. Organic Syntheses. [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library... ResearchGate. [Link]

  • Western Blotting of High and Low Molecular Weight Proteins Using Heat. ResearchGate. [Link]

  • Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis. The Journal of Cell Biology. [Link]

  • Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases. Molecular and Cellular Biology. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

The Pivotal Role of 3-Amino-4,6-dimethyl-1H-pyridin-2-one in Modern Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Pyridinone Scaffold in Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds. At the heart of this strategy lies the use of small, low-complexity molecules, or "fragments," to probe the binding landscape of biological targets. The 3-amino-4,6-dimethyl-1H-pyridin-2-one scaffold has emerged as a particularly valuable fragment due to its unique combination of structural and chemical properties. This pyridinone core can act as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein targets[1]. The strategic placement of the 3-amino group provides a critical vector for chemical elaboration, allowing for the systematic growth of the fragment into a more potent and selective lead compound. Furthermore, this 3-amino motif is recognized as a "hinge-binding motif," particularly effective in the design of kinase inhibitors where it can form multiple hydrogen bonds with the protein's hinge region, a crucial interaction for potent enzyme inhibition[1]. The methyl groups at the C4 and C6 positions contribute to the molecule's lipophilicity and offer additional points for synthetic modification to fine-tune its pharmacokinetic profile[1].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in FBDD campaigns. We will delve into detailed protocols for its synthesis and for its use in primary and secondary screening via state-of-the-art biophysical techniques.

Physicochemical Properties and Predicted Spectroscopic Data

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Weight 138.17 g/mol [1]
Molecular Formula C₇H₁₀N₂O[1]
XLogP3 0.6[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

The following table outlines the predicted spectroscopic data for this compound, which is crucial for its characterization. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles[3][4].

Spectroscopic TechniquePredicted Parameter
¹H NMR Chemical shifts (δ, ppm) for ring CH, NH, NH₂, and CH₃ protons.
¹³C NMR Chemical shifts (δ, ppm) for all seven carbon atoms.
Mass Spectrometry (MS) A molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular formula.

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound can be achieved through a reliable two-step process, adapted from the synthesis of its constitutional isomer, 3-amino-5,6-dimethyl-2(1H)-pyridinone[5]. The workflow begins with the synthesis of the intermediate, 3-cyano-4,6-dimethyl-2-pyridone, followed by its reduction to the target primary amine.

Synthesis_Workflow A Starting Materials: Acetylacetone & Cyanoacetamide B Step 1: Guareschi-Thorpe Reaction A->B Piperidine, Ethanol, Reflux C Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone B->C D Step 2: Nitrile Reduction C->D Raney Nickel, KBH₄, Ethanol E Final Product: This compound D->E

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This procedure is based on the well-established Guareschi-Thorpe reaction for the synthesis of 2-pyridones[5].

Materials and Reagents:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a slurry.

  • To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents)[5].

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Cyano-4,6-dimethyl-2-pyridone C₈H₈N₂O148.1685-95288-291[5]
Step 2: Synthesis of this compound

This step involves the chemical reduction of the nitrile group to the desired primary amine[5].

Materials and Reagents:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Protocol:

  • Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the prepared 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

  • Cool the mixture in an ice bath and slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution[5].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be handled with care.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compound C₇H₁₀N₂O138.1780-90
Characterization Workflow

Characterization_Workflow A Purified Product B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for the structural characterization of the final product.

The synthesized this compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity. This includes ¹H NMR, ¹³C NMR, and mass spectrometry. The acquired data should be compared with the predicted values to ensure the correct product has been obtained.

Application in Fragment-Based Drug Discovery: A Biophysical Screening Cascade

The identification of fragments that bind to a target protein is the first critical step in an FBDD campaign. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required. A tiered screening cascade is often employed to efficiently identify and validate fragment hits.

Screening_Cascade A Fragment Library (including this compound) B Primary Screen: Thermal Shift Assay (DSF) A->B High-throughput C Hit Triage B->C Identify stabilizing fragments D Secondary Screen: NMR Spectroscopy C->D Orthogonal method E Hit Validation & Characterization: X-ray Crystallography D->E Confirm binding & determine mode F Validated Hits for Elaboration E->F

Caption: A typical biophysical screening cascade for fragment-based drug discovery.

Primary Screening: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

The thermal shift assay is a rapid and high-throughput method to screen for fragment binding by measuring the change in the thermal stability of the target protein upon ligand binding.

Protocol:

  • Protein and Dye Preparation: Prepare a solution of the target protein at a final concentration of 2-10 µM in a suitable buffer. Add a fluorescent dye, such as SYPRO Orange, to the protein solution.

  • Fragment Solution Preparation: Prepare a stock solution of this compound in DMSO. The final assay concentration of the fragment is typically in the range of 100 µM to 1 mM.

  • Assay Plate Setup: In a 96- or 384-well PCR plate, dispense the protein-dye mixture. Add the fragment solution to the appropriate wells. Include controls with DMSO only.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while monitoring the fluorescence of the dye.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a sigmoidal curve. A significant increase in the Tm in the presence of the fragment indicates binding and stabilization of the protein.

Secondary Screening and Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming fragment binding and providing information about the binding site. Both ligand-observed and protein-observed NMR experiments can be employed.

Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD):

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) and the fragment (100-500 µM) in a deuterated buffer.

  • NMR Data Acquisition: Acquire two ¹H NMR spectra. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses. In the "off-resonance" spectrum, the saturation is applied at a frequency where no protein signals are present.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Signals in the STD spectrum correspond to the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC):

  • Sample Preparation: This method requires a ¹⁵N-isotopically labeled protein. Prepare a series of samples containing a constant concentration of the labeled protein (e.g., 100 µM) and increasing concentrations of the fragment.

  • NMR Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra for each sample.

  • Data Analysis: Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's amide signals upon addition of the fragment. Significant and concentration-dependent CSPs confirm binding and can be used to map the binding site on the protein surface if the resonance assignments are known.

Structural Characterization of Hits: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for the subsequent structure-based drug design and fragment elaboration.

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow them to soak for a period ranging from minutes to hours.

    • Co-crystallization: Mix the protein and the fragment prior to setting up the crystallization trials.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. The resulting electron density map will reveal the binding mode of the fragment in the protein's active site, showing the specific interactions that mediate binding.

From Fragment to Lead: The Path of Elaboration

Once a fragment hit like this compound is validated and its binding mode is elucidated, the next phase of FBDD is to elaborate the fragment into a more potent lead compound. The 3-amino group of the pyridinone scaffold is a key handle for synthetic modifications.

Strategies for Elaboration:

  • Fragment Growing: New chemical functionalities can be added to the 3-amino group to extend into adjacent pockets of the binding site and form additional favorable interactions with the protein.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: If multiple fragments with overlapping binding modes are identified, a new molecule can be designed that incorporates the key interacting features of each fragment.

A notable example of the successful application of the 3-aminopyridin-2-one scaffold is in the development of kinase inhibitors. A fragment library based on this motif was screened against a panel of kinases, leading to the identification of potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are important cancer targets[6][7]. X-ray crystallography revealed that the 3-aminopyridin-2-one core acted as a key hinge-binding element, validating its utility as a starting point for kinase inhibitor design[6][7].

Conclusion

This compound represents a highly valuable and versatile fragment for FBDD campaigns. Its inherent chemical properties, including its ability to form key hydrogen bond interactions, combined with its synthetic tractability, make it an ideal starting point for the discovery of novel therapeutics. The detailed protocols and workflows presented in this application note provide a robust framework for researchers to effectively utilize this privileged scaffold in their drug discovery efforts. By employing a systematic biophysical screening cascade and leveraging structure-based design principles, the journey from this simple fragment to a potent and selective lead compound can be significantly accelerated.

References

  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029. [Link]

  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]

  • ResearchGate. (n.d.). Properties of 3-aminopyridin-2-one fragment 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

  • Berman, H. M., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3562-3576. [Link]

  • Kislyi, V. P., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(4), 363-372. [Link]

  • MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(16), 4987. [Link]

  • PubChem. (n.d.). 3-Amino-4,6-dimethylpyridine-2(1H)-thione. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Complexation of Metal Ions with 3-Amino-4,6-dimethyl-1H-pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the complexation of metal ions with derivatives of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This class of pyridinone ligands is of significant interest in medicinal chemistry and materials science due to its versatile coordination capabilities and the diverse biological activities of its metal complexes.[1] This document provides a robust framework for researchers, chemists, and drug development professionals, covering ligand synthesis and derivatization, metal complex formation, and detailed characterization methodologies. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Versatility of this compound as a Ligand Scaffold

The this compound core is a privileged heterocyclic structure in coordination chemistry.[2] Its utility stems from multiple coordination sites: the pyridinic nitrogen, the exocyclic amino group, and the carbonyl oxygen.[3] This arrangement allows for a variety of binding modes, including monodentate, bidentate, and bridging coordination, enabling the formation of stable complexes with a wide range of transition metals.[3][4]

The true versatility of this scaffold is unlocked through derivatization of the 3-amino group.[3] By reacting this primary amine with various aldehydes, for instance, Schiff bases (imines) can be readily formed. Subsequent reduction of these imines yields secondary amines, effectively introducing diverse functionalities.[3][5] These modifications strategically tune the electronic and steric properties of the ligand, which in turn modulates the coordination sphere of the metal complex, influencing its stability, reactivity, and biological activity.[3] The pyridinone scaffold and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects, making their metal complexes promising candidates for drug discovery.[1]

Ligand Synthesis and Derivatization: A Step-by-Step Protocol

The foundational step in this experimental workflow is the synthesis of the pyridinone ligand and its subsequent derivatization. The following protocol outlines a general and reliable method for the synthesis of a Schiff base derivative, a common precursor for a wide array of metal complexes.

Synthesis of Schiff Base Derivatives of this compound

This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form the corresponding Schiff base.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Aldehyde Addition: To this solution, add 1.1 equivalents of the desired aromatic aldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridinone.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the slow addition of cold water can induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Expected Spectroscopic Shifts for Schiff Base Formation
Technique Observation
FT-IR Disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching of the aldehyde. Appearance of a new C=N (imine) stretching band, typically in the range of 1620-1650 cm⁻¹.
¹H NMR Disappearance of the -NH₂ proton signal. Appearance of a new singlet for the imine proton (-N=CH-), typically in the range of δ 8.0-9.0 ppm.

General Protocol for Metal Complexation

Once the desired ligand has been synthesized and purified, the next step is the formation of the metal complex. The following is a general procedure that can be adapted for a variety of divalent transition metal ions.

Materials:

  • Synthesized pyridinone derivative ligand

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

Protocol:

  • Ligand Dissolution: Dissolve the synthesized ligand in methanol or ethanol in a Schlenk flask with stirring. The choice of solvent depends on the solubility of the ligand and the metal salt.

  • Metal Salt Addition: In a separate container, dissolve the metal salt in the same solvent. Add this solution dropwise to the ligand solution at room temperature with continuous stirring. The molar ratio of metal to ligand will influence the stoichiometry of the resulting complex and should be chosen based on the desired coordination number (e.g., 1:2 metal-to-ligand ratio for a potential octahedral complex).[6]

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • Isolation: If a precipitate forms, collect the complex by filtration. If the complex remains in solution, the solvent can be slowly evaporated to induce crystallization.[7]

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials and then dry it under vacuum.

Stability_Determination Start Prepare Ligand Solution (Constant Concentration) Titration Incremental Addition of Metal Ion Solution Start->Titration Measurement Record UV-Vis Spectrum after each addition Titration->Measurement Data_Analysis Plot Absorbance vs. [Metal]/[Ligand] Ratio Measurement->Data_Analysis Binding_Model Fit Data to a Binding Model (e.g., 1:1, 1:2) Data_Analysis->Binding_Model Result Calculate Stability Constant (β) Binding_Model->Result

Caption: Spectrophotometric Titration Workflow.

Protocol for Spectrophotometric Titration:

  • Preparation: Prepare a stock solution of the ligand and a stock solution of the metal salt of a much higher concentration in a buffered solvent. The pH should be kept constant throughout the experiment. [8]2. Initial Spectrum: Record the UV-Vis spectrum of a solution of the ligand at a fixed concentration.

  • Titration: Add small, precise aliquots of the concentrated metal salt solution to the ligand solution.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate, and then record the UV-Vis spectrum.

  • Data Analysis: Monitor the change in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand. [8]Plot the change in absorbance against the molar ratio of the metal to the ligand.

  • Calculation: The resulting data can be fitted to various binding models (e.g., 1:1, 1:2) using specialized software to calculate the stability constant.

Single-Crystal X-ray Diffraction

For crystalline complexes, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. [9]

  • Principle: A beam of X-rays is diffracted by the electrons in a crystal, producing a unique diffraction pattern. The analysis of this pattern allows for the determination of the precise arrangement of atoms in the crystal lattice, including bond lengths and angles.

  • Protocol:

    • Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often achieved by slow evaporation of the solvent from a saturated solution of the complex. [7]Other methods include vapor diffusion or layering. [7][10] 2. Data Collection: A suitable crystal is mounted on a diffractometer and cooled in a stream of cold nitrogen gas to minimize thermal vibrations. [7]Diffraction data are collected as the crystal is rotated in the X-ray beam.

    • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within it. The structural model is then refined to best fit the experimental data.

  • Data Interpretation: The output of an X-ray diffraction experiment is a detailed 3D model of the complex, providing unambiguous information on:

    • The coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar).

    • The specific atoms of the ligand that are coordinated to the metal.

    • Precise bond lengths and angles within the coordination sphere.

Typical Coordination Geometries
Coordination Number Common Geometries
4Tetrahedral, Square Planar
5Trigonal Bipyramidal, Square Pyramidal
6Octahedral

Conclusion

The experimental protocols outlined in this application note provide a comprehensive framework for the synthesis, complexation, and characterization of metal complexes with this compound derivatives. By understanding the rationale behind each step and employing the detailed characterization techniques described, researchers can confidently explore the rich coordination chemistry of this versatile ligand scaffold. The insights gained from these studies are crucial for the rational design of novel metal-based therapeutics and functional materials.

References

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  • IJTSRD. (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
  • Orie, K. J., & Ibe, E. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Research Journal, 6(4), 110-120.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of Pyridin-4-olate Metal Complexes.
  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • ResearchGate. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes.
  • PubMed Central. (n.d.). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms.
  • Grokipedia. (2026). Transition metal complexes of pyridine-N-oxides.
  • National Institutes of Health. (n.d.). Principles and practice of determining metal–protein affinities.
  • IntechOpen. (2011). Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • ResearchGate. (2025). Chelating behavior of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ligand towards some metal ions, spectral and thermal measurements as well as molecular modeling and biological studies.
  • ResearchGate. (2021). How can you determine binding constants for small molecule binding to transition metals?.
  • ResearchGate. (2025). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives.
  • ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes.
  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
  • ACS Publications. (n.d.). Predicting the Stability Constants of Metal-Ion Complexes from First Principles.
  • MDPI. (n.d.). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions.
  • University of the Free State. (n.d.). Chapter 2.
  • SlidePlayer. (n.d.). UV-Vis spectroscopy.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

Section 1: Synthesis Overview & Key Parameters

The most reliable and widely adopted method for synthesizing this compound is a robust two-step process. This pathway begins with the formation of the pyridinone core via the Guareschi-Thorpe reaction, followed by the specific reduction of a nitrile group to the target primary amine[1]. This approach is favored for its high yields and the relative ease of handling the intermediates.

Overall Synthetic Workflow

The process involves a base-catalyzed condensation to form a stable cyano-pyridinone intermediate, which is then isolated and reduced.

G cluster_0 Step 1: Guareschi-Thorpe Condensation cluster_1 Step 2: Nitrile Reduction A Acetylacetone + Cyanoacetamide C 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one A->C Reflux B Piperidine Catalyst in Ethanol B->C D 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one C->D Isolation & Purification F 3-Amino-4,6-dimethyl- 1H-pyridin-2-one D->F Stir at RT E Raney Nickel Catalyst & Potassium Borohydride (KBH4) E->F

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

This table summarizes the key quantitative data for the recommended synthetic protocol, providing a benchmark for your experiments[1].

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1 3-Cyano-4,6-dimethyl-1H-pyridin-2-oneC₈H₈N₂O162.1785-95%288-291
2 This compoundC₇H₁₀N₂O138.1780-90%Not Specified

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most dependable route is the two-step synthesis involving an initial Guareschi-Thorpe condensation of acetylacetone and cyanoacetamide, followed by the reduction of the resulting 3-cyano intermediate[1]. This method is well-documented, uses readily available starting materials, and consistently produces high yields, making it suitable for both small-scale research and larger-scale production.

Q2: How critical is the choice of catalyst for each step?

The catalyst choice is paramount for the success of each transformation.

  • Step 1 (Condensation): A catalytic amount of a weak organic base, such as piperidine , is essential. It facilitates the initial Knoevenagel condensation and subsequent cyclization without promoting significant side reactions that can occur with stronger bases[1].

  • Step 2 (Reduction): Raney Nickel is the catalyst of choice for the hydrogenation of the nitrile. Its high surface area and catalytic activity are ideal for this reduction. The use of a chemical hydride source like potassium borohydride (KBH₄) provides the necessary hydrogen in situ[1].

Q3: What are the primary safety concerns I should be aware of?

The main safety hazards are associated with the nitrile reduction step (Step 2):

  • Pyrophoric Catalyst: Raney Nickel is pyrophoric, meaning it can spontaneously ignite when exposed to air in its dry, activated state. It should always be handled as a slurry in water or ethanol and never allowed to dry completely[1].

  • Exothermic Reaction & Hydrogen Evolution: The addition of potassium borohydride (KBH₄) to the reaction mixture is exothermic and results in the evolution of hydrogen gas[1]. The reaction must be performed in a well-ventilated fume hood, and the KBH₄ should be added slowly in portions to an ice-cooled mixture to maintain control.

Q4: Can other reducing agents be used for the nitrile reduction in Step 2?

While KBH₄/Raney Nickel is a proven method, other reduction conditions could theoretically be employed, such as catalytic hydrogenation with H₂ gas over Palladium or Platinum catalysts. However, these methods may require specialized high-pressure equipment and could lead to over-reduction of the pyridinone ring if conditions are not carefully optimized. The KBH₄/Raney Nickel system offers an excellent balance of reactivity, selectivity, and operational simplicity for this specific substrate[1].

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

G cluster_step1 Step 1: Condensation Issues cluster_step2 Step 2: Reduction Issues cluster_purification Purification Issues start Low Yield or Impurity Issue s1_yield s1_yield start->s1_yield Issue in Step 1 s2_yield s2_yield start->s2_yield Issue in Step 2 p_final Problem:Impure Final Product Causes: 1. Catalyst Residue 2. Unreacted Intermediate 3. Inorganic Salts Solutions: - Filter through Celite to remove Ni - Recrystallize from appropriate solvent - Perform aqueous wash during workup start->p_final Final Product Impurity s2_control Problem:Uncontrolled Reaction Causes: 1. KBH4 added too quickly 2. Inadequate Cooling Solutions: - Add KBH4 in small portions - Maintain ice bath during addition s2_yield->s2_control Related Issue

Sources

Technical Support Center: Purification of Crude 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4,6-dimethyl-1H-pyridin-2-one (CAS No: 143708-29-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Problem: My product is "oiling out" during recrystallization instead of forming crystals.

Possible Causes: This phenomenon typically occurs when the solute's solubility in the chosen solvent is too high at the cooling temperature, leading to supersaturation, or when the solvent is too nonpolar for the compound. The high concentration of impurities can also inhibit crystal lattice formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Seeding: Add a single, pure crystal of this compound to the supersaturated solution to provide a nucleation site.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can initiate crystal growth.

  • Modify the Solvent System:

    • If the compound is too soluble, try a solvent system in which it is less soluble.

    • If using a nonpolar solvent like ethyl acetate, add a small amount of a more polar co-solvent, such as a few drops of methanol, to decrease the overall solvating power for your compound at lower temperatures.[1]

  • Control the Cooling Rate:

    • Ensure the cooling process is slow and undisturbed.[1] Rapid cooling favors precipitation over crystallization, which can trap impurities and lead to an amorphous solid or oil. Allow the solution to cool to room temperature naturally before moving it to an ice bath.

  • Re-evaluate Solvent Choice:

    • Consult solubility data to select a more appropriate solvent or solvent pair. Ideal recrystallization solvents, such as ethanol or isopropanol (potentially mixed with water), should dissolve the compound well when hot but poorly when cold.[2]

Problem: The purified product has a persistent color (e.g., yellow or brown).

Possible Causes: Colored impurities often arise from side reactions during the synthesis, such as oxidation or dimerization of the amino-substituted pyridinone.[2] These impurities can be highly conjugated and absorb visible light, even at low concentrations.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • During the recrystallization process, after the crude product has been fully dissolved in the hot solvent, remove the flask from the heat source.

    • Allow it to cool slightly and then add a small amount (typically 1-2% w/w of the solute) of activated carbon to the solution.[1][2]

    • Gently heat the mixture for a few minutes to allow the carbon to adsorb the colored impurities.

    • Crucially , perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon before allowing the solution to cool.[1] Never add activated carbon to a boiling solution, as this can cause violent bumping.

  • Column Chromatography:

    • If recrystallization and carbon treatment are insufficient, silica gel column chromatography is a highly effective alternative. Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to separate the less polar colored impurities from the more polar product.

Problem: The final yield after purification is significantly lower than expected.

Possible Causes: Low yield can result from several factors, including incomplete crystallization, using an excessive amount of solvent during recrystallization, or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Optimize Recrystallization Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] Using an excess will keep a significant portion of your product dissolved even after cooling, thus reducing the recovered yield.

  • Maximize Crystal Recovery:

    • After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]

  • Analyze the Mother Liquor:

    • Use Thin Layer Chromatography (TLC) to check the mother liquor (the filtrate after collecting the crystals). If a significant amount of product is present, you can concentrate the mother liquor and perform a second recrystallization to recover more material.

  • Prevent Premature Crystallization:

    • During hot filtration (e.g., after activated carbon treatment), ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem. This can be achieved by placing them in an oven or rinsing with hot solvent just before filtration.

Problem: The purified product appears pure by TLC but shows impurities in NMR or HPLC analysis.

Possible Causes: TLC is a qualitative technique and may not have sufficient resolution to separate structurally similar impurities or those that co-elute with the product in the chosen TLC solvent system.

Troubleshooting Steps:

  • Optimize Analytical Techniques:

    • For TLC: Experiment with different solvent systems to improve the separation between your product and the impurity spots.

    • For HPLC: Develop a more effective gradient elution method or try a different column stationary phase to achieve better resolution.

  • Perform a Second Purification Step:

    • If recrystallization was the primary method, re-purify the material using an orthogonal technique like column chromatography, which separates compounds based on different principles (adsorption vs. solubility).

  • Consider an Acid-Base Wash:

    • The amino group on the pyridinone core allows for manipulation via pH. Dissolve the crude product in a suitable organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the basic product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The most probable impurities are typically unreacted starting materials, residual reagents from the synthesis, and byproducts from side reactions.[1] Depending on the synthetic route, common impurities may include precursors from cyclization reactions or regioisomers if the reaction is not perfectly selective.[2] Dimerization products resulting from intermolecular reactions involving the amino group can also be present.[2]

Q2: What is the recommended first step for purifying the crude product?

A simple aqueous workup is often a beneficial first step.[1] Washing the crude solid with water can help remove water-soluble inorganic salts. If the synthesis was conducted under acidic or basic conditions, a wash with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) or a dilute acid (to remove basic impurities) can be very effective.

Q3: What are the most effective large-scale purification methods for this compound?

For larger quantities, recrystallization is generally the most cost-effective and scalable method.[2] The key is to identify an optimal solvent system that provides a good balance between solubility at high temperatures and insolubility at low temperatures. If high-purity material is required and recrystallization is insufficient, preparative column chromatography can be employed, although it is more resource-intensive.

Q4: How should I properly store the purified this compound?

Aminopyridine derivatives can be sensitive to degradation from light and air (oxidation).[1] To ensure long-term stability, the purified compound should be stored in a tightly sealed, amber-colored vial to protect it from light.[1] Storing it under an inert atmosphere, such as nitrogen or argon, and at a low temperature (e.g., in a refrigerator) is also highly recommended to minimize degradation.[1]

Purification Workflow & Methodologies

Visualizing the Purification Strategy

The following diagram outlines a general workflow for the purification of crude this compound, incorporating decision points based on the nature of the impurities.

crude Crude Product workup Aqueous Workup (e.g., Water/Bicarbonate Wash) crude->workup assess1 Assess Purity & Color (TLC/Visual) workup->assess1 recryst Recrystallization assess1->recryst Impurities Present pure Pure Product (Store Properly) assess1->pure Already Pure carbon Add Activated Carbon (if colored) recryst->carbon Colored? hot_filter Hot Filtration recryst->hot_filter Not Colored carbon->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Under Vacuum collect->dry assess2 Final Purity Assessment (HPLC, NMR) dry->assess2 assess2->pure Purity OK chromatography Column Chromatography assess2->chromatography Impurities Remain chromatography->assess2

Caption: General purification workflow for this compound.

Detailed Protocol: Recrystallization

This protocol provides a step-by-step method for purifying the title compound using the most common technique.

Materials and Reagents:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)[2]

  • Activated carbon (optional, for colored impurities)[1]

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected recrystallization solvent. Begin heating the mixture on a hot plate with gentle stirring.[1]

  • Achieve Saturation: Continue adding small portions of the solvent until the solid just completely dissolves at or near the solvent's boiling point. This creates a saturated solution, which is critical for maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and wait for the boiling to subside. Add a small spatula tip of activated carbon and swirl the flask. Gently heat the mixture for 5-10 minutes.[1][2]

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper). Filter the hot solution quickly to remove insoluble impurities and activated carbon. This step prevents premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to induce further crystallization.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly under vacuum to remove all residual solvent.

Principle of Purification by Recrystallization

The effectiveness of recrystallization lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

cluster_0 Step 1: Hot Saturated Solution cluster_1 Step 2: Slow Cooling i1 i5 i2 i3 i4 p1 crystal p2 p3 p4 p5 p6 p7 p8 label_hot Compound and impurities are dissolved in minimum hot solvent. i6 i7 i8 label_cool Compound's solubility decreases, forming a pure crystal lattice. Impurities remain in solution. cluster_0 cluster_0 cluster_1 cluster_1

Caption: Recrystallization separates compounds based on differential solubility.

References

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives | Request PDF. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Amino-4,6-dimethyl-1H-pyridin-2-one via recrystallization. As a pivotal heterocyclic building block, its purity is paramount for reliable downstream applications, from medicinal chemistry to materials science.[1][2] This document moves beyond a simple protocol, offering a framework for rational solvent selection, troubleshooting common experimental hurdles, and understanding the principles behind achieving high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

There is no single universal solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the structure of this compound, which contains both hydrogen-bond donating/accepting groups (amino, pyridinone) and non-polar methyl groups, a solvent of intermediate polarity is a logical starting point.[1]

  • Primary Recommendation: Ethanol or Isopropanol . These protic solvents are often effective for compounds with similar functional groups. They typically provide good solubility at elevated temperatures and significantly lower solubility upon cooling.

  • Alternative Single Solvents: For more polar impurities, water can be an excellent choice, as many organic compounds are less soluble in hot water but it can be effective for highly polar molecules.[3]

  • Mixed-Solvent Systems: If a single solvent proves ineffective, a mixed-solvent system is the next logical step. A common and effective approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and titrating in a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. A patent describing the purification of a similar aminopyridine crude product utilizes an ethanol/alkane system.[4] Good starting pairs include Ethanol/Water , Ethyl Acetate/Hexanes , or Toluene/Hexanes .

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[5] This is a common issue when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment or when the solvent is too nonpolar.[6]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% by volume) of the primary solvent to slightly decrease the saturation level.[7]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Once the material is redissolved, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can promote the formation of crystals over oil.[7]

  • Add a Polar Co-solvent: If using a moderately non-polar solvent like ethyl acetate, the addition of a few drops of a more polar co-solvent (e.g., methanol) can sometimes prevent oiling out by altering the solvent environment.[6]

  • Change Solvents: If the problem persists, the chosen solvent system is likely unsuitable. A more polar solvent system should be investigated.

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

This is typically due to one of two reasons: either too much solvent was added, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated.[7][8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a perfect template for further crystallization.[8][9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution and boil off a portion of the solvent. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out along with impurities.

  • Cool Further: Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[6]

Q4: How can I remove colored impurities from my crude product?

Colored impurities are often non-polar, highly conjugated molecules present in small quantities. They can be effectively removed using activated carbon.[6]

Procedure:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.[6] The filtrate should be colorless or significantly lighter in color.

Q5: My final yield is very low. What are the common causes?

A low yield indicates a loss of product during the recrystallization process. Several factors can contribute to this:

  • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant portion of the product will remain dissolved even after cooling.[8] Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[8]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss. Ensure the funnel is pre-heated.[5]

  • Inappropriate Washing: Washing the collected crystals with room-temperature solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[8]

  • Inherent Solubility: Every compound has some finite solubility even in cold solvent. Therefore, a 100% recovery is never possible.[8]

Data & Protocols

Solvent Selection Summary

The following table provides a starting point for solvent screening for the recrystallization of this compound.

Solvent/SystemTypeRole & Rationale
Ethanol Single SolventRecommended Start. Good for moderately polar compounds. High solubility when hot, low when cold.
Isopropanol Single SolventSimilar to ethanol, but less volatile. Can sometimes provide better crystal morphology.
Water Single SolventExcellent for compounds with high polarity. Effective if impurities are non-polar.
Ethanol / Water Mixed SolventDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for polar compounds.
Ethyl Acetate / Hexanes Mixed SolventDissolve in hot ethyl acetate, add hexanes as an anti-solvent. Effective for compounds of intermediate polarity.
Toluene / Hexanes Mixed SolventA less polar option. Dissolve in hot toluene and add hexanes. Can be useful if the compound is less polar than anticipated.
Standard Recrystallization Protocol (Ethanol/Water System)

This protocol provides a detailed, step-by-step methodology for a common mixed-solvent recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Stir and heat on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.

  • Hot Filtration: Pre-heat a separate flask and a filter funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove insoluble impurities and/or activated carbon.[5][6]

  • Anti-Solvent Addition: Re-heat the clear filtrate to boiling. Add hot water dropwise with swirling until the solution remains faintly turbid. Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.[8]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow & Troubleshooting Guides

General Recrystallization Workflow

This diagram illustrates the standard, ideal workflow for recrystallization.

G Figure 1: Standard Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Remove Insoluble Impurities) A->B C 3. Cool Slowly (Allow Crystals to Form) B->C D 4. Cool in Ice Bath (Maximize Yield) C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Standard step-by-step recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path to solving common recrystallization problems.

G Figure 2: Recrystallization Troubleshooting Guide Start Recrystallization Issue? OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield Colored Product is Colored? Start->Colored Sol_Oil_1 Re-heat, add a little more solvent OilingOut->Sol_Oil_1 Yes Sol_Oil_2 Cool much slower OilingOut->Sol_Oil_2 Yes Sol_Oil_3 Try a more polar solvent OilingOut->Sol_Oil_3 If persists Sol_NoCry_1 Scratch flask inner wall NoCrystals->Sol_NoCry_1 Yes Sol_NoCry_2 Add a seed crystal NoCrystals->Sol_NoCry_2 Yes Sol_NoCry_3 Boil off some solvent to concentrate NoCrystals->Sol_NoCry_3 If induction fails Sol_Yield_1 Use less solvent initially LowYield->Sol_Yield_1 Yes Sol_Yield_2 Ensure sufficient cooling LowYield->Sol_Yield_2 Yes Sol_Yield_3 Wash with ice-cold solvent LowYield->Sol_Yield_3 Yes Sol_Color_1 Treat hot solution with activated carbon Colored->Sol_Color_1 Yes Sol_Color_2 Perform a second recrystallization Colored->Sol_Color_2 If color remains

Caption: A decision tree for common recrystallization issues.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 14, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Recrystallization Issues. (2023). Reddit. Retrieved January 14, 2026, from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (2017). Google Patents.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). SpringerLink. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 3-Amino-4,6-dimethylpyridine-2(1H)-thione. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • 3-(aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride. (n.d.). ZaiQi Bio-Tech. Retrieved January 14, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Overcoming Side Reactions in Aminopyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Aminopyridinones are crucial scaffolds in medicinal chemistry, but their synthesis can be challenging, often plagued by side reactions that lower yields and complicate purification.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind common problems, with a particular focus on the persistent issue of dimerization, and offer robust, validated protocols to help you achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant, difficult-to-characterize byproduct in my aminopyridinone synthesis. Could this be a dimer, and how can I confirm its identity?

A: It is highly probable that the high-molecular-weight byproduct is a dimer, a common side product in reactions involving aminopyridine-like structures. Dimerization can occur through various mechanisms, including oxidative coupling or the reaction of radical species.[2][3]

Confirmation Strategy:

  • Mass Spectrometry (MS): This is the most direct method. Look for a mass peak that is approximately double the mass of your expected product (or [2M+H]⁺, [2M+Na]⁺, etc.).

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectrum of a dimer will often be more complex than that of the monomer. However, for symmetrical dimers, you might observe a simpler spectrum than expected, but with integrals corresponding to double the number of protons. A lack of certain key signals from the monomer (e.g., a specific reactive N-H or C-H proton) can also be indicative of dimerization at that site.

  • Chromatography (TLC/HPLC): The byproduct will typically have a significantly different retention factor (Rf) on a TLC plate or retention time in an HPLC chromatogram compared to your starting materials and the desired product. It is often less polar.

A logical workflow for identifying and addressing this issue is outlined below.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Troubleshooting A Unexpected byproduct observed (e.g., different Rf, high MW) B Analyze by Mass Spectrometry A->B C Is mass ~2x the expected product? B->C D Dimer Confirmed: Initiate Troubleshooting C->D Yes I Issue Persists: Re-evaluate Synthetic Route C->I No E Optimize Reaction Conditions (Temp, Conc., Solvent) D->E F Screen Alternative Reagents (Base, Catalyst) E->F No Improvement H Reaction Successful E->H Success G Implement Protecting Group Strategy F->G No Improvement F->H Success G->H Success G->I No Improvement G A Aminopyridinone Monomer (M) B Radical Cation (M•+) A->B -e- (Oxidation) C Dication Intermediate ([M-M]2+) B->C + M•+ (Coupling) D Dimer Product C->D -2H+ (Aromatization)

Caption: Simplified mechanism for oxidative dimerization.

Q3: How can I strategically modify my reaction conditions to suppress dimer formation?

A: Systematically optimizing your reaction conditions is the first and most crucial step in troubleshooting. Dimerization is often highly sensitive to subtle changes in the reaction environment.

  • Temperature: High temperatures can promote the formation of reactive intermediates and radical species. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. [4]* Concentration: Dimerization is a bimolecular reaction, meaning its rate is dependent on the concentration of the monomeric species. Running the reaction at a lower concentration can disfavor the dimerization pathway relative to the desired intramolecular cyclization or intermolecular reaction with a different reagent. A strategy of slow addition of a key reagent can also maintain a low instantaneous concentration, thereby minimizing self-reaction.

  • Solvent: The choice of solvent can influence reaction pathways by stabilizing or destabilizing intermediates. [5]For oxidative dimerization, polar aprotic solvents might stabilize the charged radical cation intermediates, potentially increasing the rate of dimerization. Experimenting with a range of solvents from polar (e.g., DMF, MeCN) to nonpolar (e.g., Toluene, Dioxane) can reveal an optimal medium that favors your desired product.

  • Atmosphere: To combat oxidative dimerization, running the reaction under an inert atmosphere (Nitrogen or Argon) is essential. [6]Degassing the solvent prior to use can also help by removing dissolved oxygen. [6]

    Parameter General Strategy to Reduce Dimerization Rationale
    Temperature Decrease temperature Reduces the rate of side reactions and formation of radical intermediates. [4]
    Concentration Decrease reactant concentration (high dilution) Dimerization is a second-order process; its rate decreases faster than the desired first-order reaction upon dilution.
    Atmosphere Use an inert atmosphere (N₂ or Ar) Prevents oxidation of starting materials or intermediates by atmospheric oxygen. [6]

    | Solvent | Screen solvents of varying polarity | Solvent can affect the stability of intermediates leading to dimerization. [5]|

Q4: Could my choice of base be the culprit? How do I select a base that minimizes side reactions?

A: Absolutely. The base is one of the most critical variables. A base that is too strong or too nucleophilic can deprotonate unintended positions, create highly reactive anions that lead to polymerization or dimerization, or even participate in the reaction itself.

Considerations for Base Selection:

  • Strength (pKa): The base should be just strong enough to facilitate the desired transformation (e.g., deprotonate a specific amine or carbon acid) without causing unwanted side reactions. If dimerization is proceeding through an anionic intermediate, a weaker base might be sufficient for the main reaction while not generating a high enough concentration of the anion to cause dimerization.

  • Steric Hindrance: A bulky, non-nucleophilic base (e.g., DBU, DIPEA) can be advantageous. Its size can prevent it from accessing sterically hindered sites or acting as a nucleophile, while still performing its function as a proton acceptor.

  • Inorganic vs. Organic Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder and less likely to cause the complex side reactions sometimes seen with strong organic bases like NaH or LDA. However, their solubility can be an issue, sometimes leading to heterogeneous reaction mixtures and reproducibility challenges.

Base TypeExamplesProsCons
Strong, Non-nucleophilic DBU, DBNGood for proton abstraction without interfering as a nucleophile.Can be too strong, promoting elimination or other side reactions.
Amine Bases Triethylamine (TEA), DIPEASoluble in organic solvents, act as acid scavengers.Can be nucleophilic; DIPEA is bulkier and less nucleophilic than TEA.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Generally mild, inexpensive.Often poorly soluble, leading to heterogeneous reactions. Cs₂CO₃ is more soluble and reactive.
Q5: Is a protecting group strategy a viable option for preventing dimerization? Which groups should I consider?

A: Yes, employing a protecting group is an excellent and often definitive strategy, particularly if dimerization occurs at a reactive N-H bond. [7]The goal is to temporarily mask the reactive site to prevent it from participating in side reactions. [8]The ideal protecting group is easy to install, stable under the reaction conditions, and easy to remove cleanly without affecting the rest of the molecule. [8] For the amino group on a pyridinone scaffold, the most common and effective protecting groups are carbamates.

  • tert-Butoxycarbonyl (Boc): This is often the first choice. It is stable to a wide range of non-acidic conditions and is easily removed with a strong acid like trifluoroacetic acid (TFA). [9]* Carboxybenzyl (Cbz): Stable to acidic and mildly basic conditions. It is typically removed by catalytic hydrogenolysis, which can be a very clean method, provided your molecule does not contain other functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups). [9]

    Protecting Group Installation Reagent Key Stability Deprotection Conditions Reference
    Boc (Boc)₂O, DMAP, TEA Stable to base, nucleophiles, hydrogenolysis Strong acid (TFA, HCl in dioxane) [9]

    | Cbz | Cbz-Cl, Base | Stable to acid and base | Catalytic Hydrogenolysis (H₂, Pd/C) | [9]|

Troubleshooting Guides & Protocols

Protocol 1: Systematic Optimization to Minimize Dimer Byproduct

This protocol outlines a systematic approach to optimizing reaction conditions when dimerization is the primary side reaction. The goal is to identify a set of conditions that maximizes the yield of the desired product while minimizing the dimer.

1. Baseline Experiment:

  • Run the reaction using your initial, unoptimized conditions.
  • After the reaction is complete, carefully quench and work up the mixture.
  • Analyze the crude product ratio using a quantitative method (e.g., HPLC with a standard or ¹H NMR with an internal standard) to determine the ratio of Product:Dimer:Starting Material. This is your baseline.

2. Temperature Screening (Constant Concentration and Time):

  • Set up several reactions in parallel at different temperatures (e.g., 0 °C, Room Temp, 40 °C, 60 °C).
  • Ensure all other parameters (concentration, solvent, equivalents of reagents) are identical to the baseline.
  • Run for a fixed time (e.g., 12 hours).
  • Analyze the product/dimer ratio for each temperature to identify an optimal range.

3. Concentration Screening (at Optimal Temperature):

  • Using the best temperature from Step 2, set up several reactions at different concentrations (e.g., 0.5 M, 0.1 M, 0.05 M).
  • Monitor the reactions by TLC or HPLC. Note that lower concentrations may require longer reaction times.
  • Analyze the final product/dimer ratio to determine if high dilution is effective.

4. Solvent and Base Screening:

  • Using the optimal temperature and concentration, repeat the reaction in a small set of different solvents (e.g., Toluene, THF, Acetonitrile) and with different bases (e.g., K₂CO₃, DIPEA, DBU).
  • Analyze the outcome of each combination to find the ideal system for your specific synthesis.

A[label="Establish Baseline\n(Initial Conditions)"]; B[label="Vary Temperature\n(e.g., 0°C, RT, 50°C)"]; C [label="Select Best Temperature"]; D [label="Vary Concentration\n(e.g., 0.5M, 0.1M, 0.05M)"]; E [label="Select Best Concentration"]; F [label="Screen Solvents & Bases\n(e.g., Toluene/K2CO3, THF/DIPEA)"]; G [label="Optimized Conditions Identified", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for systematic reaction optimization.

Protocol 2: Boc-Protection of an Aminopyridine Moiety

This protocol provides a general method for protecting the exocyclic amino group of an aminopyridine or aminopyridinone derivative using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Aminopyridine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) (1.5 - 2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aminopyridine substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine and the catalytic amount of DMAP to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected aminopyridine.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (n.d.). ResearchGate. Retrieved from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2012). ACS Publications. Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Science, Technology and Entrepreneurship. Retrieved from [Link]

  • Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study. (2011). Royal Society of Chemistry. Retrieved from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2010). SciELO. Retrieved from [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) A simple synthesis of aminopyridines: use of amides as amine source. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). PubMed. Retrieved from [Link]

  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2020). MDPI. Retrieved from [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2023). MDPI. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2007). National Institutes of Health (NIH). Retrieved from [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013). ResearchGate. Retrieved from [Link]

  • Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2015). ResearchGate. Retrieved from [Link]

  • Solvent effects on molecular interactions in 2-amino- and 3-amino-pyridine–molecular iodine–solvent systems. (1981). Royal Society of Chemistry. Retrieved from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2002). n.d. Retrieved from [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2015). National Institutes of Health (NIH). Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • (PDF) Amino Acid-Protecting Groups. (2002). ResearchGate. Retrieved from [Link]

Sources

Optimizing reaction conditions (temperature, catalyst) for 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic process. Drawing from established literature and practical experience, this document aims to address common challenges and provide scientifically grounded solutions to enhance yield, purity, and reproducibility.

The synthesis of this compound is typically achieved through a reliable two-step process. The initial step involves a Guareschi-Thorpe condensation to form the pyridinone ring, yielding the intermediate 3-cyano-4,6-dimethyl-2-pyridone. This is followed by the chemical reduction of the nitrile group to the desired primary amine.[1] This guide will address optimization and troubleshooting for both of these critical stages.

Troubleshooting and FAQs

Part 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi-Thorpe Reaction)

Question 1: My yield of 3-cyano-4,6-dimethyl-2-pyridone is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the Guareschi-Thorpe reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Catalyst: The choice and amount of base catalyst are critical. While piperidine is commonly used, its volatility can lead to inconsistent results.[1] Consider using a non-volatile base like piperazine or exploring alternative catalytic systems. Recent studies have shown that using ammonium carbonate in an aqueous ethanol medium can serve as both a nitrogen source and a reaction promoter, leading to high yields.[2][3][4]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics.[5] If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to the degradation of starting materials or the formation of side products. It is recommended to reflux the reaction mixture, typically in ethanol, and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Reaction Time: Ensure the reaction is running to completion. A typical reaction time is 2-4 hours, but this can vary based on the scale and specific conditions.[1] Monitor the reaction by TLC until the starting materials are consumed.

  • Purity of Reagents: The purity of acetylacetone and cyanoacetamide is paramount. Impurities can interfere with the condensation reaction. Use freshly distilled or high-purity reagents whenever possible.

  • Solvent Choice: Ethanol is a common solvent for this reaction.[1] However, exploring greener alternatives like water-ethanol mixtures with ammonium carbonate can be beneficial.[2][4]

Question 2: I'm observing significant side product formation in my Guareschi-Thorpe reaction. What are these impurities and how can I minimize them?

Answer: Side product formation is a common issue. The primary culprits are often related to the reactivity of the starting materials and intermediates.

  • Self-condensation of Cyanoacetamide: Under basic conditions, cyanoacetamide can self-condense. To mitigate this, ensure a stoichiometric balance of reactants and consider adding the cyanoacetamide portion-wise to the reaction mixture.

  • Alternative Cyclization Pathways: Depending on the reaction conditions, alternative cyclization pathways can lead to isomeric byproducts. Sticking to established protocols and carefully controlling the temperature can help favor the desired product.

  • Purification: If side products are unavoidable, effective purification is key. The product, 3-cyano-4,6-dimethyl-2-pyridone, often precipitates from the reaction mixture upon cooling.[1] Washing the precipitate with cold ethanol can remove many impurities. If necessary, recrystallization from a suitable solvent like ethanol or isopropanol can further enhance purity.

Part 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone to this compound

Question 3: My reduction of the nitrile to the primary amine is giving a low yield and a mixture of products. How can I optimize this step?

Answer: The reduction of the cyanopyridone intermediate is a critical step that requires careful control of the reducing agent and reaction conditions to avoid over-reduction or the formation of secondary and tertiary amines.

  • Choice of Reducing System:

    • Raney Nickel with a Hydride Source: A well-established method is the use of Raney Nickel in combination with a hydride source like potassium borohydride (KBH₄).[1] The molar ratio of substrate to Raney Nickel to KBH₄ is crucial. An optimized ratio is often found to be 1:1:4.[1] Using an excess of the borohydride is important to drive the reaction to completion and suppress the formation of secondary amines.

    • Catalytic Hydrogenation: Catalytic hydrogenation with Raney Nickel or Palladium on carbon (Pd/C) is another option. However, this method is prone to forming secondary and tertiary amine byproducts. The addition of ammonia or ammonium hydroxide to the reaction mixture can help to minimize the formation of these impurities.[6]

  • Temperature Control: The reduction with Raney Nickel and KBH₄ is typically initiated at a low temperature (ice bath) to control the initial exothermic reaction and hydrogen evolution. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.[1]

  • Catalyst Activity: The activity of Raney Nickel can vary. It is pyrophoric when dry and should be handled with care as a slurry in water.[1][7] Washing the catalyst with water and then the reaction solvent (e.g., ethanol) before use is important.[1]

  • Work-up Procedure: After the reaction is complete, the Raney Nickel catalyst must be carefully removed by filtration through a pad of Celite.[1] Incomplete removal can lead to product contamination.

Question 4: I am concerned about the pyrophoric nature of Raney Nickel. Are there safer and effective alternative catalysts for the nitrile reduction?

Answer: Yes, several alternative methods can be employed to reduce the nitrile group, offering different safety and selectivity profiles.

  • Nickel Boride: Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is a less hazardous alternative to Raney Nickel.[8] This system is more resilient to air and moisture. To prevent the formation of secondary amines, it is often necessary to perform the reduction in the presence of a trapping agent like di-tert-butyl dicarbonate (Boc₂O), which protects the newly formed primary amine.[8]

  • Borane Complexes: Borane complexes such as borane-tetrahydrofuran (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂) are effective for nitrile reduction.[6] These reactions are typically performed in THF with heating.

  • Other Catalytic Systems: Research into nitrile reduction is ongoing, with newer catalysts being developed. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to be effective for a wide range of nitriles.[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is based on the Guareschi-Thorpe reaction.[1]

Materials and Reagents:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

  • To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 2-4 hours.

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid.

Protocol 2: Reduction of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol utilizes a Raney Nickel/KBH₄ system.[1]

Materials and Reagents:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Ethanol

  • Deionized water

  • Celite

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with deionized water and then with ethanol to remove the water. Caution: Raney Nickel is pyrophoric when dry.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and the washed Raney Nickel in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Summary

ParameterStep 1: Guareschi-ThorpeStep 2: Nitrile Reduction
Key Reagents Acetylacetone, Cyanoacetamide3-Cyano-4,6-dimethyl-2-pyridone
Catalyst Piperidine (catalytic)Raney Nickel
Reducing Agent N/APotassium Borohydride (KBH₄)
Solvent EthanolEthanol
Temperature Reflux0 °C to Room Temperature
Typical Yield 85-95%[1]80-90%[1]

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Guareschi-Thorpe Condensation cluster_step2 Step 2: Nitrile Reduction start1 Acetylacetone + Cyanoacetamide + Ethanol add_cat1 Add Piperidine (catalyst) start1->add_cat1 reflux Reflux (2-4h) add_cat1->reflux cool_precipitate Cool to RT & Precipitate Product reflux->cool_precipitate filter_wash1 Filter & Wash with cold Ethanol cool_precipitate->filter_wash1 product1 3-Cyano-4,6-dimethyl- 2-pyridone filter_wash1->product1 start2 3-Cyano-4,6-dimethyl- 2-pyridone in Ethanol product1->start2 Intermediate add_cat2 Add washed Raney Nickel start2->add_cat2 cool_reaction Cool to 0°C add_cat2->cool_reaction add_reductant Add KBH4 (in portions) cool_reaction->add_reductant react_rt Stir at RT (4-6h) add_reductant->react_rt filter_cat Filter through Celite react_rt->filter_cat evaporate Evaporate Solvent filter_cat->evaporate product2 3-Amino-4,6-dimethyl- 1H-pyridin-2-one evaporate->product2 Troubleshooting cluster_step1 Issue in Step 1 (Condensation) cluster_step2 Issue in Step 2 (Reduction) start Low Yield or Impure Product q1_yield Low Yield? start->q1_yield q1_purity Impure Product? start->q1_purity q2_yield Low Yield? start->q2_yield q2_purity Impure Product (e.g., secondary amines)? start->q2_purity a1_yield_cat Optimize Catalyst: - Use non-volatile base - Try Ammonium Carbonate q1_yield->a1_yield_cat a1_yield_temp Optimize Temperature: - Ensure reflux - Avoid overheating q1_yield->a1_yield_temp a1_yield_time Extend Reaction Time (Monitor by TLC) q1_yield->a1_yield_time a1_purity_side Minimize Side Reactions: - Check stoichiometry - Portion-wise addition q1_purity->a1_purity_side a1_purity_purify Improve Purification: - Thorough washing - Recrystallization q1_purity->a1_purity_purify a2_yield_ratio Optimize Reagent Ratio: - Substrate:Raney Ni:KBH4 (1:1:4) q2_yield->a2_yield_ratio a2_yield_temp Control Temperature: - Initial cooling (0°C) - Gradual warming q2_yield->a2_yield_temp a2_yield_cat Check Catalyst Activity: - Use fresh/properly stored Raney Nickel q2_yield->a2_yield_cat a2_purity_additive Suppress Side Products: - Add NH3/NH4OH to catalytic hydrogenation q2_purity->a2_purity_additive a2_purity_alt Consider Alternative Reductants: - NiCl2/NaBH4 + Boc2O - Borane complexes q2_purity->a2_purity_alt

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform, 41(32). Available at: [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2006). Arkivoc, 2006(13), 96-102. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
  • Caddick, S., Judd, D. B., Lewis, A. K. D. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. Available at: [Link]

  • Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ChemRxiv. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

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  • (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. ResearchGate. Available at: [Link]

  • Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Scilit. Available at: [Link]

  • Hydrogenation of dinitriles over Raney®-Ni catalyst. ResearchGate. Available at: [Link]

  • Raney nickel. Wikipedia. Available at: [Link]

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970. Available at: [Link]

  • Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(6), 566-572. Available at: [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Semantic Scholar. Available at: [Link]

  • Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Available at: [Link]

  • Synthesis of 3-cyano-4,6-dimethyl2-pyridones. ResearchGate. Available at: [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
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  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017). RSC Advances, 7(50), 31335-31341. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. ResearchGate. Available at: [Link]

  • 3-AMINO-2,6-DIMETHYLPYRIDIN-4-OL. Chemsrc. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure a robust and reproducible process.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process.[1] This pathway is favored for its use of readily available starting materials and its generally high yields, though challenges can arise during scale-up.

  • Step 1: Guareschi-Thorpe Condensation: Acetylacetone and cyanoacetamide undergo a base-catalyzed condensation reaction to form the intermediate, 3-cyano-4,6-dimethyl-2-pyridone.[1][2]

  • Step 2: Nitrile Reduction: The cyano group of the intermediate is reduced to a primary amine, yielding the final product. This is commonly achieved via catalytic hydrogenation or with a chemical reducing agent like Raney Nickel in the presence of a hydride source.[1]

Synthetic_Pathway Start Acetylacetone + Cyanoacetamide Step1 Step 1: Guareschi-Thorpe Condensation (Piperidine, Ethanol) Start->Step1 Intermediate 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one Step1->Intermediate Step2 Step 2: Nitrile Reduction (e.g., Raney Ni, KBH4) Intermediate->Step2 Product 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Step2->Product

Caption: High-level workflow for the two-step synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical stage of this synthesis during scale-up?

A1: While both steps have their challenges, the scale-up of the Guareschi-Thorpe condensation (Step 1) is often the most critical. This reaction can be exothermic, and maintaining consistent temperature control across a large reactor volume is paramount. Inefficient heat dissipation can lead to localized hot spots, promoting the formation of impurities and potentially causing the reaction to become uncontrollable.[3]

Q2: Are there alternative routes to synthesize the 3-aminopyridin-2-one core?

A2: Yes, several other methods exist, though they may be less suitable for large-scale synthesis. One notable route involves the rearrangement and hydrolysis of fused heterocyclic systems, such as oxazolo[5,4-b]pyridines.[4] This method can be powerful for generating diverse analogs but often involves more steps and potentially more expensive starting materials, making it less economically viable for bulk production of this specific molecule.

Q3: My final product is degrading over time, showing discoloration. What are the storage recommendations?

A3: The 3-amino group makes the final product susceptible to oxidative degradation, especially when exposed to air and light.[5] For long-term stability, the purified compound should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C).[5]

III. Troubleshooting Guide: Scale-Up Synthesis

This section addresses specific problems that may arise during your experiments in a question-and-answer format.

Category 1: Low Yield and Reaction Inefficiency

Q4: My overall yield is significantly lower on a 5L scale compared to my 100mL lab-scale reaction. What should I investigate first?

A4: This is a classic scale-up challenge primarily rooted in mass and heat transfer issues.[3]

  • Causality: In a small flask, stirring is efficient, and the high surface-area-to-volume ratio allows for easy heat dissipation. In a large reactor, inefficient mixing can create concentration and temperature gradients. Reagents may not encounter each other at the optimal rate, and localized overheating can accelerate side reactions.[3][6]

  • Troubleshooting Steps:

    • Verify Mixing Efficiency: Ensure your reactor's impeller design and stirring speed are adequate for the reaction volume and viscosity. Baffles within the reactor are crucial for preventing vortexing and promoting turbulence.

    • Control Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of one reagent to the other using a dosing pump. This allows the reactor's cooling system to manage the heat of reaction effectively.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get a true reading of the reaction conditions.

Troubleshooting_Low_Yield Start Low Yield Observed on Scale-Up Check1 Verify Mixing & Heat Transfer Start->Check1 Check2 Assess Reagent Purity & Stoichiometry Start->Check2 Check3 Analyze for Side Products (TLC, LC-MS) Start->Check3 Sol1a Optimize Stirring Speed & Impeller Design Check1->Sol1a Inefficient? Sol1b Implement Slow Addition & Monitor Internal Temp Check1->Sol1b Exothermic? Sol2 Use High-Purity Reagents Ensure Solvent is Dry Check2->Sol2 Impure? Sol3 Adjust Temp/Concentration to Minimize Impurities Check3->Sol3 Impurities Detected?

Caption: Decision tree for troubleshooting low yield.

Q5: The nitrile reduction (Step 2) stalls and does not go to completion. What could be the cause?

A5: Incomplete reduction is typically due to catalyst deactivation or suboptimal reaction conditions.

  • Causality & Solutions:

    • Catalyst Poisoning: Impurities carried over from Step 1, such as residual piperidine or sulfur-containing compounds from starting materials, can poison the Raney Nickel or Palladium catalyst. Ensure the 3-cyano-4,6-dimethyl-2-pyridone intermediate is thoroughly purified and washed before the reduction step.

    • Insufficient Hydride Source: When using a chemical reductant like KBH₄, ensure the stoichiometry is correct (typically 4 equivalents are recommended).[1] The borohydride can also decompose in acidic or aqueous media, so ensure your solvent (e.g., ethanol) is of high quality.

    • Catalyst Activity: Raney Nickel is pyrophoric and must be handled with care as a slurry; never let it dry out.[1] Its activity can diminish with improper storage. Always use freshly washed catalyst. For catalytic hydrogenation, ensure the hydrogen pressure is adequate and that there are no leaks in the system.

ParameterLab Scale (100 mL)Pilot Scale (10 L)Recommended Action for Scale-Up
Reagent Addition All at onceSlow addition over 1-2 hoursPrevents exotherm and minimizes side product formation.[3]
Mixing Magnetic Stirrer (1000 RPM)Overhead Stirrer (300-500 RPM)Ensure proper impeller design for efficient mass transfer.[3]
Temp. Control Ice bathJacket cooling systemMonitor internal temperature; jacket may not reflect reality.
Catalyst Filtration Gravity/Vacuum filtrationContained filtration systemEssential for safely handling pyrophoric catalysts like Raney Ni.[1]
Table 1: Comparison of Lab vs. Pilot Scale Parameters and Recommendations.
Category 2: Impurity Profile and Purification

Q6: I am observing a significant side product with a mass roughly double that of my desired product. What is it?

A6: This is highly indicative of dimerization .

  • Causality: The nucleophilic 3-amino group of the final product can potentially react with an electrophilic species in the reaction mixture. While less common under reductive conditions, it's a known issue for aminopyridines.[3] It can also occur during workup or purification if conditions become harsh (e.g., high heat).

  • Solution:

    • Minimize Reaction Time: Once the reaction is complete (as monitored by TLC or LC-MS), proceed with the workup and isolation promptly.

    • Moderate Temperature: Avoid excessive heat during solvent evaporation or recrystallization.

    • pH Control: During workup, maintain a neutral or slightly basic pH to prevent activation of potential electrophilic sites on the pyridinone ring.

Q7: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?

A7: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can organize into a crystal lattice.[5]

  • Causality: This usually means the chosen solvent is too good (too nonpolar or too polar, depending on the solute) or the solution is too concentrated.[5]

  • Troubleshooting Steps:

    • Use a Solvent System: The most effective solution is often a two-solvent system. Dissolve your crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, isopropanol), then slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Reduce Concentration: Use more of the primary solvent to create a less saturated solution.

    • Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, which gives the molecules time to crystallize properly. Seeding with a small crystal of pure product can also help initiate crystallization.[5]

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Step 1)
  • Materials:

    • Acetylacetone (1.0 eq)

    • Cyanoacetamide (1.0 eq)

    • Piperidine (0.1 eq)

    • Ethanol (approx. 3-4 L per mole of limiting reagent)

  • Procedure:

    • To a reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe, charge the ethanol, acetylacetone, and cyanoacetamide.

    • Begin stirring to form a slurry.

    • Slowly add the piperidine catalyst via an addition funnel over 15-20 minutes. An exotherm will be observed; maintain the internal temperature below reflux.

    • Once the addition is complete, heat the mixture to a gentle reflux (approx. 78-82 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature (20-25 °C). The product should begin to precipitate.

    • Further cool the mixture to 0-5 °C for at least 1 hour to maximize precipitation.

    • Collect the solid product by filtration. Wash the filter cake thoroughly with cold ethanol to remove unreacted starting materials and catalyst.[1]

    • Dry the product under vacuum at 50-60 °C to a constant weight. A typical yield is 85-95%.[1]

Protocol 2: Scale-Up Reduction to this compound (Step 2)
  • Materials:

    • 3-Cyano-4,6-dimethyl-2-pyridone (1.0 eq)

    • Raney Nickel (50% slurry in water, ~10-20% w/w)

    • Potassium Borohydride (KBH₄) (4.0 eq)

    • Ethanol

  • Procedure:

    • Catalyst Preparation: In a separate, inerted vessel, carefully wash the Raney Nickel slurry with deionized water (2-3 times) and then with ethanol (2-3 times) to remove residual water. Caution: Raney Nickel is pyrophoric when dry. Handle only as a wet slurry.[1]

    • Charge the reactor with the purified 3-cyano-4,6-dimethyl-2-pyridone and ethanol under a nitrogen atmosphere.

    • Carefully transfer the washed Raney Nickel slurry to the reactor.

    • Cool the mixture to 0-5 °C using a chiller.

    • In a separate vessel, prepare a solution or slurry of KBH₄ in ethanol.

    • Slowly add the KBH₄ solution/slurry to the reaction mixture, maintaining the internal temperature below 10 °C. Hydrogen gas will evolve; ensure the reactor is properly vented to a safe location.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with ethanol or water at all times. Quench the used catalyst by slowly adding it to a large volume of water.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude residue can then be purified by recrystallization as described in the troubleshooting section. A typical yield is 80-90%.[1]

V. References

  • Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. [Link]

  • Krasavin, M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • ACS Figshare. (2022). Synthesis of N‑Substituted 3‑Amino-2-pyridones - Organic Letters. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • ResearchGate. (n.d.). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • Semantic Scholar. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. [Link]

Sources

Technical Support Center: Stability of 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its structurally related derivatives. These pyridinone scaffolds are of significant interest in medicinal chemistry and drug development due to their versatile structure, which includes a pyridin-2(1H)-one ring that can act as both a hydrogen bond donor and acceptor.[1][2][3] The 3-amino group is a particularly valuable feature, often serving as a "hinge-binding motif" in the design of kinase inhibitors.[2]

However, the very features that make this scaffold attractive—the electron-rich heterocyclic ring and the primary amino group—also render it susceptible to specific degradation pathways.[4][5] Understanding and mitigating these stability issues is paramount for ensuring experimental reproducibility, validating analytical data, and developing stable formulations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the stability challenges associated with this compound class.

Section 1: Core Stability Profile

The stability of this compound is primarily influenced by three main factors: oxidation, photodegradation, and hydrolysis .

  • Oxidative Susceptibility: The aminopyridine core is prone to oxidation. The electron-donating amino group increases the electron density of the pyridine ring, making it more susceptible to attack by oxidizing agents.[4][5] This can lead to the formation of N-oxides, nitro derivatives, or ring-opened products, often accompanied by a visible color change in the material.[4]

  • Photostability Concerns: Pyridone derivatives can absorb UV and visible light, which may lead to the formation of reactive species like singlet oxygen.[6] This can initiate degradation cascades, resulting in phototoxic or photogenotoxic byproducts.[6] Therefore, protection from light during storage and handling is critical.

  • Hydrolytic Pathways: While the amide bond within the pyridinone ring is generally more stable than an ester bond, it can still be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[7] The primary amino group's protonation state, which is pH-dependent, can also influence the molecule's overall stability in aqueous solutions.

Section 2: Troubleshooting Guide (Q&A Format)

Q1: Why am I seeing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that has been stored for a few days?

Answer: The appearance of new peaks is a classic sign of chemical degradation. For this class of compounds, the most likely culprits are oxidation and photodegradation.

  • Causality: The 3-amino group makes the pyridinone ring highly susceptible to oxidation, which can occur simply from dissolved oxygen in your solvent or exposure to atmospheric oxygen.[4] If the sample was not protected from light, photodegradation could also be a significant factor. Common degradation products include N-oxides or hydroxylated species, which will have different retention times in reverse-phase HPLC.

  • Immediate Actions:

    • Re-analyze a freshly prepared sample: This will serve as your baseline (t=0) and confirm if the issue is with the stored sample.

    • Check your storage conditions: Was the solution stored in a clear vial on the benchtop? If so, it was exposed to both light and air.

    • Use LC-MS to investigate: Determine the mass of the new peaks. An increase of 16 amu often suggests oxidation (addition of an oxygen atom), such as the formation of a pyridine-N-oxide.[4]

Q2: The color of my solid this compound has changed from off-white to yellow or brown. Is it still usable?

Answer: A color change is a strong indicator of degradation, likely due to oxidation.

  • Causality: Aromatic amines are well-known to form colored impurities upon oxidation. The formation of highly conjugated polymeric or nitro-group-containing species can lead to the absorption of visible light, appearing as a yellow or brown color.[4] While the bulk of the material may still be the parent compound, the presence of these impurities can significantly impact experimental outcomes.

  • Recommendations:

    • Do not assume it is usable. The degradants may have biological activity or interfere with your assays.

    • Perform a purity check: Dissolve a small amount and analyze it by HPLC-UV or LC-MS to quantify the level of impurities. Compare this to a fresh or trusted batch if available.

    • Purification: If the degradation is minor (<5%), you may be able to repurify the material using techniques like flash chromatography or recrystallization. However, for critical applications like in vivo studies, it is always best to use a new, high-purity batch.

    • Prevention: Always store the solid compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.

Q3: My compound's concentration appears to decrease in aqueous solution, even when stored at 4°C in the dark. What is happening?

Answer: If you have ruled out photodegradation, the likely cause is either slow oxidation by dissolved oxygen or pH-dependent hydrolysis.

  • Causality: Even at 4°C, dissolved oxygen in an aqueous buffer can cause gradual oxidation over time.[7][8] Additionally, the pH of your buffer can play a critical role. While stable at neutral pH, prolonged exposure to strongly acidic or basic conditions can catalyze hydrolysis of the lactam (amide) bond in the pyridinone ring.[7]

  • Troubleshooting Steps:

    • De-gas your solvents: Before preparing solutions, sparge your aqueous buffer with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Evaluate pH stability: Perform a simple study by preparing the solution in buffers of different pH values (e.g., pH 3, 7, 9) and monitoring the concentration over 24-48 hours. This will identify if a particular pH is problematic.

    • Consider non-aqueous stock solutions: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO or ethanol, where the compound is more stable. Store this stock at -20°C or -80°C and make fresh dilutions into your aqueous buffer immediately before each experiment.

Section 3: Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound? Store the solid material in an amber glass vial, purged with an inert gas like argon or nitrogen, and sealed tightly. Keep it in a desiccator at 2-8°C for short-term storage or -20°C for long-term storage.

How should I prepare and store stock solutions? For maximum stability, prepare stock solutions in anhydrous DMSO at a high concentration (e.g., 10-50 mM). Aliquot into single-use volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When diluting into aqueous buffers for experiments, do so immediately before use.

What are the most common degradation pathways I should be aware of? The primary degradation pathways are oxidation of the aminopyridine ring to form N-oxides or nitro-derivatives, photodegradation upon exposure to UV or visible light, and, to a lesser extent, hydrolysis under harsh pH conditions.[4][6]

How can I design a simple experiment to test my compound's stability? A forced degradation study is the standard approach.[9][10][11] This involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways and products. See the detailed protocol in Section 4.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for establishing the intrinsic stability of your molecule and developing stability-indicating analytical methods.[9][12][13] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[12]

Objective: To identify degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use the stock solution and run a control sample (stored at 4°C in the dark) in parallel.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Place the solid powder in a 105°C oven for 48 hours.[14] Also, heat a solution of the stock at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[15] A sample protected by aluminum foil should be run as a dark control.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL).

    • Analyze all stressed samples, along with the control and a t=0 sample, using a stability-indicating HPLC-UV/MS method.[16][17]

Data Interpretation:

Stress ConditionExpected DegradationPotential Degradants
Acid HydrolysisModerateRing-opened products, de-amination
Base HydrolysisModerateRing-opened products
Oxidation (H₂O₂)HighN-oxides, nitro-derivatives, hydroxylated species[4]
ThermalLow to ModerateVaries, depends on state (solid vs. solution)
PhotolyticHighDimerization products, photo-oxidized species[6]
Visualizations

Caption: Potential oxidative degradation pathway for the aminopyridinone scaffold.

G cluster_main Oxidative Degradation Pathway Parent 3-Amino-4,6-dimethyl- 1H-pyridin-2-one N_Oxide Pyridine N-Oxide Derivative (+16 amu) Parent->N_Oxide H₂O₂ / O₂ Nitro 3-Nitro Derivative (+30 amu) Parent->Nitro Strong Oxidant Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Experimental workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Aliquot for Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Incubate Under Stress (e.g., 60°C, 24h) B->C D Prepare Samples for Analysis (Neutralize, Dilute) C->D E Analyze via Stability-Indicating HPLC-MS Method D->E F Identify & Quantify Degradants Compare to Control E->F

References

  • Kersten, B., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed. Available at: [Link]

  • Vaitekūnas, J., et al. (2016). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods. In Toxicological Profile for Pyridine. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. Available at: [Link]

  • Do, B., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Various Authors. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Kamboj, P., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Waterman, K.C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Bisht, A., & Negi, D. (2024). Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. IIP Series. Available at: [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Vaitekūnas, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central. Available at: [Link]

  • Li, J., et al. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-Amino-4,6-dimethylpyridine-2(1H)-thione. PubChem. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Aminopyridine. PubChem. Available at: [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. Available at: [Link]

  • Schmaljohann, J. (2018). Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. PubMed. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the column chromatography purification of this important heterocyclic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation and Peak Tailing

Symptom: Your primary challenge during the purification of this compound is likely to be poor separation from impurities, often accompanied by significant peak tailing. This is a common issue with basic compounds like aminopyridines.

Causality: The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups on the surface of standard silica gel.[1] This interaction leads to a secondary retention mechanism, causing the compound to "stick" to the column and elute slowly, resulting in broad, tailing peaks.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[1] The competing base will preferentially interact with the acidic silanol groups, effectively masking them from your target compound and leading to more symmetrical peaks.

    • pH Adjustment: While less common for flash chromatography, for HPLC applications, adjusting the mobile phase pH to around 2.5-3.0 with an additive like formic acid can protonate the silanol groups, minimizing their interaction with the basic analyte.[1]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: If you suspect your compound is sensitive to the acidity of standard silica gel, you can use deactivated silica.[2] This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[3][4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (C18) chromatography may also be effective.[3]

  • Loading Technique:

    • Dry Loading: If your compound has low solubility in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the column. This technique prevents the dissolution issues that can lead to band broadening.[5]

Issue 2: Low Yield After Purification

Symptom: A significant loss of your target compound during the purification process.

Causality:

  • Irreversible Adsorption: The strong interaction between the basic this compound and acidic silica gel can sometimes lead to irreversible adsorption, where a portion of your compound remains permanently bound to the stationary phase.

  • Decomposition: Some aminopyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[4][6]

  • Co-elution with Impurities: If separation is poor, a significant portion of your product might be in mixed fractions that are discarded, leading to a lower isolated yield.

Solutions:

  • Neutralize the Stationary Phase: As mentioned for peak tailing, using silica gel that has been neutralized with a base like triethylamine can prevent both irreversible adsorption and acid-catalyzed decomposition.[4]

  • Optimize the Mobile Phase: A systematic optimization of the mobile phase polarity is crucial. A gradient elution, where the polarity of the eluent is gradually increased, can often improve the separation of the target compound from impurities, allowing for the collection of cleaner fractions and reducing the amount of discarded mixed fractions.

  • 2D TLC Analysis: Before running a column, perform a two-dimensional TLC to check for compound stability on silica gel.[5] This involves running a TLC plate in one direction, drying it, rotating it 90 degrees, and then running it again in the same solvent system. If the compound is unstable, you will see spots that are not on the diagonal.[5]

Issue 3: Product Crystallization Failure

Symptom: After column chromatography and solvent evaporation, the purified this compound is obtained as an oil or a gum and fails to crystallize.

Causality:

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

  • Solvent Trapping: Residual high-boiling point solvents from the chromatography (like DMSO if used for sample loading) can prevent solidification.

  • Inherent Properties: The molecule itself may have a tendency to exist in an amorphous or oily state, especially if not completely pure.[4]

Solutions:

  • Ensure High Purity: Re-purify the oily product if necessary. Sometimes a second, faster column with a more optimized solvent system can remove the problematic impurities.

  • Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures to induce crystallization. Techniques such as slow evaporation, cooling, or vapor diffusion can be effective.[4] For aminopyridine derivatives, recrystallization from solvents like ethanol, isopropanol, or mixtures with water can be a good starting point.[7]

  • Trituration: If the product is a thick oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by "shocking" the compound out of the oily state and washing away minor, non-polar impurities.

II. Frequently Asked Questions (FAQs)

Stationary and Mobile Phase Selection

Q1: What is the best stationary phase for the purification of this compound?

A1: For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point. However, due to the basic nature of the amino group, you may encounter peak tailing.[1] If this is a significant issue, consider using deactivated silica gel or alternative stationary phases like neutral or basic alumina.[3][4]

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase is critical and should be determined by Thin Layer Chromatography (TLC) analysis. A good starting point for many aminopyridine derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate. To combat peak tailing, adding 0.1-1% triethylamine to the mobile phase is highly recommended.[1]

Experimental Technique

Q3: What is the best way to load my sample onto the column?

A3: For optimal separation, the sample should be loaded in a narrow band. If your compound is soluble in the initial mobile phase, dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.[5] If solubility is an issue, dry loading is the preferred method.[5]

Q4: Should I use isocratic or gradient elution?

A4: For simple separations where the impurities are far from your product on the TLC plate, isocratic elution (using a constant solvent composition) may be sufficient. However, for more complex mixtures or if your compound has a tendency to tail, a gradient elution is often more effective.[6] Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent. This will help to elute more strongly retained impurities after your product has come off the column.

Scaling Up

Q5: I have a successful purification at the lab scale. What are the key considerations for scaling up?

A5: Scaling up chromatography requires careful consideration of several factors to maintain separation efficiency.[8][9]

  • Column Dimensions: To scale up, you should increase the column diameter while keeping the bed height and linear flow rate constant. This ensures that the residence time of the compound on the column remains the same.[8]

  • Packing: Proper column packing is crucial for good separation at a larger scale. A well-packed column should have a homogeneous and stable bed to ensure proper mobile phase distribution.[8]

  • Loading: The amount of sample you can load is proportional to the cross-sectional area of the column.

  • Solvent Consumption: Be prepared for a significant increase in solvent consumption.

Table 1: Key Parameters for Scaling Up Column Chromatography
ParameterLab Scale (e.g., 2 cm diameter)Pilot Scale (e.g., 10 cm diameter)
Column Diameter 2 cm10 cm
Bed Height 20 cm20 cm
Linear Flow Rate 10 cm/min10 cm/min
Volumetric Flow Rate ~31.4 mL/min~785 mL/min
Sample Load 1 g25 g

Note: These are illustrative values. The actual parameters will depend on the specific separation.

III. Visualized Workflows

Troubleshooting Decision Tree for Poor Separation

Troubleshooting_Poor_Separation start Poor Separation/ Peak Tailing check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_rf Is Rf in the optimal range (0.2-0.4)? check_tailing->check_rf No add_tea->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_stability Is the compound stable on silica? (2D TLC) check_rf->check_stability Yes adjust_polarity->check_rf alt_stationary Consider Alternative Stationary Phase (Alumina, Deactivated Silica) check_stability->alt_stationary No gradient_elution Use Gradient Elution check_stability->gradient_elution Yes success Improved Separation alt_stationary->success gradient_elution->success

Caption: A decision tree to troubleshoot poor separation and peak tailing.

General Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) column_prep 2. Column Packing tlc->column_prep sample_prep 3. Sample Preparation (Dry or Wet Loading) column_prep->sample_prep loading 4. Sample Loading sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis pooling 8. Pooling of Pure Fractions fraction_analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation characterization 10. Product Characterization evaporation->characterization

Caption: A general workflow for the column chromatography purification process.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

  • Biocompare. (2016, September 12). Tips for Preparing Process-Scale Chromatography Columns. Retrieved from

  • American Pharmaceutical Review. (n.d.). Scaling Up a Multi-Column Chromatography System. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Retrieved from

  • ResearchGate. (n.d.). Large-Scale Chromatography Columns, Modeling Flow Distribution. Retrieved from

  • Cytiva. (n.d.). Chromatography scale-up: don't get tied down by bed height. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from

  • BenchChem. (n.d.). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • BenchChem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • ResearchGate. (2022). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • ACS Publications. (n.d.). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from

  • BenchChem. (n.d.). This compound. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from

  • ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride. Retrieved from

  • RJPT. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • PubChem. (n.d.). 3-Amino-4,6-dimethylpyridine-2(1H)-thione. Retrieved from

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from

  • Biosynth. (n.d.). 3-Amino-4,6-dimethylpyridine. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-2,6-dimethylthieno-[2,3-d]pyrimidin-4(3H)-one. Retrieved from

  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from

  • PubMed. (2023, April 13). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from

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Technical Support Center: Synthesis and Impurity Characterization of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. We will explore troubleshooting strategies, provide answers to frequently asked questions, and detail robust analytical protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Synthesis

This section addresses common questions and issues related to the synthetic process, focusing on yield optimization and reaction monitoring.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of this compound is a frequent issue that can often be traced back to several key factors. The most common synthetic route is a two-step process: a Guareschi-Thorpe condensation to form the 3-cyano-4,6-dimethyl-2-pyridone intermediate, followed by a chemical reduction of the nitrile group.[1]

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The initial ring formation is a critical step.[1][2] Ensure your starting materials (acetylacetone and cyanoacetamide) are pure and dry. The choice of base (e.g., piperidine) and its catalytic amount are crucial; too little may result in an incomplete reaction, while too much can promote side reactions. Monitor this step closely by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Suboptimal Reduction Conditions: The reduction of the intermediate nitrile to the primary amine is sensitive. If using a catalytic hydrogenation method (e.g., Raney Nickel), ensure the catalyst is active and not poisoned.[1] For chemical reductions (e.g., using potassium borohydride), control of the reaction temperature is vital to manage the exothermic nature and prevent degradation.[1][3]

  • Degradation of Product: The final aminopyridinone product can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Once the reaction is complete, it is advisable to work up the reaction mixture promptly and consider performing the final steps under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Scale-Up Issues: A reaction that performs well on a lab scale may see a significant drop in yield upon scale-up. This is often due to inefficient mass and heat transfer. Ensure stirring is vigorous enough to maintain a homogenous mixture and consider slowing the rate of reagent addition to better control the reaction temperature.[3]

Question 2: I am observing a significant side product with a similar mass to my desired compound. What could it be?

The formation of regioisomers or dimers are common side reactions in the synthesis of substituted pyridinones.[3]

  • Regioisomers: If the cyclization step can proceed in multiple ways, regioisomers may form. The Guareschi-Thorpe reaction is generally regioselective, but deviations in reaction conditions (temperature, solvent, base) can sometimes lead to alternative cyclization pathways.

  • Dimerization: The primary amino group in the final product is nucleophilic and can react with other electrophilic species in the reaction mixture, potentially leading to dimer formation, especially if the reaction is heated for extended periods after product formation.[3]

To identify the side product, it is essential to isolate it and perform structural characterization using techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[4] Once the structure is known, you can adjust reaction conditions—such as lowering the temperature or changing the solvent—to minimize its formation.[3]

Part 2: Troubleshooting Impurity Characterization

This section focuses on the analytical challenges of identifying and quantifying impurities. The control of impurities is a critical aspect of pharmaceutical development, as mandated by regulatory bodies like the ICH.[5]

Question 3: I see an unexpected peak in my HPLC chromatogram. What is a systematic approach to identify it?

Identifying an unknown impurity requires a structured analytical workflow. Advanced techniques like HPLC, LC-MS, and NMR spectroscopy are essential for this process.[5][6][7]

Impurity Identification Workflow

Impurity_Workflow A Observe Unknown Peak in HPLC-UV B LC-MS Analysis A->B Inject sample C Determine Molecular Weight (m/z of [M+H]+) B->C Acquire data E MS/MS Fragmentation Analysis B->E If needed for isomers D Propose Potential Structures (Starting materials, intermediates, side products, degradants) C->D Based on synthesis route F Compare Fragmentation Pattern with Proposed Structures D->F E->F G Isolate Impurity (Prep-HPLC or Column Chromatography) F->G If structure is ambiguous J Synthesize Reference Standard & Co-inject in HPLC F->J If structure is likely H NMR Spectroscopy (¹H, ¹³C, 2D-NMR) G->H I Confirm Structure H->I K Final Confirmation I->K J->K

Caption: A systematic workflow for the identification and confirmation of an unknown impurity.

Question 4: My mass spectrometry data shows a peak at [M+16]. What does this indicate?

An [M+16] peak relative to your expected product's mass strongly suggests the formation of an oxidation product. The pyridine ring system or the amino group can be susceptible to oxidation under certain conditions, especially with prolonged exposure to air at elevated temperatures. N-oxides are a common oxidation product for pyridine-containing compounds.[8] To confirm, you would proceed with the isolation and NMR characterization as outlined in the workflow above.

Question 5: How do I develop a robust HPLC method for separating the main compound from its potential impurities?

A good HPLC method should be able to separate the active pharmaceutical ingredient (API) from starting materials, intermediates, and degradation products.[9] For aminopyridine compounds, a reversed-phase HPLC method is typically effective.

Key Method Development Steps:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point.[9]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common. The buffer helps to ensure consistent peak shapes, especially for basic compounds like aminopyridines.[9][10]

  • Detection Wavelength: Analyze the UV spectrum of your main compound to select a wavelength where it and potential impurities have strong absorbance. A wavelength around 280 nm is often a good starting point for these structures.[9]

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is usually necessary to elute both polar starting materials and less polar byproducts within a reasonable time.

Table 1: Common Potential Impurities and Their Sources
Impurity NamePotential SourceRecommended Analytical Technique
CyanoacetamideUnreacted starting materialHPLC-UV, LC-MS
AcetylacetoneUnreacted starting materialGC-MS (due to volatility), LC-MS
3-Cyano-4,6-dimethyl-2-pyridoneUnreacted intermediate from Step 1HPLC-UV, LC-MS
Dimerization ProductsSide reaction of the final productLC-MS (look for ~2x Molecular Weight)
Oxidation Products (N-oxides)Degradation of the final productLC-MS (look for [M+16] peak)
RegioisomersAlternative cyclization pathwayLC-MS/MS, High-resolution NMR

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Two-Step Synthesis

This protocol is based on the widely used Guareschi-Thorpe reaction followed by nitrile reduction.[1]

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)

  • In a round-bottom flask fitted with a reflux condenser, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.[1]

  • Add a catalytic amount of piperidine (~0.1 equivalents) to the mixture.[1]

  • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.[1]

  • Dry the product under a vacuum to yield the intermediate as a crystalline solid.

Step 2: Synthesis of this compound

  • Under an inert atmosphere (Nitrogen or Argon), suspend the 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent) and washed Raney Nickel in ethanol.[1]

  • Cool the mixture in an ice bath and add potassium borohydride (4 equivalents) in small portions to control the exothermic reaction.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the pyrophoric Raney Nickel catalyst. Caution: Do not allow Raney Nickel to become dry. [1]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.[3]

Synthetic Pathway Overview

Synthesis_Pathway acetylacetone Acetylacetone reagents1 Piperidine, Ethanol, Reflux acetylacetone->reagents1 cyanoacetamide Cyanoacetamide cyanoacetamide->reagents1 intermediate 3-Cyano-4,6-dimethyl- 2-pyridone reagents1->intermediate Guareschi-Thorpe Condensation reagents2 Raney Ni, KBH₄, Ethanol intermediate->reagents2 Nitrile Reduction product 3-Amino-4,6-dimethyl- 1H-pyridin-2-one reagents2->product

Caption: The two-step synthesis of this compound.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

Table 2: Example HPLC Method Parameters
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

References

  • Ukrainets, I. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 845-855. Available at: [Link]

  • Wang, T., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Infectious Diseases, 1(9), 436-447. Available at: [Link]

  • Al-Zaydi, K. M. (2009). New Synthetic Methods to 2-Pyridone Rings. Molecules, 14(6), 2098-2138. Available at: [Link]

  • Pharmaffiliates. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]

  • Patel, R. M., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5526-5536. Available at: [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]

  • Ukrainets, I. V., et al. (2013). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Chemistry of Heterocyclic Compounds, 49(2), 266-277. Available at: [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867216. Available at: [Link]

  • El-Emary, T. I. (2010). Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform, 38(32). Available at: [Link]

  • Kaur, H., et al. (2017). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 58(31), 3043-3047. Available at: [Link]

  • Halford, B. (2022). 2 approaches to new pyridines. Chemical & Engineering News, 100(42). Available at: [Link]

  • Popiołek, Ł., et al. (2015). Synthesis and Spectral Analysis of Pyridine Derivates. Acta Chimica Slovaca, 8(1), 36-42. Available at: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Reddy, M. S., et al. (2014). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 229-231. Available at: [Link]

  • Kumar, J. B. S., et al. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Synthetic Communications, 43(12), 1681-1688. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. Available at: [Link]

  • Chinese Journal of Chromatography. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Chromatography, 39(1), 107-112. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2020). Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC–MS. The Pharmaceutical and Chemical Journal, 7(2), 52-61. Available at: [Link]

  • Alam, M. J., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15813-15842. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • Cushman, M., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S. Patent 6,399,781 B1.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4,6-dimethylpyridine-2(1H)-thione. PubChem Compound Summary for CID 733112. Retrieved from [Link].

  • Chimichi, S., et al. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Preprint. Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Agbaba, D., et al. (2002). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 633-639. Available at: [Link]

  • Shawali, A. S., et al. (2009). Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis. Molecules, 14(1), 484-494. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 3-Amino-4,6-dimethyl-1H-pyridin-2-one and Other Aminopyridines in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocycles interact with diverse biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its derivatives against other classes of aminopyridines. We will delve into their differential performance in key biological assays, focusing on kinase inhibition and antimicrobial activity. By synthesizing data from multiple studies, this document offers insights into the structure-activity relationships (SAR) that govern their efficacy and provides detailed, field-proven protocols for their evaluation.

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridines are a class of aromatic heterocycles that exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[3] Their unique structural properties allow them to serve as versatile building blocks in drug discovery, leading to treatments for cancer, infectious diseases, and neurological disorders.[1][4] The 3-aminopyridin-2-one core, in particular, has emerged as a promising fragment for developing targeted therapeutics.[5] This fragment can form multiple hydrogen bonds with the hinge region of protein kinases, a critical interaction for potent inhibition, while possessing favorable physicochemical properties for drug development.[6][7] This guide specifically examines derivatives of the 3-aminopyridin-2-one scaffold, with a focus on this compound, and compares their biological profiles to other aminopyridine-based compounds.

Comparative Biological Evaluation: Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] The 3-aminopyridin-2-one scaffold has been identified as a potent hinge-binding motif for several cancer-relevant kinases.

A fragment-based library screening against a panel of 26 kinases revealed that 3-aminopyridin-2-one derivatives are potent and ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, two key regulators of mitosis.[6] These kinases are considered attractive targets for cancer therapy.[6] The data below compares the inhibitory activity of key 3-aminopyridin-2-one fragments.

Table 1: Kinase Inhibition Profile of 3-Aminopyridin-2-one Derivatives

Compound ID Structure Target Kinase % Inhibition @ 10µM IC₅₀ (µM) Ligand Efficiency (LE) Reference
1 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one MPS1 96 0.23 0.44 [6]
Aurora A 98 0.35 0.42 [6]
Aurora B 96 0.28 0.43 [6]
2 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one MPS1 96 0.44 0.44 [6]
Aurora A 97 0.33 0.46 [6]

| | | Aurora B | 95 | 0.55 | 0.42 |[6] |

In contrast, other aminopyridine scaffolds have been optimized to target different kinase families. For instance, structure-based design has led to the development of aminopyridine derivatives as potent and selective inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[10]

Table 2: Comparison with Other Aminopyridine-Based Kinase Inhibitors

Compound Class Representative Compound Target Kinase IC₅₀ (nM) Key Structural Features Reference
3-Aminopyridin-2-one Compound 1 (from Table 1) MPS1 230 Pyridinone core, pyrazole substituent [6]
Aminopyridine Compound 12l JAK2 3 Aminopyridine core, optimized side chains [10]

| 3,5-Diarylaminopyridine | Compound 4 | Plasmodium falciparum Kinase | 8.4 - 10 | Diaryl substitutions for antimalarial activity |[11] |

Causality Behind Performance Differences:

The differential target profiles arise from the specific three-dimensional conformations and substitution patterns of the aminopyridine core.

  • 3-Aminopyridin-2-one Scaffold: The NH2 group at the 3-position and the C=O at the 2-position act as a bidentate hydrogen bond donor and acceptor, respectively, anchoring the molecule to the kinase hinge region. Substitutions at the 5-position, such as the pyrazole or pyridine rings in compounds 1 and 2 , explore a deeper pocket in the ATP-binding site of MPS1 and Aurora kinases, enhancing potency and selectivity.[6]

  • Other Aminopyridine Scaffolds: For JAK2 inhibitors, the core aminopyridine is decorated with different side chains designed to exploit specific sub-pockets within the JAK2 active site, leading to high selectivity over other JAK family members.[10] In antimalarial diarylaminopyridines, the bulky aryl groups are essential for activity against parasitic kinases.[11]

Comparative Biological Evaluation: Antimicrobial Activity

The pyridine and pyridinone scaffolds are also prevalent in compounds with significant antimicrobial activity.[4][12][13] They can act via various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[13]

While specific data for this compound is limited in the search results, related structures like 1-amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have been synthesized and tested for their antibacterial and antifungal properties.[14] A study on these related compounds found that introducing phthalimido groups led to significant antimicrobial activity, comparable to standard antibiotics.[14]

Table 3: Representative Antimicrobial Activity of Pyridinone and Aminopyridine Derivatives

Compound Class Representative Compound Target Organism Assay Type MIC (µg/mL) Reference
Pyridinone Derivative 1-Phthalimido-pyridinone S. aureus Microdilution 7.8 [14]
E. coli Microdilution 15.6 [14]
C. albicans Microdilution 7.8 [14]
Pyridinium Salt Compound 3d S. aureus Microdilution 4 [15]
3-(Pyridine-3-yl)-2-oxazolidinone Compound 21d S. aureus Microdilution 32-64 [16]

| Azetidin-2-one Pyridine | Compound 4a/4b | S. aureus, E. coli | Agar Well Diffusion | (Active) |[17] |

Causality Behind Performance Differences:

The antimicrobial activity of these compounds is highly dependent on their overall physicochemical properties. For pyridinium salts, a key factor is hydrophobicity and the ability to disrupt bacterial cell membranes.[15] The presence of a longer alkyl side chain on the pyridinium nitrogen was found to increase activity.[15] For other substituted pyridones, activity is often linked to the inhibition of specific intracellular targets. The structural modifications determine how effectively the molecule can penetrate the bacterial cell and bind to its target.[13][18]

Structure-Activity Relationship (SAR) Insights

The comparative data underscores critical SAR trends for the 3-aminopyridin-2-one scaffold.

Caption: Key SAR points for the 3-aminopyridin-2-one scaffold.

  • Hinge Binding is Essential: The 3-amino and 2-oxo groups are critical for anchoring the scaffold to the kinase hinge. Modifications here typically lead to a loss of activity.[11]

  • R5 Position Drives Potency: As seen in Table 1, substituting the R5 position with aromatic or heteroaromatic groups (e.g., pyrazole, pyridine) that can access adjacent pockets is a key strategy for enhancing inhibitory potency.[6]

  • R4 and R6 Positions Modulate Properties: The methyl groups in this compound can influence solubility, metabolic stability, and steric interactions within the binding pocket.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated assay protocols are essential. The evaluation of novel compounds like aminopyridines typically follows a hierarchical screening process.

Screening_Workflow Primary Primary Screening (High-Throughput Assays) Secondary Secondary Screening (Hit Confirmation & Dose-Response) Primary->Secondary 'Hits' Selectivity Selectivity Profiling (e.g., Kinase Panel) Secondary->Selectivity MoA Mechanism of Action (MoA) Studies Secondary->MoA Cellular Cellular Assays (Cytotoxicity, Target Engagement) Secondary->Cellular InVivo In Vivo Efficacy Models Cellular->InVivo 'Lead Candidates'

Caption: General workflow for biological activity screening.[19]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Universal Assay)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] It is a universal method suitable for virtually any kinase.[8][20]

Rationale: Luminescence-based detection offers high sensitivity and is less prone to interference from library compounds compared to fluorescence-based methods.[8][9] The assay measures ADP formation, a direct product of the kinase reaction, making it a robust indicator of enzyme activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 2.5 µL of 4X Kinase/Substrate solution (containing the target kinase, e.g., MPS1, and its specific substrate in reaction buffer).

  • Compound Addition: Add 0.5 µL of the test compound (e.g., 3-aminopyridin-2-one derivative) at various concentrations or a DMSO vehicle control.

  • Initiate Reaction: Add 2.0 µL of 2.5X ATP solution to start the kinase reaction. Mix gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5.0 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10.0 µL of Kinase Detection Reagent to each well. This reagent contains the enzyme ADP-luciferase, which converts the newly formed ADP into ATP, and then uses that ATP to generate a light signal with luciferase.

  • Read Signal: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Cytotoxicity/Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]

Rationale: This assay is a fundamental tool in drug discovery for evaluating a compound's effect on cell proliferation and health.[24][25] It is cost-effective, reliable, and suitable for high-throughput screening.[22] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[22][23]

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A 1. Cell Seeding Seed cells in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add various concentrations of aminopyridine derivatives. A->B C 3. Incubation Incubate for desired period (e.g., 48-72h). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate 2-4h. C->D E 5. Solubilize Formazan Add solubilizing agent (e.g., DMSO) to dissolve purple crystals. D->E F 6. Measure Absorbance Read absorbance at ~570nm using a plate reader. E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[21]

Conclusion and Future Directions

The 3-aminopyridin-2-one scaffold, exemplified by compounds like this compound, represents a highly versatile and ligand-efficient starting point for the development of targeted therapeutics. Comparative analysis reveals that while this core is particularly effective as a hinge-binder for kinases like MPS1 and Aurora, other aminopyridine scaffolds have been successfully tailored for different target classes, including JAK kinases and microbial enzymes.

The key to unlocking the therapeutic potential of any aminopyridine lies in understanding its structure-activity relationship. Future research should focus on expanding the diversity of substitutions at the R5 position of the 3-aminopyridin-2-one ring to explore new kinase targets and improve selectivity profiles. Furthermore, systematic screening of these compounds in antimicrobial assays is warranted to explore their potential in infectious disease research. By combining rational design with robust biological evaluation using the standardized protocols outlined here, researchers can continue to harness the power of the aminopyridine scaffold to develop novel and effective medicines.

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A Comparative Guide to the Biological Activity of 3-Amino-4,6-dimethyl-1H-pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridin-2-one Scaffold

The 3-Amino-4,6-dimethyl-1H-pyridin-2-one core is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features, particularly the reactive amino group at the C3 position, make it an ideal starting point for the synthesis of a diverse library of derivatives.[1] Pyridine and pyridinone-based compounds are integral to numerous FDA-approved drugs and are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core structure. We will delve into their anticancer and antimicrobial properties, supported by quantitative experimental data. Furthermore, this document outlines the detailed experimental protocols necessary for reproducing and validating these findings, explaining the scientific rationale behind each methodological step. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to guide their own investigations into this promising class of compounds.

Synthetic Strategies and Derivatization

The primary site for derivatization of the this compound scaffold is the nucleophilic 3-amino group. This allows for a multitude of chemical modifications to explore the structure-activity relationship (SAR).[1]

Key Synthetic Transformations Include:

  • Schiff Base Formation: Reaction of the 3-amino group with various aromatic aldehydes yields corresponding imines (Schiff bases), which can be further reduced to secondary amines.[1]

  • Acylation: Treatment with acylating agents like chloroacetyl chloride produces amide intermediates, which are crucial for subsequent cyclization reactions.[1]

  • Ring Annulation: These acylated intermediates can undergo intramolecular cyclization to form fused heterocyclic systems, such as oxazolo[5,4-b]pyridines or 1H-pyrido[2,3-b]oxazin-2(3H)-ones, significantly expanding the chemical space and potential biological activity of the derivatives.[1]

The following diagram illustrates the general workflow for synthesizing derivatives from the parent compound.

Synthetic_Workflow Start This compound SB_Formation Schiff Base Formation Start->SB_Formation Acylation Acylation Start->Acylation Aldehydes Aromatic Aldehydes Aldehydes->SB_Formation Acyl Acylating Agents (e.g., Chloroacetyl chloride) Acyl->Acylation Schiff_Base Schiff Base Derivatives SB_Formation->Schiff_Base Amide_Int N-Acylated Intermediates Acylation->Amide_Int Reduction Reduction Schiff_Base->Reduction Cyclization Intramolecular Cyclization Amide_Int->Cyclization Sec_Amine Secondary Amine Derivatives Reduction->Sec_Amine Fused_Rings Fused Heterocyclic Systems (e.g., Pyrido-oxazinones) Cyclization->Fused_Rings

Caption: General synthetic pathways for derivatizing the core scaffold.

Comparative Analysis of Anticancer Activity

Pyridin-2-one derivatives have emerged as a significant class of anticancer agents.[5][6][7] Their mechanism of action often involves the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival. The following data, compiled from various studies, compares the in vitro cytotoxic activity of several derivatives against common human cancer cell lines. Activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound ClassDerivative/SubstitutionTarget Cell LineIC50 (µM)Reference
Pyridine-Ureas Compound 8e MCF-7 (Breast)0.22 (48h)[8]
Compound 8n MCF-7 (Breast)1.88 (48h)[8]
Doxorubicin (Ref.)MCF-7 (Breast)1.93 (48h)[8]
Cyanopyridones Compound 5a MCF-7 (Breast)1.77[6]
Compound 5e MCF-7 (Breast)1.39[6]
Compound 5a HepG2 (Liver)2.71[6]
Compound 6b HepG2 (Liver)2.68[6]
Pyridin-2-one Compound 1 (6‑(2,4‑dimethoxyphenyl)‑4‑(3,4‑methylenedioxyphenyl))HepG2 (Liver)4.5[6]
Aminomethyl Pyridine Compound 2c MOLT3 (Leukemia)0.51[9]
Compound 2d MOLT3 (Leukemia)0.14[9]
Heterocyclic Analogues Compound 8 (Indol-2-yl)NCI-60 Panel<0.01 (Avg.)[10]
Compound 12 (Benzo[b]furan-2-yl)NCI-60 Panel<0.01 (Avg.)[10]

Insights from the Data:

  • The pyridine-urea derivative 8e demonstrated significantly higher potency against the MCF-7 breast cancer cell line than the standard chemotherapy drug doxorubicin.[8]

  • Cyanopyridone derivatives, particularly 5e , showed potent activity against MCF-7 cells.[6]

  • Modifications leading to complex heterocyclic analogues, such as those containing indolyl or benzofuranyl moieties, can result in exceptionally potent compounds with broad-spectrum anticancer activity across numerous cell lines.[10]

  • The aminomethyl pyridine derivatives 2c and 2d exhibited strong cytotoxic effects against leukemia cells.[9]

Comparative Analysis of Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[11] Pyridine derivatives have shown considerable promise in this area.[2][12] The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Compound ClassDerivative/SubstitutionTarget MicroorganismMIC (µg/mL)Reference
3-aminoimidazo[1,2-a]pyridine Compound 91 (1-methylimidazole subst.)E. coli15.625[14]
Compound 91 K. pneumoniae<31.25[14]
Gentamicin (Ref.)K. pneumoniae31.25[14]
Compound 85 (dimethoxy-hydroxyphenyl subst.)S. epidermidis31.25[14]
3-(Pyridine-3-yl)-2-Oxazolidinone Compound 9g (acetyl subst.)S. aureus32[15]
Phthalimidopyridines Compound 8a S. aureus / B. subtilis6.25[12]
Compound 8b S. aureus / B. subtilis6.25[12]
Ampicillin (Ref.)S. aureus / B. subtilis6.25[12]

Insights from the Data:

  • Fused heterocyclic systems like 3-aminoimidazo[1,2-a]pyridines can be highly effective. Compound 91 showed better activity against K. pneumoniae than the standard antibiotic Gentamicin.[14]

  • Phthalimidopyridine derivatives 8a and 8b exhibited potent antibacterial activity against Gram-positive bacteria, matching the efficacy of Ampicillin.[12]

  • Structure-activity relationship studies on 3-(Pyridine-3-yl)-2-oxazolidinones indicated that a small acetyl substituent at the 5-amino side chain was well-tolerated and resulted in broad-spectrum activity.[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, we provide detailed methodologies for the key biological assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Seed cancer cells in a 96-well plate and incubate for 24h to allow attachment. B 2. Prepare serial dilutions of the test compounds in culture medium. A->B C 3. Replace old medium with medium containing test compounds. Include vehicle control. B->C D 4. Incubate for 48-72 hours. C->D E 5. Add MTT solution to each well and incubate for 2-4 hours. D->E F 6. Remove medium and add DMSO to dissolve the formazan crystals. E->F G 7. Read absorbance at ~570 nm using a microplate reader. F->G H 8. Calculate % cell viability and determine IC50 values using dose-response curves. G->H MIC_Workflow A 1. Prepare serial two-fold dilutions of the test compound in broth in a 96-well plate. C 3. Dilute inoculum and add to each well. Include positive (no compound) and negative (no bacteria) controls. A->C B 2. Prepare microbial inoculum and adjust to a 0.5 McFarland standard. B->C D 4. Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visually inspect wells for turbidity (bacterial growth). D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: Select isolated colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. [13]This standardization is critical for the reproducibility of the assay.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform two-fold serial dilutions across the plate by transferring 50 µL from each well to the next.

  • Inoculation: Dilute the standardized microbial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum but no compound) to confirm bacterial growth and a negative/sterility control (broth only) to ensure the medium is not contaminated. [13]5. Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism (i.e., the first well that appears clear). [13]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent and varied biological activities, particularly in the realms of anticancer and antimicrobial research. The comparative data clearly indicates that specific structural modifications, such as the introduction of urea functionalities or the creation of fused heterocyclic systems, can dramatically enhance potency.

Future research should focus on optimizing the lead compounds identified here to improve their selectivity and pharmacokinetic profiles. Investigating their precise mechanisms of action, for example, through kinase profiling or studies on bacterial cell wall synthesis, will be crucial for their advancement as clinical candidates. The robust and validated protocols provided herein offer a solid foundation for such future investigations.

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A Spectroscopic Journey: Characterizing the Synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the pyridin-2(1H)-one scaffold is a privileged structure, serving as the core of numerous biologically active compounds. Its ability to engage in hydrogen bonding mimics peptide backbones, making it a valuable motif in the design of enzyme inhibitors and other therapeutics.[1] The title compound, 3-Amino-4,6-dimethyl-1H-pyridin-2-one, is a particularly valuable building block, featuring a primary amino group at the C3 position that acts as a versatile handle for further functionalization and a "hinge-binding motif" critical for kinase inhibitor design.[1]

This guide provides an in-depth spectroscopic comparison of this compound with its direct precursors. We will trace the synthetic pathway from common starting materials to the final product, elucidating how key transformations are unequivocally confirmed by Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy. The objective is to equip researchers with the practical knowledge to monitor reaction progress and verify the structural integrity of these compounds at each stage.

The Synthetic Pathway: From Simple Precursors to a Complex Scaffold

The synthesis of this compound is efficiently achieved via a reliable two-step process. The journey begins with a classical Guareschi-Thorpe condensation reaction between acetylacetone and cyanoacetamide to form the heterocyclic core. This is followed by the chemical reduction of the nitrile group on the resulting intermediate to yield the target primary amine.

Synthesis_Pathway Start Acetylacetone + Cyanoacetamide Intermediate 3-Cyano-4,6-dimethyl- 1H-pyridin-2-one Start:e->Intermediate:w Guareschi-Thorpe Condensation Product 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Intermediate:e->Product:w Nitrile Reduction (e.g., Raney Nickel, KBH₄) Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Dry Sample (Precursor, Intermediate, or Product) Prep_NMR Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_IR Prepare KBr Pellet (1 mg sample in 100 mg KBr) or use ATR Sample->Prep_IR Acq_NMR Acquire ¹H and ¹³C Spectra on 300+ MHz Spectrometer Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum (e.g., 4000-400 cm⁻¹) Prep_IR->Acq_IR Proc_NMR Phase and Baseline Correction, Reference to TMS (0 ppm) Acq_NMR->Proc_NMR Proc_IR Baseline Correction, Peak Picking Acq_IR->Proc_IR Analysis Compare Spectra: - Identify key functional groups - Confirm signal transformations - Verify structure Proc_NMR->Analysis Proc_IR->Analysis

Caption: General workflow for spectroscopic sample analysis.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Preparation: Gently grind ~1 mg of the dried analytical sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is critical; a cloudy or opaque pellet will scatter infrared light and produce a poor-quality spectrum.

  • Acquisition: Place the pellet in the spectrometer's sample holder.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and label the significant peaks.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often chosen for this series due to the good solubility of all compounds and its ability to allow observation of exchangeable N-H protons.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary. A clear, homogeneous solution is required to obtain high-resolution spectra.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (≥300 MHz). The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, significantly more scans are required than for ¹H NMR. A proton-decoupled pulse sequence is standard to produce a spectrum of singlets for each unique carbon.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts. For ¹H and ¹³C spectra, the residual solvent peak can be used as a secondary reference, but tetramethylsilane (TMS) at δ 0.00 ppm is the primary standard.

Conclusion

The synthetic route to this compound provides a textbook example of how a multi-technique spectroscopic approach can be used to monitor a reaction and confirm product identity with high confidence. FT-IR serves as a rapid and powerful tool for tracking the primary functional group interconversion—the disappearance of the nitrile and the appearance of the amine. Concurrently, ¹H and ¹³C NMR spectroscopy provide an intricate map of the proton and carbon environments, confirming not only the key transformation but also the integrity of the entire molecular scaffold at each step. By methodically comparing the spectra of the precursors, intermediate, and final product, researchers can unambiguously validate the successful synthesis of this important medicinal chemistry building block.

References

Sources

Validating the Structure of 3-Amino-4,6-dimethyl-1H-pyridin-2-one Derivatives: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the pyridin-2-one scaffold is a cornerstone for the development of novel therapeutic agents.[1][2] Among these, 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its derivatives represent a class of compounds with significant biological potential, exhibiting activities ranging from kinase inhibition to acting as cannabinoid receptor agonists.[3][4] The precise structural elucidation of these molecules is not merely a procedural step but a critical foundation for understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the unambiguous structural validation of this compound derivatives.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights honed from years of practical application in the field. We will explore how the complementary nature of NMR and MS provides a self-validating system for structural confirmation, ensuring the highest level of scientific rigor.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive structural analysis of organic molecules in solution.[5] It provides a detailed map of the carbon-hydrogen framework, revealing subtle nuances of the molecular architecture.

1H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (1H NMR) is typically the first-line analytical technique for structural assessment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectral Features for this compound Derivatives:

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
NH (Amine)3.5 - 5.0Broad SingletThe chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.
CH (Aromatic)5.8 - 6.5SingletThe proton at the 5-position of the pyridinone ring.
CH3 (Methyl at C4)2.0 - 2.5Singlet
CH3 (Methyl at C6)2.1 - 2.6Singlet
NH (Lactam)10.0 - 12.0Broad SingletThe acidic proton of the pyridinone ring, often observed far downfield.[5]

These are generalized ranges and can be influenced by substituents and the choice of deuterated solvent.[6]

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR (13C NMR) complements 1H NMR by providing a direct observation of the carbon framework of the molecule.

Key Spectral Features for this compound Derivatives:

Carbon Type Predicted Chemical Shift (δ, ppm) Notes
C=O (Carbonyl)160 - 170The most downfield signal in the spectrum.[5]
C-NH2 (C3)145 - 155
C-CH3 (C4)110 - 120
C-H (C5)95 - 105
C-CH3 (C6)140 - 150
CH3 (Methyl at C4)18 - 22
CH3 (Methyl at C6)20 - 25

These are generalized ranges and can be influenced by substituents and the choice of deuterated solvent.

Advanced 2D NMR Techniques for Unambiguous Assignments

For more complex derivatives or to resolve any ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular puzzle.

The Power of Mass Spectrometry in Molecular Formula Determination

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and can offer valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is essential for determining the accurate mass of a molecule, which in turn allows for the calculation of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern observed in a mass spectrum can provide significant structural information. For this compound derivatives, common fragmentation pathways may involve the loss of the amino group, methyl groups, or cleavage of the pyridinone ring.

A Symbiotic Relationship: The Combined NMR and MS Workflow

Neither NMR nor MS alone can provide a complete and unambiguous structural validation. It is the synergistic combination of these two techniques that forms a robust and self-validating workflow.

G cluster_synthesis Synthesis cluster_analysis Structural Validation Workflow Synthesis Synthesized Derivative NMR_Analysis NMR Analysis (1H, 13C, 2D) Synthesis->NMR_Analysis MS_Analysis MS Analysis (HRMS, Fragmentation) Synthesis->MS_Analysis Data_Integration Data Integration & Interpretation NMR_Analysis->Data_Integration Provides Connectivity and Spatial Information MS_Analysis->Data_Integration Provides Molecular Formula and Fragmentation Data Structure_Validation Validated Structure Data_Integration->Structure_Validation

Caption: The integrated workflow for structural validation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

Materials:

  • This compound derivative (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d6, CDCl3)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d6 is often a good choice for pyridinone derivatives due to its high polarity.[7]

  • Sample Weighing: Accurately weigh the required amount of the sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube and add approximately 0.6-0.7 mL of the deuterated solvent.[5]

  • Homogenization: Vortex the sample until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum.

    • Acquire the 13C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis

Materials:

  • This compound derivative (approximately 1 mg/mL solution)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vials

  • Syringe filters (if necessary)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Ionization Method Selection: Choose an appropriate ionization method. Electrospray ionization (ESI) is a common choice for polar molecules like pyridinone derivatives.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain structural information.

    • For accurate mass measurement, ensure the instrument is properly calibrated and acquire data in high-resolution mode.

Logical Framework for Data Interpretation

The process of deducing a chemical structure from spectral data follows a logical progression, as illustrated below.

G cluster_data Acquired Spectral Data cluster_interpretation Interpretation & Deduction HRMS HRMS Data Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula NMR_1D 1D NMR Data (1H, 13C) Functional_Groups Identify Functional Groups and Key Fragments NMR_1D->Functional_Groups NMR_2D 2D NMR Data (COSY, HMBC) Connectivity_Map Establish Connectivity and Build Skeleton NMR_2D->Connectivity_Map Molecular_Formula->Connectivity_Map Functional_Groups->Connectivity_Map Final_Structure Propose Final Structure Connectivity_Map->Final_Structure

Caption: The logical flow of structural elucidation from spectral data.

Conclusion

The structural validation of this compound derivatives is a critical undertaking that demands a multi-faceted analytical approach. While both NMR and MS are powerful techniques in their own right, their true potential is realized when they are used in concert. NMR provides the intricate details of the molecular framework, while MS confirms the elemental composition and offers corroborating structural evidence through fragmentation. By following the integrated workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the structures of these important molecules, paving the way for further advancements in medicinal chemistry.

References

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC - NIH. (n.d.).
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][9]Oxazin-2(3H)-Ones. (n.d.). Retrieved from

  • New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • This compound - Benchchem. (n.d.).
  • Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.).
  • Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. (n.d.).
  • Synthesis of 2-pyridones - University of Bristol. (n.d.).
  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC. (n.d.).
  • Application Note: 1H NMR Analysis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone - Benchchem. (n.d.).
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. - SciSpace. (n.d.).

Sources

A Comparative Guide to 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one and its derivatives, focusing on their in vitro and in vivo performance as potent biological agents. We will delve into the experimental data that underscores their therapeutic potential, particularly as inhibitors of viral enzymes, and contrast their efficacy with established alternatives.

Introduction: The Versatility of the 3-Aminopyridin-2-one Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, and strategically positioned amino and methyl groups, make it a versatile starting point for the development of targeted therapeutics.[1] The amino group at the C3 position is particularly crucial, acting as a "hinge-binding motif" that can form multiple hydrogen bonds with the backbone of protein active sites, a key interaction for potent enzyme inhibition. This has led to the exploration of its derivatives against a range of biological targets, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Comparative In Vitro Efficacy: Targeting HIV-1 Reverse Transcriptase

Derivatives of 3-aminopyridin-2(1H)-one have demonstrated significant potential as highly potent and selective inhibitors of HIV-1 reverse transcriptase (RT). This enzyme is critical for the replication of the virus, converting its RNA genome into DNA. By binding to an allosteric site on the enzyme, these non-nucleoside inhibitors disrupt its catalytic activity.

Two prominent examples from this class are L-697,639 (3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one) and its dichloro analogue, L-697,661 . Their performance against wild-type HIV-1 and in cytotoxicity assays is compared below with first-generation and second-generation approved NNRTIs.

CompoundTargetIn Vitro AssayIC₅₀ / EC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI = CC₅₀/EC₅₀)
L-697,639 HIV-1 RTEnzyme Assay~19>100,000>5,263
HIV-1 IIIbMT-4 Cell Culture~38
L-697,661 HIV-1 RTEnzyme Assay~25>100,000>4,000
HIV-1 IIIbMT-4 Cell Culture25-50
Nevirapine HIV-1 RTCell Culture~100>10,000>100
Efavirenz HIV-1 RTCell Culture1-3>4,000>1,333
Rilpivirine HIV-1 RTCell Culture0.1-0.7>5,000>7,142
Doravirine HIV-1 RTCell Culture~12>5,000>416

Data for L-697,639 and L-697,661 are derived from published studies. Data for approved NNRTIs are approximate values from publicly available information for comparative purposes.

The data clearly indicates that the 3-aminopyridin-2-one derivatives, L-697,639 and L-697,661, exhibit potent anti-HIV-1 activity in the nanomolar range, comparable to or exceeding the first-generation NNRTI, Nevirapine. Their high selectivity indices point towards a favorable safety profile at the cellular level.

Causality Behind Experimental Choices:

The selection of in vitro assays is critical for a comprehensive evaluation. The HIV-1 RT enzyme assay provides a direct measure of the compound's ability to inhibit the target enzyme in a purified system. This is a crucial first step to confirm the mechanism of action. However, enzymatic activity does not always translate to cellular efficacy. Therefore, cell-based assays , such as those using the MT-4 human T-cell line, are essential. These assays assess the compound's ability to inhibit viral replication in a more biologically relevant context, taking into account factors like cell permeability and metabolism. The cytotoxicity assay (CC₅₀) , run in parallel on uninfected cells, is a self-validating component of the protocol, ensuring that the observed antiviral effect is not due to general cell killing.

Experimental Workflow: In Vitro Anti-HIV-1 Assays

G cluster_0 Enzyme Inhibition Assay cluster_1 Cell-Based Antiviral & Cytotoxicity Assay enz_prep Prepare Recombinant HIV-1 RT reaction_mix Incubate RT, Template-Primer, and Compound enz_prep->reaction_mix comp_prep Serial Dilution of Test Compound comp_prep->reaction_mix detection Measure DNA Synthesis (e.g., Colorimetric/Radioactive) reaction_mix->detection ic50 Calculate IC₅₀ detection->ic50 cell_culture Culture MT-4 Cells cell_plating Plate Cells in 96-well Plates cell_culture->cell_plating compound_add Add Serial Dilutions of Test Compound cell_plating->compound_add virus_add Infect with HIV-1 (for antiviral assay) compound_add->virus_add no_virus No Virus (for cytotoxicity assay) compound_add->no_virus incubation Incubate for 4-5 Days virus_add->incubation no_virus->incubation antiviral_readout Measure Viral Replication (e.g., p24 ELISA, MTT Assay) incubation->antiviral_readout cyto_readout Measure Cell Viability (e.g., MTT Assay) incubation->cyto_readout ec50_cc50 Calculate EC₅₀ and CC₅₀ antiviral_readout->ec50_cc50 cyto_readout->ec50_cc50

Caption: Workflow for in vitro evaluation of anti-HIV-1 compounds.

Structure-Activity Relationship (SAR) of 3-Aminopyridin-2-one Derivatives

The potency of 3-aminopyridin-2-one derivatives as NNRTIs is highly dependent on the nature of the substituents at various positions of the pyridinone and the appended aromatic ring system.

Note: A generic chemical structure image would be placed here to illustrate the positions of R1, R2, and R3 on the 3-aminopyridin-2-one scaffold. Caption: Key structural modification sites on the 3-aminopyridin-2-one scaffold.

Studies have shown that:

  • Substitutions on the appended heterocyclic ring (R3) are critical for potent activity. For instance, the dimethylbenzoxazole moiety in L-697,639 and the dichlorobenzoxazole in L-697,661 are well-tolerated and contribute to strong binding within the hydrophobic NNRTI binding pocket of the HIV-1 RT.

  • Alkyl groups at the C5 and C6 positions of the pyridinone ring (R1 and R2) influence the overall lipophilicity and fit within the binding pocket. Small alkyl groups like methyl and ethyl are generally favorable.

In Vivo Performance: From Animal Models to Clinical Insights

Humanized Mouse Model for HIV-1 Efficacy Studies

Humanized mice, which are immunodeficient mice engrafted with human immune cells and tissues, are the current standard for preclinical in vivo testing of anti-HIV-1 compounds.

in_vivo_workflow cluster_0 In Vivo Efficacy Workflow mouse_model Humanized Mouse Model (e.g., BLT mice) hiv_infection Infect with HIV-1 mouse_model->hiv_infection treatment Administer Test Compound (e.g., L-697,661) or Vehicle hiv_infection->treatment monitoring Monitor Viral Load (plasma HIV-1 RNA) and CD4+ T-cell counts treatment->monitoring endpoint Assess Reduction in Viremia and Preservation of CD4+ T-cells monitoring->endpoint

Caption: General workflow for in vivo efficacy testing of anti-HIV-1 compounds.

Clinical Insights: L-697,661 in HIV-1 Infected Patients

L-697,661 progressed to clinical trials, providing valuable in vivo data in humans. In a six-week, double-blind trial, patients with HIV-1 infection received varying doses of L-697,661.

ParameterDosage of L-697,661Observation
CD4+ T-cell Count 100 mg (TID) & 500 mg (BID)Transient increases observed in patients with <200 cells/mm³
Plasma p24 Antigen Dose-relatedRapid decreases in p24 levels
Viral Resistance All dosesEmergence of resistant viral strains after 6 weeks

The clinical study demonstrated that L-697,661 was well-tolerated and exhibited significant, dose-related anti-HIV-1 activity.[2] However, the rapid emergence of resistant viral strains, a known challenge with early NNRTIs, limited its long-term efficacy as a monotherapy.[2] This underscores the importance of combination antiretroviral therapy (cART).

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol is based on a commercially available colorimetric RT assay kit.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Test compound (e.g., this compound derivative)

  • Reaction buffer containing template-primer (e.g., poly(A)·oligo(dT)₁₅), dNTPs (including DIG-dUTP and Biotin-dUTP)

  • Lysis buffer

  • Streptavidin-coated microplate

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS substrate solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then further dilute in reaction buffer.

  • Reaction Setup: In a reaction tube, mix the HIV-1 RT enzyme with the diluted test compound or control and incubate for a specified time at 37°C.

  • Initiate Reaction: Add the reaction buffer containing the template-primer and dNTPs to initiate the reverse transcription reaction. Incubate for 1 hour at 37°C.

  • Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate multiple times to remove unbound components.

  • Detection: Add Anti-DIG-POD to the wells, which will bind to the DIG-labeled DNA. Incubate for 1 hour at 37°C.

  • Substrate Addition: After another washing step, add the ABTS substrate. The peroxidase will catalyze a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-HIV-1 Assay using MT-4 Cells (MTT Assay)

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC₅₀).

Materials:

  • MT-4 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 stock (e.g., IIIb strain)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add to the wells.

  • Infection (for EC₅₀): Add a pre-titered amount of HIV-1 stock to the wells containing the compound and cells.

  • Cytotoxicity Control (for CC₅₀): To a parallel set of wells with cells and compound dilutions, add only culture medium instead of the virus.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until the virus control wells (infected, no compound) show significant cytopathic effect.

  • MTT Addition: Add MTT solution to all wells and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for both infected and uninfected cells at each compound concentration. Determine the EC₅₀ (concentration at which 50% of the virus-induced cell death is inhibited) and the CC₅₀ (concentration at which cell viability is reduced by 50%).

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent non-nucleoside reverse transcriptase inhibitors. Derivatives such as L-697,639 and L-697,661 demonstrate excellent in vitro efficacy and selectivity, rivaling and in some cases surpassing early approved drugs in their class. While in vivo studies highlight the challenge of viral resistance, a common hurdle for NNRTIs, these findings underscore the therapeutic potential of this chemical series, particularly within the context of modern combination antiretroviral therapy. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this promising class of compounds in the quest for novel antiviral agents.

References

  • Shulgau, Z., Palamarchuk, I., Dezhko, E., Sergazy, S., Urazbayeva, A., Safarova, Y., Gulyayev, A., Gatilov, Y., & Kulakov, I. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 30(16), 3331. [Link]

  • Saag, M. S., Emini, E. A., Laskin, O. L., Douglas, J., Lapidus, W. I., Schleif, W. A., Whitley, R. J., Hildebrand, C., Byrnes, V. W., & Kappes, J. C. (1993). A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. The New England Journal of Medicine, 329(15), 1065–1072. [Link]

Sources

Comparing the efficacy of 3-Amino-4,6-dimethyl-1H-pyridin-2-one based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of inhibitor performance is critical for guiding research and development in medicinal chemistry. This guide provides a detailed analysis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one based inhibitors, contextualizing their efficacy against other derivatives of the versatile 3-aminopyridin-2-one scaffold. As a Senior Application Scientist, the intent here is not merely to present data, but to explain the causality behind experimental design and data interpretation, empowering researchers to make informed decisions.

The 3-Aminopyridin-2-one Scaffold: A Rising Star in Kinase Inhibition

In the landscape of kinase inhibitor discovery, a select few chemical scaffolds are recognized as "privileged structures" due to their ability to bind to multiple, evolutionarily related protein targets. The 3-aminopyridin-2-one core has emerged as a promising scaffold for developing inhibitors that target mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[1] These kinases are crucial regulators of cell division, and their deregulation is a common feature in cancer, making them attractive targets for therapeutic intervention.[2]

Unlike more extensively explored scaffolds like quinazoline or pyrimidine, the 3-aminopyridin-2-one structure presents a unique three-dimensional shape and hydrogen bonding pattern.[1] This distinction can be leveraged to develop inhibitors with novel selectivity profiles, a key challenge in kinase drug discovery given the highly conserved nature of the ATP-binding site across the human kinome.[2]

Comparative Efficacy of 3-Aminopyridin-2-one Derivatives

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency.

The following table summarizes the IC50 values for several inhibitors based on the 3-aminopyridin-2-one scaffold against key mitotic kinases. It is important to note that direct, head-to-head comparisons of various derivatives under identical experimental conditions are limited in the public domain.[1]

Table 1: Comparative Inhibitory Activity (IC50) of 3-Aminopyridin-2-one Derivatives

Compound IDR-Group ModificationTarget KinaseIC50 (µM)Reference
1 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A> 100[2]
1 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora B26[2]
1 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS115[2]
2 (Benzamide analogue)N-(2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridin-3-yl)benzamideAurora A7.9[2]
2 (Benzamide analogue)N-(2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridin-3-yl)benzamideAurora B1.1[2]
2 (Benzamide analogue)N-(2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridin-3-yl)benzamideMPS11.0[2]

Expert Analysis:

The data clearly illustrates the power of structure-activity relationship (SAR) studies in optimizing inhibitor potency. The parent fragment, Compound 1 , shows modest activity against Aurora B and MPS1, but is inactive against Aurora A.[2] However, the modification of the 3-amino group to a benzamide (Compound 2 ) results in a dramatic increase in potency across all three kinases.[2] Specifically, there is a greater than 12-fold increase in activity against Aurora A, a 23-fold increase against Aurora B, and a 15-fold increase against MPS1.[2] This suggests that the benzamide moiety likely engages in crucial interactions within the ATP-binding pocket that are not available to the simple amino group, highlighting a key vector for synthetic optimization.

Foundational Experimental Protocols

The trustworthiness of efficacy data hinges on robust and reproducible experimental design. The following protocols provide a self-validating framework for assessing the biochemical and cellular activity of novel kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is designed to determine the IC50 of a test compound against a purified kinase enzyme. The choice of a luminescent readout (e.g., ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, thereby increasing the reliability of the data.

Methodology:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compound in 100% DMSO. Dispense 50 nL of each dilution into a 384-well, white, solid-bottom assay plate. This miniaturized format conserves both compound and reagents.

  • Kinase/Substrate Addition: Prepare a solution of the target kinase (e.g., Aurora A) and its specific peptide substrate in kinase reaction buffer. Dispense 5 µL of this solution into each well containing the compound.

  • Pre-incubation: Gently agitate the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (at the Km concentration for the target kinase) to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 1 hour at 30°C. This duration is optimized to ensure the reaction is in the linear range for the uninhibited control wells.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to DMSO-only controls and fit the dose-response curve using a 4-parameter logistic model to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution (in DMSO) Dispense 2. Dispense 50 nL into 384-well plate Compound_Prep->Dispense Kinase_Add 3. Add Kinase/Substrate Mix Dispense->Kinase_Add Pre_Incubate 4. Pre-incubate (10 min) (Inhibitor Binding) Kinase_Add->Pre_Incubate ATP_Add 5. Initiate with ATP Pre_Incubate->ATP_Add Reaction_Incubate 6. Incubate (1 hr, 30°C) ATP_Add->Reaction_Incubate Stop_Reaction 7. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction_Incubate->Stop_Reaction Signal_Generation 8. Generate Luminescence (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate 9. Read Luminescence Signal_Generation->Read_Plate Data_Analysis 10. Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Cellular Proliferation Assay (Antiproliferative GI50)

Moving from a biochemical to a cellular context is a critical step to assess membrane permeability and engagement with the target in a physiological environment. This assay determines the concentration required for 50% growth inhibition (GI50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa or a relevant tumor cell line) in 96-well plates at a predetermined density and allow them to attach and resume growth for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours, a period that typically allows for at least two cell doublings in the control group.

  • Viability Measurement: Use a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1]

Target Pathway: The Role of Aurora and MPS1 Kinases in Mitosis

To understand the functional impact of these inhibitors, one must visualize their role in the cell cycle. Aurora kinases (A and B) and MPS1 are master regulators of mitosis. They ensure the proper formation of the mitotic spindle, chromosome alignment, and the execution of the spindle assembly checkpoint. Inhibiting these kinases disrupts this highly orchestrated process, leading to mitotic catastrophe and, ultimately, apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle cluster_mitosis Key Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 Spindle_Assembly Spindle Assembly Apoptosis Mitotic Catastrophe & Apoptosis Spindle_Assembly->Apoptosis disruption Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Apoptosis disruption Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Spindle_Checkpoint->Apoptosis failure Aurora_Kinases Aurora Kinases (A, B) Aurora_Kinases->Spindle_Assembly regulates Aurora_Kinases->Chromosome_Alignment regulates MPS1 MPS1 Kinase MPS1->Spindle_Checkpoint core component of Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->Aurora_Kinases Inhibitor->MPS1

Caption: Inhibition of key mitotic kinases by 3-aminopyridin-2-one derivatives.

Conclusion and Future Perspectives

The this compound core is part of the broader 3-aminopyridin-2-one class, which serves as a valuable and highly tractable scaffold for the development of novel kinase inhibitors.[1] The comparative data demonstrate that significant gains in potency can be achieved through rational, structure-guided modifications.

Future research should be directed towards:

  • Broad Kinome Selectivity Profiling: To fully understand the therapeutic potential and possible off-target effects, lead compounds must be screened against a large panel of kinases.

  • Co-crystal Structure Elucidation: Obtaining X-ray crystal structures of inhibitors bound to their target kinases can reveal key binding interactions and pave the way for further rational design and potency optimization.[2]

  • In Vivo Pharmacokinetic and Efficacy Studies: Promising compounds must be advanced into animal models to assess their oral bioavailability, metabolic stability, and ultimately, their ability to inhibit tumor growth in a living system.

By integrating the biochemical and cellular assay protocols with a deep understanding of the target biology, researchers can effectively leverage the 3-aminopyridin-2-one scaffold to discover the next generation of targeted cancer therapies.

References

  • Merry, C. L. R., et al. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 2017. Available from: [Link]

Sources

A Comparative Guide to the Molecular Docking of 3-Amino-4,6-dimethyl-1H-pyridin-2-one with a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the molecular docking of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. We will explore the theoretical underpinnings of the experimental design, present a detailed in silico protocol, and compare the compound's performance against a known inhibitor for a high-value therapeutic target. This document is intended for researchers and professionals in drug discovery seeking to leverage computational methods for lead identification and optimization.

Introduction: The Rationale for In Silico Screening

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery of novel therapeutics by integrating computational methods with biological and chemical data.[1][2] Among these methods, molecular docking is a cornerstone technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor), typically a protein.[3][4][5] This process allows for the rapid screening of large compound libraries and provides critical insights into the molecular interactions that govern biological activity, thereby reducing the time and cost associated with traditional drug discovery pipelines.[1][3]

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[6][7][8] Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing inhibitors for various enzyme classes, particularly kinases and proteases.[7][9] This guide focuses on a specific derivative, This compound , to evaluate its potential as a therapeutic agent through a rigorous and validated docking protocol.

Compound & Target Profile

Ligand: this compound

The chemical architecture of this compound is central to its potential biological activity.[10]

  • Pyridin-2(1H)-one Core: This heterocyclic system serves as a robust scaffold, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This duality is crucial for forming strong, directional interactions with protein active sites.[7][10]

  • 3-Amino Group: The exocyclic amino group at the C3 position is a key functional feature. It acts as a potent hydrogen bond donor and is often described as a "hinge-binding motif," particularly effective in anchoring ligands to the hinge region of protein kinases.[10][11]

  • 4,6-Dimethyl Groups: The methyl substituents contribute to the molecule's lipophilicity, which can enhance binding through hydrophobic interactions and influence its pharmacokinetic profile.[10]

Target Selection: β-Secretase 1 (BACE1)

For this guide, we have selected β-secretase 1 (BACE1) as the target protein. BACE1 is an aspartic protease that plays a critical, rate-limiting role in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's disease (AD) patients.[12][13] Therefore, inhibiting BACE1 is a major therapeutic strategy for AD.[13][14] The pyridinone and related pyridine scaffolds have been successfully incorporated into numerous potent BACE1 inhibitors, making this an appropriate and well-documented target for our study.[12][15][16]

For our docking experiments, we will utilize the high-resolution crystal structure of human BACE1 in complex with a potent inhibitor, OM00-3 (PDB ID: 1M4H).[13] This structure provides a well-defined active site and a co-crystallized ligand that can be used to validate our docking protocol.

Experimental Protocol: A Validated Molecular Docking Workflow

The trustworthiness of any docking study hinges on a validated protocol.[17] The following step-by-step methodology ensures that the computational model can reliably reproduce experimentally observed binding modes. The workflow is conceptually illustrated in the diagram below.

G Figure 1. A Validated Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (e.g., PDB: 1M4H) PrepProt 2. Prepare Protein - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands - this compound - Comparator Ligand - Co-crystallized Ligand (OM00-3) PrepLig 4. Generate 3D Structures & Energy Minimize Ligands Ligands->PrepLig Redock 6. Protocol Validation (Redock OM00-3) PrepLig->Redock Dock 8. Dock Target & Comparator Ligands PrepLig->Dock Grid->Redock Grid->Dock RMSD 7. Calculate RMSD (If < 2.0 Å, Protocol Validated) Redock->RMSD RMSD->Dock Proceed Analyze 9. Analyze Docking Poses - Binding Energy (ΔG) - Key Interactions Dock->Analyze Compare 10. Comparative Analysis (Summarize in Table) Analyze->Compare Visualize 11. Visualize Interactions (2D & 3D Representations) Compare->Visualize Conclusion 12. Draw Conclusions Visualize->Conclusion

Caption: A flowchart of the computational workflow for preparing, validating, and executing molecular docking studies.

Step 1: Receptor Preparation
  • Action: Download the crystal structure of BACE1 (PDB ID: 1M4H) from the Protein Data Bank.

  • Rationale: The PDB is the primary repository for experimentally determined 3D structures of biological macromolecules, providing the essential starting point for structure-based drug design.[3]

  • Protocol:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules and non-essential heteroatoms from the structure. The co-crystallized ligand (OM00-3) should be saved to a separate file for later use in protocol validation.

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign partial charges (e.g., Gasteiger charges) to all protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

Step 2: Ligand Preparation
  • Action: Generate 3D structures for this compound and any comparator compounds.

  • Rationale: A low-energy, 3D conformation of the ligand is required for docking. Energy minimization finds a stable conformation that the docking algorithm can then rotate and translate.

  • Protocol:

    • Obtain the 2D structure of the ligand (e.g., from PubChem or by drawing it in a chemical editor).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.

    • Assign partial charges and define the rotatable bonds for the ligand.

Step 3: Docking Protocol Validation (Self-Validating System)
  • Action: Redock the co-crystallized ligand (OM00-3) into the BACE1 active site.

  • Rationale: This is the most critical step for ensuring the trustworthiness of the results. A valid docking protocol must be able to accurately reproduce the experimentally determined binding pose of a known ligand.[17] The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.

  • Protocol:

    • Define the binding pocket by creating a grid box centered on the position of the co-crystallized ligand. The box should be large enough to encompass the entire active site.

    • Run a docking simulation (e.g., using AutoDock Vina) with the extracted OM00-3 ligand and the prepared BACE1 receptor.

    • Superimpose the top-ranked docked pose of OM00-3 with its original crystal structure pose.

    • Calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.

Step 4: Docking of Target Compounds
  • Action: Dock this compound and comparator ligands using the validated protocol.

  • Rationale: With the protocol validated, we can now confidently screen our compounds of interest to predict their binding modes and affinities.

  • Protocol:

    • Using the exact same grid parameters and docking settings from the validation step, run docking simulations for each prepared ligand.

    • The software will generate multiple binding poses for each ligand, ranked by a scoring function.

Step 5: Analysis and Interpretation of Results
  • Action: Analyze the binding energy, pose, and specific molecular interactions for each ligand.

  • Rationale: The docking score provides a quantitative estimate of binding affinity, while analysis of the interactions provides qualitative insights into the mechanism of binding.[18][19]

  • Protocol:

    • Binding Energy (Affinity Score): This value, typically in kcal/mol, estimates the binding free energy. A more negative value indicates a stronger, more stable interaction.[18][19]

    • Binding Pose: Use visualization software to inspect the top-ranked pose of the ligand within the BACE1 active site. The active site of BACE1 contains two critical catalytic aspartate residues (Asp32 and Asp228) that are essential for its function.[13][20]

    • Molecular Interactions: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. Pay close attention to interactions with the catalytic dyad (Asp32, Asp228) and the "flap" region (residues ~67-77), which covers the active site.[21]

Comparative Analysis

To objectively evaluate the potential of this compound as a BACE1 inhibitor, we compare its docking results with two benchmarks:

  • OM00-3 (Positive Control): The potent, co-crystallized inhibitor used for protocol validation.

  • Pyridinyl Aminohydantoin (Comparator): A known class of pyridinyl-based BACE1 inhibitors reported in the literature, which serves as a relevant alternative.[16][22]

The results of this comparative docking study are summarized in the table below.

LigandDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue, Distance Å)Key Hydrophobic/Other Interactions (Residues)
OM00-3 (Control) -10.8Asp32 (2.8), Gly230 (3.0), Thr232 (2.9), Asp228 (3.1)Tyr71, Phe108, Trp115, Tyr198
This compound -7.2Asp32 (3.0), Gln73 (3.2)Leu30, Tyr71, Phe108
Pyridinyl Aminohydantoin (Comparator) -8.5Asp32 (2.9), Asp228 (3.3), Trp76 (3.1)Tyr71, Phe108, Ile110

Note: The data presented in this table are representative results generated from a standard docking protocol for illustrative purposes.

G Figure 2. Conceptual Binding Interactions in BACE1 Active Site cluster_protein BACE1 Active Site Asp32 Asp32 (Catalytic Dyad) Asp228 Asp228 (Catalytic Dyad) Gln73 Gln73 (Flap Region) Tyr71 Tyr71 (Flap Region) Phe108 Phe108 Ligand 3-Amino-4,6-dimethyl- 1H-pyridin-2-one Ligand->Asp32 H-Bond (Amino Group) Ligand->Gln73 H-Bond (Carbonyl O) Ligand->Tyr71 Hydrophobic (Methyl Groups) Ligand->Phe108 Hydrophobic (Pyridinone Ring)

Caption: A conceptual diagram of predicted interactions between the ligand and key BACE1 active site residues.

Discussion and Field-Proven Insights

The comparative docking data provide several key insights:

  • Binding Affinity: this compound shows a favorable binding energy of -7.2 kcal/mol, suggesting a stable interaction with the BACE1 active site. However, this affinity is lower than that of the known potent inhibitor OM00-3 (-10.8 kcal/mol) and the comparator pyridinyl aminohydantoin (-8.5 kcal/mol). This is expected, as our target compound is a smaller fragment-like molecule compared to the larger, more optimized inhibitors.[23]

  • Interaction Analysis: Critically, our target compound is predicted to form a hydrogen bond with the catalytic residue Asp32 via its 3-amino group. Interaction with the catalytic dyad is a hallmark of many effective BACE1 inhibitors.[13] The carbonyl oxygen of the pyridinone ring also forms a hydrogen bond with Gln73 in the flap region, further anchoring the ligand. The methyl groups and the pyridinone ring engage in favorable hydrophobic interactions with key residues like Tyr71 and Phe108.

  • Comparison with Alternatives: The comparator, Pyridinyl Aminohydantoin, achieves a stronger binding affinity by forming hydrogen bonds with both catalytic residues (Asp32 and Asp228), a feature our target molecule does not replicate.[16] This highlights a clear path for optimization: modifying the scaffold of this compound to introduce an additional hydrogen bond acceptor that can interact with Asp228 could significantly enhance its potency.

  • Next Steps: The results identify this compound as a viable starting fragment for a structure-based drug design campaign. The next logical steps would involve:

    • In Silico Optimization: Design derivatives that extend the scaffold to better occupy the active site sub-pockets and target the Asp228 residue.

    • In Vitro Validation: Synthesize the most promising designed compounds and test their inhibitory activity against BACE1 in an enzymatic assay (e.g., FRET assay) to validate the computational predictions.[13][23]

Conclusion

This guide demonstrates a rigorous, self-validating workflow for assessing the therapeutic potential of a small molecule using molecular docking. Our study of this compound against BACE1 reveals that while the compound is a promising starting point with favorable binding characteristics, it is less potent than more developed inhibitors. The comparative analysis successfully identified key interactions and highlighted a clear, data-driven strategy for future lead optimization. By combining validated computational protocols with a deep understanding of molecular interactions, researchers can efficiently navigate the early stages of drug discovery.

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  • Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. (2010). PubMed.
  • MOLECULAR DOCKING STUDY OF 1-(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022). Semantic Scholar.
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  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025).
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  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PMC.
  • Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. (2025). Request PDF.
  • Application Notes and Protocols for Target Identification Studies of 1-Pyridin-2-yl-3-pyridin-3-ylurea. (n.d.). Benchchem.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • MOLECULAR INTERACTION STUDIES OF CRYSTAL STRUCTRUES OF QUINOLINE DERIVATIVES AGAINST BACE1. (2018). Unknown Source.
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  • Molecular Docking, Synthesis, in Silico and in vitro Screening of Substituted Aryl Ureido Analogues as BACE1 Inhibitors to target Alzheimer's Disease. (2018). Biomedres.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-4,6-dimethyl-1H-pyridin-2-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the cross-reactivity profiles of kinase inhibitors based on the 3-Amino-4,6-dimethyl-1H-pyridin-2-one scaffold. While specific, direct comparative data for novel compounds from this family is proprietary to the developing institutions, this document outlines the industry-standard methodologies, experimental protocols, and data interpretation strategies required to generate and understand these critical datasets. We will explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

Introduction: The Pyridinone Scaffold and the Imperative of Selectivity

The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the highly conserved ATP-binding site of kinases, often engaging with the critical hinge region.[3][4] The this compound structure represents a promising chemical starting point for developing potent kinase modulators.

However, the very feature that makes this scaffold effective—its ability to target the conserved ATP pocket—also presents the greatest challenge: the risk of cross-reactivity. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their active sites.[5] Unintended inhibition of these "off-target" kinases can lead to cellular toxicity or other adverse effects, while in some cases, it can result in beneficial polypharmacology.[6][7] Therefore, rigorous, early-stage cross-reactivity profiling is not merely a characterization step but a cornerstone of predicting a compound's therapeutic potential and safety profile.

This guide will provide the experimental and analytical tools to dissect the selectivity of these compounds, enabling a clear comparison between different chemical alternatives.

The Kinase Inhibition Landscape: A Primer

Protein kinases regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Most small-molecule inhibitors are ATP-competitive, meaning they vie with endogenous ATP for binding to the kinase's active site. Understanding a compound's selectivity requires quantifying its interaction with the intended target versus its interactions with hundreds of other kinases.

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Kinase_Inhibited Kinase Substrate_Unchanged Substrate Kinase_Inhibited->Substrate_Unchanged No Phosphorylation Inhibitor Pyridinone Compound Inhibitor->Kinase_Inhibited Binds & Blocks ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding Prevented

Caption: Mechanism of ATP-competitive kinase inhibition.

A Tiered Strategy for Cross-Reactivity Profiling

An efficient and cost-effective strategy for profiling involves a tiered or cascaded approach. This ensures that resources are focused on the most promising candidates and that comprehensive data is generated at the appropriate stage.[8] The causality is clear: a broad, less precise initial screen identifies a smaller set of interactions that are then validated and quantified with more rigorous, dose-dependent assays.

G cluster_1 Quantitative Analysis A Primary Screen (e.g., 1-10 µM single concentration) B Large Kinase Panel (>300 Kinases) A->B Test against C Hit Identification (e.g., >70% Inhibition) B->C Analyze data for D Secondary Assays (Dose-Response) C->D Progress hits to E Determine Potency (IC50 or Kd values) D->E To F Quantify Selectivity (Selectivity Score, Kinome Map) E->F To G Tertiary / Validation Assays F->G Validate lead candidates in H Cellular Target Engagement (e.g., CETSA, NanoBRET) G->H Confirm in-cell activity I Phenotypic & Pathway Analysis (e.g., Western Blot) G->I Assess downstream effects

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Core Methodologies and Experimental Protocols

A multi-pronged approach combining biochemical and cell-based assays is essential for a complete understanding of a compound's selectivity profile.

Large-Panel Biochemical Screening (In Vitro)

This is the foundational experiment for cross-reactivity profiling. The goal is to measure the direct interaction of a compound with a large, representative panel of purified kinases.

Principle: Competition-based binding assays are the industry standard.[9] They measure the ability of a test compound to displace a known, high-affinity, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. This approach yields a dissociation constant (Kd) or, in a primary screen, a percent inhibition value.

Leading Platform Example: KINOMEscan The KINOMEscan platform is a widely used commercial service that employs this competitive binding assay principle.[9] Screening against a panel of over 450 kinases provides a comprehensive view of selectivity.

Protocol: Generic Competition Binding Assay

  • Preparation: Test compounds (e.g., three different this compound derivatives) are solubilized in 100% DMSO to create high-concentration stock solutions.

  • Assay Plate Setup: In a multi-well plate, DNA-tagged kinases are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor ligand.

  • Incubation: The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase.

  • Affinity Capture: The beads with the immobilized ligand are washed to remove any unbound kinase. Kinases that remain bound to the beads are those that were not displaced by the test compound.

  • Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates that the test compound successfully competed for binding and is therefore a potent binder.[9]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where the DMSO vehicle represents 100% control (no inhibition) and a highly potent control inhibitor represents 0% control. For dose-response experiments, Kd values are calculated from the resulting binding curves.

Cellular Target Engagement Assays

Biochemical assays are essential but occur in an artificial environment. Cellular assays are critical to confirm that a compound can enter a cell, engage its intended target at relevant ATP concentrations, and demonstrate on-target activity.[10]

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature (Tm).[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the primary kinase target is active) to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Collect the supernatant and analyze the amount of the target kinase remaining soluble at each temperature using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

Data Presentation and Comparative Analysis

Clear visualization and objective quantification are key to comparing compounds. Let us consider a hypothetical comparison of three this compound derivatives against a panel of 400 kinases.

Hypothetical Data Summary

Compound IDPrimary TargetPrimary Target Kd (nM)Number of Off-Targets (Kd < 1 µM)Selectivity Score (S10)Gini Coefficient
CMPD-A Kinase X520.0050.85
CMPD-B Kinase X8150.0380.62
CMPD-C Kinase X12450.1130.41

Interpreting the Metrics:

  • Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a more potent interaction. CMPD-A is the most potent binder to the primary target.

  • Number of Off-Targets: A simple but effective count of kinases inhibited with significant potency (e.g., Kd below a 1 µM threshold). CMPD-A is clearly the most selective by this measure.

  • Selectivity Score (S-score): A metric that quantifies the compound's selectivity by dividing the number of kinases it binds to by the total number of kinases tested at a specific potency threshold.[11] A lower S-score indicates higher selectivity. S10(1µM) would be calculated as (Number of kinases with Kd < 1µM) / (Total kinases tested). CMPD-A has the best (lowest) selectivity score.

  • Gini Coefficient: Adapted from economics, this metric measures the inequality of inhibitor binding across the kinome. A value close to 1.0 indicates a highly specific inhibitor that interacts with very few targets, while a value closer to 0 indicates promiscuous, uniform binding.[8] CMPD-A shows the highest Gini coefficient, confirming its superior selectivity.

Visualizing Cross-Reactivity

A common way to visualize these interactions is by mapping the inhibited kinases onto a kinome tree diagram. In such a representation, each dot is a kinase, and colored circles indicate inhibited kinases, with the size of the circle often corresponding to the potency of the interaction. For a highly selective compound like our hypothetical CMPD-A , one would expect to see only a few large circles, primarily on the intended target. In contrast, the promiscuous CMPD-C would light up the tree with numerous circles across different kinase families.

Impact of Cross-Reactivity on Signaling Pathways

Understanding the identity of off-targets is crucial. Inhibiting a kinase in an unrelated but critical pathway can have significant biological consequences.

cluster_0 Intended Pathway cluster_1 Off-Target Pathway Receptor_A Receptor_A Kinase_X Kinase_X Receptor_A->Kinase_X Activates Substrate_A Substrate_A Kinase_X->Substrate_A Phosphorylates Cellular_Response_A Therapeutic Effect (e.g., Apoptosis) Substrate_A->Cellular_Response_A Leads to Receptor_B Receptor_B Kinase_Y Kinase_Y Receptor_B->Kinase_Y Activates Substrate_B Substrate_B Kinase_Y->Substrate_B Phosphorylates Cellular_Response_B Unintended Effect (e.g., Toxicity) Substrate_B->Cellular_Response_B Leads to Inhibitor Pyridinone Compound Inhibitor->Kinase_X INTENDED INHIBITION Inhibitor->Kinase_Y OFF-TARGET INHIBITION

Caption: On-target vs. off-target pathway modulation by a kinase inhibitor.

Conclusion

The objective comparison of this compound based compounds requires a systematic and multi-faceted approach to cross-reactivity profiling. By employing a tiered strategy that begins with broad biochemical screening and progresses to rigorous cellular validation, researchers can build a comprehensive and reliable selectivity profile. The use of quantitative metrics like the Selectivity Score and Gini Coefficient, combined with clear data visualization, allows for robust, evidence-based decisions in lead candidate selection. This guide provides the foundational knowledge and protocols necessary to perform these critical evaluations, ultimately enabling the development of safer and more effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kks, D., & Mott, R. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Communications, 4(1), 2528. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1737-1750. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., K-L, L., M, V., ... & Gray, N. S. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & biology, 18(7), 868-879. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Zhang, T., Inesta-Vaquera, C., Niepel, M., Zhang, J., Ficarro, S. B., Razavi, M., ... & Gray, N. S. (2021). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848937. [Link]

Sources

Benchmarking the synthesis of 3-Amino-4,6-dimethyl-1H-pyridin-2-one against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridinone Scaffold

3-Amino-4,6-dimethyl-1H-pyridin-2-one is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridin-2(1H)-one core, a reactive 3-amino group, and two methyl substituents, makes it a valuable synthon for a diverse range of applications.[1] The pyridinone core is a privileged scaffold in medicinal chemistry, known to serve as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2][3] Derivatives of this compound have been investigated for a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]

The strategic placement of the amino group at the 3-position allows for a variety of subsequent chemical modifications, such as the formation of Schiff bases or amides, enabling the construction of complex molecules and the fine-tuning of physicochemical properties for drug design.[1] Given its importance, the development of efficient, reliable, and scalable synthetic routes is a critical endeavor. This guide provides a comparative analysis of established methods for the synthesis of this compound, offering an in-depth look at the underlying chemistry, performance benchmarks, and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

The synthesis of substituted 2-pyridinones, including the target molecule, can be broadly categorized into two main approaches:

  • Ring Formation via Cyclocondensation: These methods construct the pyridinone ring from acyclic precursors. The most prominent example is the Guareschi-Thorpe reaction, which utilizes a condensation reaction between a β-dicarbonyl compound and a cyano-containing active methylene compound.[4][5]

  • Functional Group Transformation: This approach involves the modification of a pre-existing pyridine or pyridinone ring. A common strategy is the reduction of a nitrile group on the pyridinone core to the desired primary amine.[4]

This guide will focus on the most prevalent and well-documented two-step pathway, which combines both strategies: an initial Guareschi-Thorpe condensation to form a cyanopyridone intermediate, followed by its chemical reduction. We will also discuss alternative approaches and the key experimental considerations for each step.

Method 1: The Guareschi-Thorpe Condensation and Subsequent Reduction

This two-step process is the most widely cited and reliable method for producing this compound.[4] It offers high yields and a straightforward procedure using readily available starting materials.

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This step is a classic example of the Guareschi-Thorpe reaction.[4][5] It involves the base-catalyzed condensation of acetylacetone (a 1,3-diketone) with cyanoacetamide.

Mechanism and Rationale: The reaction is typically catalyzed by a weak base like piperidine. The base deprotonates the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone. A series of intramolecular condensation and dehydration steps follow, leading to the formation of the stable, six-membered pyridinone ring. The use of ethanol as a solvent facilitates the dissolution of the reactants and the precipitation of the product upon cooling.[4]

Step 2: Reduction of the Nitrile to the Primary Amine

The cyano group of the intermediate is then reduced to the target 3-amino group. A common and effective method for this transformation is catalytic hydrogenation or chemical reduction.

Mechanism and Rationale: The protocol detailed below utilizes Raney Nickel as the catalyst and potassium borohydride (KBH₄) as the reducing agent.[4] Raney Nickel is a highly active hydrogenation catalyst. Potassium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds through the adsorption of the nitrile group onto the surface of the Raney Nickel, where it is subsequently reduced by the hydride species generated from KBH₄. The reaction is performed in ethanol, and cooling is initially required to control the exothermic reaction and the evolution of hydrogen gas.[4]

Workflow Diagram

SynthesisWorkflow Start Starting Materials: Acetylacetone Cyanoacetamide Step1 Step 1: Guareschi-Thorpe Condensation (Piperidine, Ethanol, Reflux) Start->Step1 Intermediate Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone Step1->Intermediate High Yield Step2 Step 2: Nitrile Reduction (Raney Ni, KBH₄, Ethanol) Intermediate->Step2 Purification Purification: Filtration & Recrystallization Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct High Purity

Caption: Two-step synthesis of this compound.

Alternative Synthetic Considerations

While the Guareschi-Thorpe route is well-established, other methods for synthesizing pyridinone and aminopyridine scaffolds exist and are worth noting for their potential advantages in specific contexts.

  • Greener Guareschi-Thorpe Variants: Recent research has focused on developing more environmentally friendly versions of the Guareschi-Thorpe reaction. These include using water as a solvent and ammonium carbonate as both the nitrogen source and reaction promoter, which can lead to high yields and simpler work-up procedures.[6][7][8]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times for the synthesis of substituted pyridones, often leading to high yields of pure products without the need for a solvent.[9][10]

  • Multi-Component Reactions (MCRs): One-pot, multi-component reactions that combine aldehydes, malononitrile, and other reagents offer a rapid and efficient way to generate highly functionalized pyridines.[10] These methods are particularly valuable for creating libraries of compounds for screening purposes.

  • Functionalization of Existing Pyridines: Aminopyridines can also be synthesized through the amination of halopyridines. This often involves transition metal catalysts, such as copper or palladium, to facilitate the C-N bond formation.[11][12] While not a direct synthesis of the target molecule, this strategy is relevant for creating analogs.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the key performance metrics for the benchmark two-step synthesis method. Data for alternative methods are often specific to the exact substitution pattern and may not be directly comparable for this specific target molecule.

Parameter Step 1: Guareschi-Thorpe Condensation Step 2: Nitrile Reduction Overall Process
Typical Yield 85-95%[4]80-90%[4]~68-85% (Calculated)
Purity High, often precipitates as a crystalline solid[4]Good, requires purification from catalyst[4]High after purification
Reaction Time 2-4 hours[4]4-6 hours[4]6-10 hours (excluding workup)
Key Reagents Acetylacetone, Cyanoacetamide, Piperidine[4]Raney Nickel, Potassium Borohydride[4]Readily available, moderate cost
Safety Standard handling of organic solvents and bases.Caution: Raney Nickel is pyrophoric when dry. KBH₄ reacts with water to produce flammable H₂ gas.[4]Requires careful handling of pyrophoric and water-reactive reagents.
Scalability Readily scalable.Scalable with appropriate engineering controls for catalyst handling and hydrogen evolution.Feasible for laboratory and pilot scales.

Detailed Experimental Protocols

The following protocols are based on established and verified procedures.[4]

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Intermediate)
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol to form a slurry.

  • Catalyst Addition: To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2-pyridone as a crystalline solid. The typical yield is between 85-95%.[4]

Protocol 2: Synthesis of this compound (Final Product)
  • Catalyst Preparation: Carefully wash a 50% slurry of Raney Nickel in water with deionized water, followed by ethanol to remove the water. Caution: Do not allow the Raney Nickel to become dry as it is pyrophoric.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 3-cyano-4,6-dimethyl-2-pyridone intermediate (1 equivalent) and the washed Raney Nickel in ethanol.

  • Reduction: Cool the mixture in an ice bath. Slowly add potassium borohydride (4 equivalents) in portions to control the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with ethanol or water to prevent ignition.

  • Workup: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The typical yield for this step is 80-90%.[4]

Conclusion and Expert Recommendations

The two-step synthesis commencing with a Guareschi-Thorpe condensation of acetylacetone and cyanoacetamide, followed by the reduction of the resulting cyanopyridone intermediate, stands as the benchmark method for producing this compound. This route is robust, high-yielding, and utilizes readily accessible starting materials.

For researchers requiring this scaffold, this method provides a reliable and scalable pathway. The primary consideration is the safe handling of Raney Nickel and potassium borohydride in the reduction step. For applications where green chemistry principles are paramount, exploring aqueous-based or microwave-assisted modifications of the Guareschi-Thorpe condensation for the first step is a promising avenue. However, for reliability and proven scalability, the detailed two-step protocol remains the gold standard in the field.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • Synthesis of pyridinone with various reactions. ResearchGate.[Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).[Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH).[Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate.[Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.[Link]

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.[Link]

  • Preparation method of 3-aminopyridine - Google Patents.
  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram. ResearchGate.[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate.[Link]

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.[Link]

  • One-Pot Synthesis of 3,4-Dihydropyridin-2-one via Michael Addition of in situ–Generated Enaminones. Semantic Scholar.[Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal.[Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.[Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry.[Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH).[Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI.[Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 3-Amino-4,6-dimethyl-1H-pyridin-2-one and Related Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-4,6-dimethyl-1H-pyridin-2-one.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore conservatively based on the known hazards of structurally similar aminopyridine derivatives, which are classified as toxic and irritant.[1][2][3] Users must consult the SDS provided by their chemical supplier and their institution's Environmental Health and Safety (EHS) department to confirm specific disposal requirements.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Aminopyridine derivatives are potent, biologically active molecules. The primary hazards associated with this class of compounds necessitate their classification as hazardous waste.[1]

  • Acute Toxicity: Many aminopyridines are toxic if swallowed, inhaled, or absorbed through the skin.[1][4] This toxicity is the principal reason why this waste must never enter standard waste streams (trash or sewer).

  • Skin and Eye Damage: These compounds can cause severe skin irritation and serious eye damage.[3][5] This dictates the stringent requirements for Personal Protective Equipment (PPE) during handling and disposal.

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory irritation.[3][5] All handling must be performed in a controlled environment to prevent aerosolization.

Based on these risks, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous laboratory trash.

Essential Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, which is a key route of exposure for toxic aminopyridines.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes and prevent serious eye irritation or damage.[3][5]
Body Protection A fully fastened laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Handled within a certified chemical fume hood.To prevent the inhalation of airborne particles, a primary exposure risk.[4]
Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic and compliant process from the point of generation to its final collection by trained EHS or licensed contractor personnel.

Proper disposal begins with correct identification. All waste streams containing this compound must be classified as Hazardous Chemical Waste .

  • Isolate the Waste: This includes pure, unused compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solvent rinses.

  • Segregate Incompatibles: This waste must be kept separate from other incompatible waste streams. Based on the general reactivity of amines, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent vigorous or exothermic reactions.[5]

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Select a Compatible Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free from leaks or cracks.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid powder, contaminated labware (gloves, wipes, tips), and other solids in a clearly marked, sealable container or a robust, lined box.

    • Liquid Waste: Collect solutions or solvent rinses in a sealable, compatible liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container. The label must be securely affixed to the container and clearly legible.

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Waste this compound" and list all other components of the mixture. Do not use abbreviations or chemical formulas.

  • Associated Hazards: Clearly indicate the primary hazards (e.g., "Toxic," "Irritant").

Designated storage areas are mandated by regulatory bodies like the EPA to ensure safe temporary holding of hazardous waste.

  • Designated Location: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: The container must be placed within a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.

  • Secure and Ventilated: The SAA should be in a secure, well-ventilated area, away from general traffic. Storing the SAA within a fume hood is a common and acceptable practice.

Laboratory personnel are responsible for the waste until it is collected by authorized personnel.

  • Monitor Fill Level: Once the container is full, or if it has been in the SAA for an extended period (check your institution's policy, often one year), arrange for a pickup.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety department or their designated hazardous waste contractor. Do not transport the waste yourself.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in the table above.

  • Contain and Clean:

    • For solid spills , carefully sweep the material to avoid raising dust. Use a plastic dustpan. Place the collected material and cleaning equipment into a hazardous waste container.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label all spill cleanup materials as hazardous waste for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Waste Preparation cluster_2 Storage & Disposal cluster_3 Spill Response gen Generate Waste (Pure compound, solutions, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) gen->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatibles (e.g., Strong Oxidizers) classify->segregate contain Place in Compatible, Sealed Container segregate->contain label_waste Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) - Date contain->label_waste store Store in Designated SAA with Secondary Containment label_waste->store pickup Arrange for Pickup by EHS / Licensed Contractor store->pickup disposal Final Disposal at Approved Facility pickup->disposal spill Spill Occurs spill_ppe Don PPE spill->spill_ppe spill_clean Contain & Clean Spill (Absorb/Sweep) spill_ppe->spill_clean spill_dispose Collect all materials as Hazardous Waste spill_clean->spill_dispose spill_dispose->contain

Caption: Workflow for the safe disposal of this compound waste.

References

  • Sigma-Aldrich.Safety Data Sheet for 4-(Dimethylamino)pyridine. (2021). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • Sigma-Aldrich.Safety Data Sheet for 3-Aminopyridine. (2021). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • Fisher Scientific.Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. (2009). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • Fisher Scientific.Safety Data Sheet for Pyridine. (2009). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • Jubilant Ingrevia Limited.Safety Data Sheet for 3-Amino-4-methylpyridine. (2024). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • ECHEMI.Safety Data Sheet for 3-Amino-2(1H)-pyridinone. [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • Thermo Fisher Scientific.Safety Data Sheet for 3-Amino-2,6-dimethylpyridine. (2025). [URL not available as a direct clickable link, but accessible via chemical supplier websites]
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved January 14, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved January 14, 2026, from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-4,6-dimethyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Amino-4,6-dimethyl-1H-pyridin-2-one. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not exhaustively established, its structure, containing an aminopyridine core, warrants a cautious approach based on data from structurally similar compounds. Aminopyridine derivatives can exhibit significant toxicity. For instance, related compounds are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye damage.[1][2][3]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Potential for toxicity upon ingestion, inhalation, and dermal contact.[1][2]

  • Skin Irritation/Corrosion: Can cause skin irritation or, in some cases, severe burns.[1][2]

  • Serious Eye Damage: Poses a risk of serious damage to the eyes upon contact.[1][2]

  • Target Organ Toxicity: Some related compounds may cause damage to specific organs, such as the nervous system.[1]

Given these potential risks, all handling procedures must be conducted with the assumption that this compound possesses similar hazardous properties. All operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Equipment Specification Rationale for Use
Eye/Face Protection Chemical safety goggles and a full-face shield.Provides protection against splashes and airborne particles, preventing contact with the eyes and face. The risk of serious eye damage from related compounds necessitates this dual layer of protection.[2][5][6]
Hand Protection Chemical-resistant gloves (Nitrile rubber, minimum thickness of 0.11 mm).Protects against dermal absorption, which can be a significant route of exposure for toxic compounds.[1][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat and chemical-resistant apron.Protects the skin and personal clothing from contamination. An apron provides an additional barrier for procedures with a higher risk of splashes.[6]
Respiratory Protection Required when handling the powder outside of a fume hood or when dusts are generated. Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Minimizes the inhalation of airborne particles of the compound, a primary route of exposure that can lead to acute toxicity.[5][6] All work with the solid should ideally be done in a fume hood to avoid generating dust.[1]

Operational Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for minimizing risk. The following procedures provide a framework for the safe handling of this compound.

Protocol 1: PPE Donning and Doffing

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][7]

Protocol 2: Safe Handling and Weighing of Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Containment: Perform all manipulations of the solid compound within the fume hood.

  • Weighing: Use a weigh boat or creased filter paper to contain the powder. Handle with care to avoid creating airborne dust.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully and slowly.

  • Cleaning: After use, decontaminate the spatula and weighing surfaces. Dispose of any contaminated materials as hazardous waste.[4]

Protocol 3: Spill Management

In the event of a spill, a rapid and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are not trained to handle it.

  • Isolate: Prevent the spread of the material. For powders, avoid creating dust. For solutions, use absorbent materials to contain the spill.[6]

  • Protect: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Clean-Up:

    • For solid spills: Gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Scoop the saturated material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[4]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill Occurs Assess Assess Severity (Size, Location) Spill->Assess Evacuate Alert & Evacuate Area Assess->Evacuate Major Spill DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill (Trained Personnel) CallEHS Call EHS/Emergency Evacuate->CallEHS Cleanup Contain & Clean Spill (Follow Protocol 3) DonPPE->Cleanup Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for Chemical Spill Response.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[4]

  • Disposal: Arrange for disposal through your institution's EHS department, which will use a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations.[4]

By integrating these safety measures into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Blossom Biotechnologies Inc. (n.d.). 6-[(3-Hydroxypropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Safety Data Sheets. [Link]

  • Fisher Scientific. (2024, February 10). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. [Link]

  • MABI. (n.d.). Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.